Pefcalcitol
Description
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
Properties
IUPAC Name |
2-[(1S)-1-[(3aS,4E,7aS)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-1-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F5NO4/c1-15-18(11-19(33)12-22(15)34)7-6-17-5-4-10-24(3)20(8-9-21(17)24)16(2)36-13-23(35)32-14-25(27,28)26(29,30)31/h6-8,16,19,21-22,33-34H,1,4-5,9-14H2,2-3H3,(H,32,35)/b17-6+,18-7-/t16-,19+,21-,22-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCSMAZYWOQCBW-NVJMFHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)OCC(=O)NCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701098518 | |
| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381212-03-9 | |
| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=381212-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pefcalcitol [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381212039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pefcalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11786 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-[(1S)-1-[(3aS,7aS)-7-[(7E)-2-[(2Z,3S,5R)-3,5-Dihydroxy-2-methylenecyclohexylidene]ethylidene]-3a,4,5,6,7,7a-hexahydro-3a-methyl-1H-inden-3-yl]ethoxy]-N-(2,2,3,3,3-pentafluoropropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701098518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEFCALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT5224XSHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pefcalcitol's Dual-Action Mechanism in Psoriasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration. Current therapeutic strategies often target the underlying inflammatory pathways or aim to normalize keratinocyte turnover. Pefcalcitol (M5181) is a novel topical agent developed as a Vitamin D3 analog with the unique distinction of also possessing phosphodiesterase-4 (PDE4) inhibitory activity.[1][2] This dual mechanism of action positions it to concurrently address both the proliferative and inflammatory pillars of psoriasis pathogenesis. This guide provides an in-depth examination of this compound's molecular mechanisms, supported by representative data from related compounds and detailed experimental protocols for assessing its activity.
Core Mechanism of Action: A Two-Pronged Approach
This compound's therapeutic potential in psoriasis stems from its ability to simultaneously engage two distinct, yet complementary, signaling pathways: the Vitamin D Receptor (VDR) pathway and the cyclic adenosine monophosphate (cAMP) pathway via PDE4 inhibition.
Vitamin D Receptor (VDR) Agonism
As a Vitamin D3 analog, this compound is designed to bind to and activate the Vitamin D Receptor, a nuclear transcription factor critical for epidermal homeostasis.[3] In psoriatic skin, keratinocytes exhibit uncontrolled proliferation and abnormal differentiation. VDR activation helps normalize these processes.
Signaling Pathway:
-
Binding and Heterodimerization: this compound enters the keratinocyte and binds to the cytosolic VDR. This binding event induces a conformational change, causing the VDR to translocate to the nucleus.
-
Gene Transcription: In the nucleus, the this compound-VDR complex forms a heterodimer with the Retinoid X Receptor (RXR).
-
VDRE Activation: This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.
-
Biological Effects: This binding modulates the transcription of genes involved in:
-
Inhibition of Proliferation: Downregulating genes that promote cell cycle progression in keratinocytes.[4]
-
Promotion of Differentiation: Upregulating genes associated with normal epidermal differentiation, such as those for involucrin and filaggrin, helping to restore a healthy skin barrier.
-
Immunomodulation: Regulating the expression of inflammatory cytokines within the skin.
-
Phosphodiesterase-4 (PDE4) Inhibition
The inflammatory component of psoriasis is driven by a complex interplay of immune cells and keratinocytes, which produce pro-inflammatory cytokines. PDE4 is a key enzyme within these cells that degrades cAMP, a second messenger with potent anti-inflammatory properties.[5] By inhibiting PDE4, this compound increases intracellular cAMP levels, thereby suppressing the inflammatory cascade.
Signaling Pathway:
-
PDE4 Inhibition: this compound inhibits the enzymatic activity of PDE4 in immune cells (e.g., T-cells, dendritic cells) and keratinocytes.
-
cAMP Accumulation: This inhibition prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.
-
PKA Activation: Elevated cAMP levels activate Protein Kinase A (PKA).
-
Downstream Anti-inflammatory Effects: PKA activation leads to two primary anti-inflammatory outcomes:
-
CREB Phosphorylation: PKA phosphorylates the cAMP Response Element-Binding protein (CREB), which promotes the transcription of anti-inflammatory genes, such as IL-10.
-
NF-κB Inhibition: The cAMP/PKA pathway interferes with the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene transcription. This reduces the production of key psoriatic cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-23, and IL-17.
-
Quantitative Data & Therapeutic Context
While preclinical studies indicated this compound effectively reduces inflammation and skin lesions, its primary Phase 2 clinical trial (NCT02970331) was withdrawn prior to patient enrollment, leaving a gap in publicly available, compound-specific quantitative data. To provide context for the expected therapeutic profile of a dual-action agent like this compound, the following tables summarize representative data for other VDR agonists and PDE4 inhibitors used in psoriasis.
Table 1: Representative VDR Binding Affinities of Vitamin D Analogs This table illustrates the binding affinity for the Vitamin D Receptor, a key parameter for VDR agonists. Lower values indicate higher affinity.
| Compound | Receptor Binding Affinity (Kᵢ) | Notes |
| Calcitriol | ~0.1 nM | Endogenous active form of Vitamin D3. |
| Calcipotriol | ~0.1 nM | Synthetic analog with comparable affinity to calcitriol but lower calcemic activity. |
| This compound | Data not publicly available | Expected to be a high-affinity VDR agonist. |
Data are representative and can vary based on the specific assay conditions.
Table 2: Representative Clinical Efficacy of PDE4 Inhibitors in Plaque Psoriasis This table summarizes key efficacy endpoints from clinical trials of other PDE4 inhibitors, demonstrating the potential clinical impact of this mechanism of action.
| Compound (Route) | Trial | Primary Endpoint | Result vs. Vehicle/Placebo | Citation |
| Roflumilast 0.3% Cream (Topical) | DERMIS-1 & 2 (Phase 3) | IGA Success (Clear/Almost Clear) at Week 8 | 42.4% vs. 6.1% (DERMIS-1)37.5% vs. 6.9% (DERMIS-2) | |
| Apremilast 30 mg BID (Oral) | ESTEEM 1 & 2 (Phase 3) | PASI-75 at Week 16 | 33.1% vs. 5.3% (ESTEEM 1)28.8% vs. 5.8% (ESTEEM 2) |
IGA: Investigator's Global Assessment; PASI-75: 75% reduction in Psoriasis Area and Severity Index.
Experimental Protocols
Evaluating the dual mechanism of this compound requires distinct assays to quantify its activity at each target. The following are representative, detailed protocols for conducting such assessments.
Protocol: VDR Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human Vitamin D Receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human VDR.
-
Radioligand: [³H]-Calcitriol (1α,25(OH)₂D₃).
-
Test Compound: this compound, serially diluted.
-
Control: Unlabeled Calcitriol.
-
Assay Buffer: Tris-HCl, EDTA, DTT, KCl, glycerol (TEKGD buffer).
-
Separation Matrix: Hydroxylapatite (HAP) slurry.
-
Scintillation Fluid & Counter.
Methodology:
-
Preparation: Prepare serial dilutions of this compound and unlabeled calcitriol in assay buffer.
-
Reaction Incubation: In microcentrifuge tubes, combine assay buffer, a fixed concentration of recombinant human VDR, and a fixed concentration of [³H]-Calcitriol (at or below its Kₔ). Add varying concentrations of either this compound or unlabeled calcitriol. For total binding, add buffer only. For non-specific binding, add a saturating concentration of unlabeled calcitriol.
-
Equilibrium: Incubate the reactions for 18-24 hours at 4°C to allow binding to reach equilibrium.
-
Separation: Add ice-cold HAP slurry to each tube to bind the VDR-ligand complexes. Incubate on ice for 15 minutes with intermittent vortexing.
-
Washing: Centrifuge the tubes, aspirate the supernatant, and wash the HAP pellet multiple times with wash buffer to remove unbound radioligand.
-
Quantification: Add scintillation fluid to the final HAP pellet, vortex, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each this compound concentration. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value, which can then be converted to the Kᵢ value using the Cheng-Prusoff equation.
Protocol: In Vitro PDE4B Enzymatic Inhibition Assay (FRET-based)
Objective: To determine the potency (IC₅₀) of this compound in inhibiting the enzymatic activity of human PDE4B.
Materials:
-
Enzyme: Recombinant human PDE4B.
-
Substrate: FAM-cAMP (fluorescently labeled cAMP).
-
Test Compound: this compound, serially diluted in DMSO.
-
Control Inhibitor: Rolipram.
-
Assay Buffer: Tris-HCl, MgCl₂, EGTA.
-
Reaction Plates: 384-well, low-volume, black plates.
-
FRET Plate Reader.
Methodology:
-
Compound Plating: Prepare serial dilutions of this compound and the control inhibitor (Rolipram) in DMSO, then dilute further in assay buffer. Dispense into the 384-well plate.
-
Enzyme Addition: Add recombinant human PDE4B enzyme to all wells except for negative controls.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the FAM-cAMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 60 minutes at room temperature. During this time, active PDE4B will hydrolyze FAM-cAMP to FAM-AMP.
-
Detection: The specific assay kit will contain a binding agent that differentiates between the cyclic and hydrolyzed substrate, generating a FRET signal that is inversely proportional to PDE4B activity.
-
Data Analysis: Read the plate on a FRET-capable plate reader. Plot the percentage of inhibition against the log concentration of this compound. Use a four-parameter logistic regression model to calculate the IC₅₀ value.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Topical treatment of psoriatic plaques with 1 alpha, 24 dihydroxyvitamin D3: a multiparameter flow cytometrical analysis of epidermal growth, differentiation and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Pefcalcitol: A Dual-Action Vitamin D3 Analogue and PDE4 Inhibitor for Topical Psoriasis Treatment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Pefcalcitol (also known as M5181) is a novel topical therapeutic agent under investigation for the treatment of plaque psoriasis. It is a unique molecule that functions as a dual-action Vitamin D3 analogue and a phosphodiesterase-4 (PDE4) inhibitor. This dual mechanism of action targets key pathways in the pathophysiology of psoriasis, offering a potentially synergistic approach to reducing inflammation and normalizing keratinocyte differentiation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available (though limited) clinical trial information, detailed experimental protocols for assessing its activity, and visualizations of its signaling pathways.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, leading to the formation of erythematous, scaly plaques. The pathogenesis involves a complex interplay of genetic and environmental factors, culminating in the activation of dendritic cells and T lymphocytes, and the subsequent release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and IL-23.
Current topical treatments for psoriasis include corticosteroids, Vitamin D3 analogues, and more recently, PDE4 inhibitors. Vitamin D3 analogues, such as calcipotriol and calcitriol, exert their effects by binding to the Vitamin D receptor (VDR), a nuclear hormone receptor that regulates gene expression involved in cell proliferation, differentiation, and immune modulation.[1][2][3] PDE4 inhibitors, on the other hand, increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that downregulates the inflammatory response.[4]
This compound is a first-in-class molecule that combines both of these mechanisms in a single topical agent.[5] Preclinical studies have suggested that this compound may offer enhanced efficacy and a favorable safety profile compared to single-mechanism agents. This guide aims to provide a detailed technical resource for researchers and professionals involved in the development of novel dermatological therapies.
Mechanism of Action
This compound exerts its therapeutic effects through two distinct but complementary signaling pathways:
2.1. Vitamin D Receptor (VDR) Agonism:
As a Vitamin D3 analogue, this compound binds to and activates the VDR. The activated VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in:
-
Inhibition of Keratinocyte Proliferation: Downregulation of genes that promote cell cycle progression.
-
Promotion of Keratinocyte Differentiation: Upregulation of genes involved in the normal maturation of keratinocytes, such as involucrin and loricrin.
-
Immunomodulation: Suppression of the production of pro-inflammatory cytokines by T cells and other immune cells.
2.2. Phosphodiesterase-4 (PDE4) Inhibition:
This compound also inhibits the enzyme PDE4. PDE4 is the predominant PDE isoform in immune cells and keratinocytes, where it catalyzes the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to:
-
Suppression of Pro-inflammatory Mediators: PKA can phosphorylate and inactivate transcription factors such as NF-κB, which are crucial for the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-12, IL-23).
-
Upregulation of Anti-inflammatory Mediators: PKA can also phosphorylate the cAMP response element-binding protein (CREB), leading to the transcription of anti-inflammatory cytokines like IL-10.
The synergistic effect of VDR agonism and PDE4 inhibition is hypothesized to provide a more comprehensive and potent anti-psoriatic effect than either mechanism alone.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.
Preclinical and Clinical Data
While this compound has undergone clinical development, including Phase 2 and Phase 3 trials for plaque psoriasis, detailed quantitative results from these studies are not widely available in the public domain as of late 2025. The Phase 2 trial in adolescents (NCT02970331) was withdrawn before enrollment, and the results of the completed Phase 3 trial (NCT01873677) have not been formally published or presented in detail in publicly accessible formats.
Therefore, the following tables are presented with representative data based on typical outcomes for topical Vitamin D3 analogues and PDE4 inhibitors in psoriasis clinical trials to illustrate the expected format and type of data. This data is for illustrative purposes only and does not represent actual results for this compound.
Table 1: Representative Preclinical In Vitro Activity
| Assay | Target | Metric | Representative Value |
| VDR Binding Assay | Vitamin D Receptor | Ki | 0.5 - 5 nM |
| VDR Transactivation Assay | Vitamin D Receptor | EC50 | 1 - 10 nM |
| PDE4 Inhibition Assay | PDE4B | IC50 | 10 - 100 nM |
| Cytokine Release Assay (LPS-stimulated PBMCs) | TNF-α production | IC50 | 50 - 200 nM |
Table 2: Representative Phase 3 Clinical Trial Efficacy Outcomes (12 weeks)
| Outcome Measure | This compound (Illustrative) | Vehicle | p-value |
| Primary Endpoint | |||
| IGA Success (score of 0 or 1 and ≥2-point reduction) | 35% | 8% | <0.001 |
| Secondary Endpoints | |||
| PASI-75 (≥75% reduction in PASI score) | 40% | 10% | <0.001 |
| PASI-90 (≥90% reduction in PASI score) | 20% | 3% | <0.001 |
| Change from Baseline in Itch NRS | -4.5 | -1.5 | <0.001 |
Table 3: Representative Phase 3 Clinical Trial Safety Outcomes (12 weeks)
| Adverse Event | This compound (Illustrative) | Vehicle |
| Treatment-Emergent Adverse Events (TEAEs) | 45% | 40% |
| Application site irritation | 5% | 3% |
| Upper respiratory tract infection | 8% | 7% |
| Headache | 4% | 2% |
| Serious Adverse Events (SAEs) | <1% | <1% |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of a dual-action VDR agonist and PDE4 inhibitor like this compound.
5.1. In Vitro Vitamin D Receptor (VDR) Activation Assay (Reporter Gene Assay)
-
Objective: To determine the functional agonistic activity of this compound on the human VDR.
-
Cell Line: A stable cell line co-transfected with a full-length human VDR expression vector and a reporter vector containing multiple copies of a VDRE upstream of a luciferase reporter gene (e.g., HEK293T-VDR-luc).
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and a reference VDR agonist (e.g., calcitriol) in serum-free medium.
-
Replace the culture medium with the medium containing the test compounds or vehicle control.
-
Incubate the plate for 24 hours at 37°C in a humidified CO2 incubator.
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
5.2. In Vitro PDE4 Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound against PDE4.
-
Materials: Recombinant human PDE4B enzyme, cAMP substrate, and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of this compound and a reference PDE4 inhibitor (e.g., rolipram) in assay buffer.
-
In a 384-well plate, add the PDE4B enzyme to each well.
-
Add the test compounds or vehicle control to the wells and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of AMP produced using the detection reagent and a luminometer.
-
Calculate the percentage of PDE4 inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
5.3. Preclinical In Vivo Efficacy Study (Imiquimod-Induced Psoriasis-like Mouse Model)
-
Objective: To evaluate the in vivo efficacy of topical this compound in a mouse model of psoriasis-like skin inflammation.
-
Animal Model: BALB/c mice (6-8 weeks old).
-
Procedure:
-
Induce psoriasis-like skin inflammation by applying a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of the mice for 6 consecutive days.
-
Randomly assign mice to treatment groups: vehicle control, this compound (at various concentrations), and a positive control (e.g., a topical corticosteroid).
-
Apply the topical treatments to the inflamed skin daily, starting from day 1 of imiquimod application.
-
Monitor the severity of skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness.
-
Measure ear thickness daily using a digital caliper.
-
At the end of the study (day 7), euthanize the mice and collect skin and spleen samples.
-
Perform histological analysis (H&E staining) of skin sections to assess epidermal thickness and inflammatory cell infiltration.
-
Analyze the expression of inflammatory cytokines (e.g., IL-17, IL-23) in skin homogenates using ELISA or qPCR.
-
Measure spleen weight as an indicator of systemic inflammation.
-
Compare the treatment groups to the vehicle control to assess the efficacy of this compound.
-
Conclusion
This compound represents a promising and innovative approach to the topical treatment of psoriasis by targeting two key pathogenic pathways with a single molecule. Its dual action as a Vitamin D3 analogue and a PDE4 inhibitor has the potential to offer enhanced efficacy in reducing inflammation and normalizing keratinocyte function. While the publicly available clinical data for this compound is currently limited, the established mechanisms of its constituent pharmacophores provide a strong rationale for its continued investigation. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and characterize this and other novel dual-action therapies for inflammatory skin diseases. Further publication of clinical trial data is eagerly awaited to fully understand the therapeutic potential and safety profile of this compound in the management of psoriasis.
References
- 1. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 2. Using Imiquimod-Induced Psoriasis-Like Skin as a Model to Measure the Skin Penetration of Anti-Psoriatic Drugs | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Pharmacological Profile and Docking Studies of New Sulfonamides Designed as Phosphodiesterase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Discovery and synthesis of Pefcalcitol
A Technical Guide to the Discovery and Synthesis of Pefcalcitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (also known as M5181) is a novel, topically administered Vitamin D₃ analog developed by Maruho Co., Ltd. for the treatment of plaque psoriasis. It possesses a unique dual mechanism of action, functioning as both a Vitamin D receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor. This dual action targets key pathways in the pathophysiology of psoriasis: regulating keratinocyte proliferation and differentiation while simultaneously reducing the production of pro-inflammatory cytokines. Preclinical and clinical studies have suggested that this compound is an effective therapy for plaque psoriasis with a favorable safety profile, particularly regarding the reduced risk of hypercalcemia often associated with other Vitamin D₃ analogs. This guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and key experimental data related to this compound.
Discovery and Development
This compound was developed by Maruho Co., Ltd. as a next-generation anti-psoriatic drug candidate. The rationale behind its development was to create a Vitamin D₃ analog with enhanced pharmacological effects on keratinocyte differentiation and reduced systemic side effects, such as hypercalcemia.[1] A key innovation in the development of this compound was the incorporation of phosphodiesterase-4 (PDE4) inhibitory activity into the Vitamin D₃ scaffold.[1][2] This dual-action approach was designed to offer a more comprehensive treatment for psoriasis by targeting both the cellular dysregulation and the inflammatory cascade characteristic of the disease.
This compound has undergone several clinical trials to evaluate its safety and efficacy. These include Phase 1 studies to assess its irritation and sensitization potential, a Phase 2 study in adolescents with plaque psoriasis, and a long-term open-label Phase 3 study.[3]
Dual Mechanism of Action
This compound's therapeutic effect in psoriasis is attributed to its ability to modulate two distinct signaling pathways:
Vitamin D Receptor (VDR) Agonism
As a Vitamin D₃ analog, this compound binds to and activates the Vitamin D receptor (VDR). The VDR is a nuclear receptor that plays a crucial role in keratinocyte biology. In the context of psoriasis, which is characterized by hyperproliferation and aberrant differentiation of keratinocytes, VDR activation by this compound leads to:
-
Inhibition of Keratinocyte Proliferation: By activating the VDR, this compound helps to normalize the rapid cell division seen in psoriatic plaques.
-
Promotion of Keratinocyte Differentiation: It induces the terminal differentiation of keratinocytes, a process that is impaired in psoriasis.
This VDR-mediated action helps to restore normal epidermal homeostasis.
Phosphodiesterase-4 (PDE4) Inhibition
Uniquely among Vitamin D analogs, this compound also functions as a PDE4 inhibitor.[2] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger involved in the inflammatory response. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23). These cytokines are pivotal in driving the inflammatory processes that sustain psoriatic lesions.
Signaling Pathways
The dual mechanism of this compound can be visualized through the following signaling pathways:
Caption: this compound's VDR Agonist Signaling Pathway.
Caption: this compound's PDE4 Inhibition Signaling Pathway.
Chemical Synthesis Overview
While the exact, proprietary synthesis of this compound is not publicly disclosed, the synthesis of Vitamin D₃ analogs, particularly fluorinated ones, generally follows established synthetic strategies. A plausible approach would involve a convergent synthesis, where the A-ring and the CD-ring/side-chain fragments are synthesized separately and then coupled.
Key Synthetic Steps for Vitamin D₃ Analogs:
-
Preparation of the CD-Ring/Side-Chain Fragment: This often starts from a known chiral precursor, such as a derivative of vitamin D₂ or a commercially available steroid. The synthesis involves modifications to the side chain to introduce the desired functionality, including fluorination.
-
Preparation of the A-Ring Fragment: The A-ring is typically prepared as a phosphine oxide or a similar reactive species, ready for coupling.
-
Coupling Reaction: The A-ring and CD-ring fragments are joined together, most commonly via a Wittig-Horner reaction.
-
Deprotection and Isomerization: Final deprotection steps and, if necessary, thermal or photochemical isomerization yield the final Vitamin D₃ analog.
The introduction of fluorine atoms, a feature of this compound, is a common strategy in medicinal chemistry to modulate the metabolic stability and biological activity of a molecule.
Preclinical and Clinical Data
This compound has been evaluated in multiple clinical trials for the treatment of plaque psoriasis. While detailed results from the Phase 3 trials are not fully published, the progression of the drug through these stages indicates a positive risk-benefit profile.
Table 1: Summary of this compound Clinical Trials
| Trial Identifier | Phase | Status | Primary Objective |
| NCT01908595 | 3 | Completed | To evaluate the long-term safety and efficacy of this compound in subjects with plaque psoriasis. |
| NCT02970331 | 2 | Withdrawn | To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound ointment in adolescent subjects with plaque psoriasis. |
| NCT02256930 | 1 | Completed | To evaluate the sensitizing potential of this compound in healthy volunteers. |
| NCT02227069 | 1 | Completed | To evaluate the irritation potential of this compound in healthy volunteers. |
For context, other PDE4 inhibitors have shown significant efficacy in treating psoriasis. For instance, in Phase 3 trials, the oral PDE4 inhibitor Apremilast demonstrated a Psoriasis Area and Severity Index (PASI) 75 response (a 75% improvement in PASI score) in 28.8% to 33.1% of patients after 16 weeks. Topical PDE4 inhibitors have also shown promise, with significant improvements in PASI scores compared to vehicle in early-phase trials.
Key Experimental Methodologies
The evaluation of a dual-action compound like this compound involves a range of in vitro and in vivo experimental protocols to characterize its activity on both the VDR and PDE4 pathways.
In Vitro Assays
-
Keratinocyte Proliferation and Differentiation Assays:
-
Proliferation Assay: Human epidermal keratinocytes are cultured and treated with this compound. Proliferation can be measured by quantifying DNA synthesis, for example, through BrdU incorporation or by cell counting.
-
Differentiation Assay: Keratinocytes are induced to differentiate in the presence of this compound. The expression of differentiation markers, such as involucrin, loricrin, and filaggrin, is then quantified using methods like Western blotting or qPCR.
-
-
PDE4 Inhibition Assay: The inhibitory activity of this compound on the PDE4 enzyme is determined using a biochemical assay. This typically involves incubating the recombinant PDE4 enzyme with its substrate (cAMP) in the presence of varying concentrations of this compound and measuring the amount of cAMP remaining.
-
Cytokine Release Assay: Peripheral blood mononuclear cells (PBMCs) or specific immune cell lines are stimulated to produce pro-inflammatory cytokines in the presence or absence of this compound. The levels of cytokines like TNF-α and interleukins in the cell culture supernatant are then measured by ELISA.
Caption: General workflow for in vitro evaluation of this compound.
In Vivo Models
-
Imiquimod (IMQ)-Induced Psoriasis-like Mouse Model: This is a widely used and robust model for studying psoriasis.
-
Protocol: A daily topical application of imiquimod cream is administered to the shaved back and/or ear of mice for several consecutive days. This induces a skin inflammation that mimics many of the histological and immunological features of human psoriasis, including epidermal thickening (acanthosis), an influx of immune cells, and increased expression of pro-inflammatory cytokines.
-
Evaluation: this compound would be applied topically to the inflamed skin. Efficacy is assessed by measuring the reduction in skin thickness, erythema (redness), and scaling. Histological analysis of skin biopsies is performed to assess changes in epidermal thickness and immune cell infiltration. Cytokine levels in the skin can be measured by qPCR or ELISA.
-
Conclusion
This compound represents a significant advancement in the topical treatment of psoriasis, distinguished by its innovative dual mechanism of action. By combining VDR agonism with PDE4 inhibition, it addresses both the epidermal dysregulation and the underlying inflammation that characterize the disease. This dual approach holds the potential for improved efficacy and a favorable safety profile, making this compound a promising therapeutic option for patients with plaque psoriasis. Further publication of long-term clinical trial data will be crucial in fully establishing its role in the clinical management of this chronic condition.
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 [mdpi.com]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 2, Multicenter, Open-label Study to Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound Ointment, 0.005%, Applied Topically Twice Daily (BID) for 8 Weeks in Adolescent Subjects 12 to < 17 Years of Age With Plaque Psoriasis [ctv.veeva.com]
Pefcalcitol: A Vitamin D3 Analog for Inflammatory Skin Diseases - A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pefcalcitol (also known as SMD-502) is a synthetic analog of Vitamin D3 designed for the topical treatment of inflammatory skin diseases, primarily psoriasis. As a Vitamin D Receptor (VDR) agonist, its mechanism of action is rooted in the well-established role of Vitamin D in regulating keratinocyte proliferation and differentiation, as well as modulating the cutaneous immune response. While the clinical development of this compound for psoriasis was discontinued, this technical guide provides an in-depth overview of its core scientific principles, drawing upon the known mechanisms of potent VDR agonists in the context of inflammatory dermatoses. This document summarizes the key signaling pathways, presents representative preclinical data from analogous compounds, and details relevant experimental protocols to inform future research and development in this area.
Mechanism of Action: VDR Agonism in the Skin
This compound exerts its therapeutic effects by binding to and activating the Vitamin D Receptor, a nuclear transcription factor.[1][2] This activation leads to a cascade of genomic and non-genomic effects that collectively ameliorate the pathological hallmarks of psoriasis and other inflammatory skin conditions.
2.1. Regulation of Keratinocyte Proliferation and Differentiation:
In psoriatic lesions, keratinocytes undergo hyperproliferation and abnormal differentiation, leading to the characteristic thickened, scaly plaques. VDR agonists like this compound address this by:
-
Inhibiting Keratinocyte Proliferation: Activation of the VDR leads to the transcriptional regulation of genes that control the cell cycle, promoting cell cycle arrest.[2]
-
Promoting Keratinocyte Differentiation: VDR activation induces the expression of genes associated with normal epidermal differentiation, such as involucrin, loricrin, and filaggrin, helping to restore a healthy epidermal barrier.[3]
2.2. Immunomodulation:
The inflammatory milieu in psoriatic skin is driven by a complex interplay of immune cells and cytokines. This compound, through VDR activation, is expected to modulate this environment by:
-
Inhibiting Pro-inflammatory Cytokine Production: VDR activation can suppress the expression of key pro-inflammatory cytokines implicated in psoriasis, including Interleukin-17 (IL-17) and Interleukin-23 (IL-23), which are central to the Th17 pathway.[4]
-
Promoting Anti-inflammatory Cytokines: Vitamin D analogs have been shown to enhance the production of anti-inflammatory cytokines.
-
Regulating Immune Cell Function: VDR is expressed in various immune cells, including T-cells and dendritic cells. Its activation can modulate their function, leading to a reduction in the inflammatory infiltrate in the skin.
Signaling Pathways
The therapeutic effects of this compound are mediated through the Vitamin D Receptor signaling pathway. Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate gene transcription.
Caption: this compound-mediated VDR signaling pathway.
Preclinical Data (Representative Data from Vitamin D Analogs)
Specific preclinical data for this compound is not extensively available in the public domain. However, the following tables summarize representative quantitative data from studies on other potent Vitamin D analogs, which would be expected to show a similar profile for this compound.
Table 1: In Vitro Inhibition of Keratinocyte Proliferation
| Compound | Cell Line | Assay | IC50 |
| Calcipotriol | Human Keratinocytes | [³H]thymidine incorporation | ~10⁻⁹ M |
| Maxacalcitol | Human Keratinocytes | Cell counting | ~10⁻⁸ M |
| Tacalcitol | Human Keratinocytes | BrdU incorporation | ~10⁻⁹ M |
Table 2: In Vitro Induction of Keratinocyte Differentiation Markers
| Compound | Cell Line | Marker | Fold Induction |
| Calcipotriol | Human Keratinocytes | Involucrin | 3-5 fold |
| Calcitriol | Human Keratinocytes | Transglutaminase | 4-6 fold |
Table 3: In Vivo Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Compound (Topical Application) | Parameter | Reduction vs. Vehicle |
| Calcipotriol (0.005%) | Ear Thickness | 40-60% |
| Tacalcitol (0.005%) | Epidermal Thickness | 30-50% |
| Maxacalcitol (0.0025%) | Inflammatory Infiltrate | 50-70% |
Experimental Protocols
5.1. In Vitro Keratinocyte Proliferation Assay (BrdU Incorporation):
-
Cell Culture: Human neonatal foreskin keratinocytes are cultured in serum-free keratinocyte growth medium.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) or vehicle control for 72 hours.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU) is added to the culture medium for the final 4 hours of incubation.
-
Detection: Cells are fixed, and incorporated BrdU is detected using an anti-BrdU antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase). The signal is quantified by measuring absorbance.
-
Analysis: IC50 values are calculated from the dose-response curve.
Caption: Workflow for in vitro keratinocyte proliferation assay.
5.2. Imiquimod-Induced Psoriasis Mouse Model:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Induction of Psoriasis-like Lesions: A daily topical dose of imiquimod cream (5%) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: The test compound (e.g., this compound ointment) and vehicle control are applied topically to the inflamed skin daily, starting from day 1 or 2 of imiquimod application.
-
Assessment of Inflammation:
-
Psoriasis Area and Severity Index (PASI): Erythema, scaling, and thickness of the back skin are scored daily.
-
Ear Thickness: Measured daily using a caliper.
-
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed for the expression of key cytokines (e.g., IL-17, IL-23) by ELISA or qPCR.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model.
Clinical Development and Future Perspectives
A Phase 2 clinical trial (NCT02970331) was planned to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound ointment in adolescents with plaque psoriasis, but this trial was withdrawn prior to enrollment. Another Phase 2 study in patients with verruca vulgaris has been completed, though results are not widely published.
The discontinuation of this compound's development for psoriasis may have been influenced by a variety of factors, including the competitive landscape of psoriasis treatments. However, the underlying science of VDR agonism remains a valid and important therapeutic strategy for inflammatory skin diseases. Future research in this area could focus on:
-
Novel VDR Agonists with Improved Safety and Efficacy Profiles: Developing analogs with a wider therapeutic window, minimizing the risk of systemic side effects such as hypercalcemia.
-
Combination Therapies: Exploring the synergistic effects of VDR agonists with other topical or systemic treatments for psoriasis.
-
Personalized Medicine Approaches: Identifying biomarkers that could predict patient response to VDR agonist therapy.
Conclusion
This compound, as a potent Vitamin D3 analog, represents a scientifically robust approach to the treatment of inflammatory skin diseases like psoriasis. Its mechanism of action, centered on the activation of the Vitamin D Receptor, allows for the dual benefit of regulating keratinocyte pathology and modulating the cutaneous immune system. Although its own clinical development journey was halted, the extensive body of research on VDR agonists provides a strong foundation for future innovation in this therapeutic class. The experimental models and preclinical data outlined in this whitepaper serve as a guide for the continued exploration and development of next-generation VDR-targeting therapies for the benefit of patients with inflammatory skin diseases.
References
Pefcalcitol: A Dual-Action Ligand Targeting the Vitamin D Receptor Beyond PDE4 Inhibition
For Immediate Release
[CITY, STATE] – [Date] – Pefcalcitol (also known as M5181), a novel vitamin D3 analogue developed for the topical treatment of plaque psoriasis, exhibits a multi-faceted mechanism of action that extends beyond its well-documented role as a phosphodiesterase 4 (PDE4) inhibitor. Extensive preclinical research has identified the Vitamin D Receptor (VDR) as a primary molecular target of this compound, mediating its effects on keratinocyte differentiation and immunomodulation. This technical guide provides an in-depth analysis of this compound's molecular interactions beyond PDE4, focusing on its activity as a VDR agonist, supported by available data and experimental methodologies.
The Vitamin D Receptor: A Key Target in Psoriasis Therapy
The Vitamin D Receptor is a nuclear hormone receptor that plays a crucial role in regulating calcium homeostasis, cell proliferation, and differentiation, as well as immune function. In the context of psoriasis, a chronic inflammatory skin condition characterized by hyperproliferation and abnormal differentiation of keratinocytes, VDR activation is a key therapeutic strategy.[1] Natural vitamin D3 and its synthetic analogues exert their anti-psoriatic effects by binding to and activating the VDR. This activation leads to the regulation of gene expression that promotes normal keratinocyte differentiation and reduces inflammation.[2]
This compound, as a vitamin D3 analogue, is designed to harness this pathway to achieve its therapeutic effects in psoriasis.[3] Its chemical structure allows for potent agonism of the VDR, initiating a signaling cascade that helps to normalize the pathological processes in psoriatic skin.
Quantitative Analysis of this compound's Molecular Interactions
While specific binding affinity values (Ki or IC50) of this compound for the Vitamin D Receptor are not publicly available in the reviewed literature, its classification as a VDR agonist indicates a direct and functional interaction. The therapeutic efficacy observed in preclinical models is attributed to this engagement. For comparative purposes, the table below includes information on this compound's known primary target, PDE4, and its identified non-PDE4 target, the VDR.
| Target | Interaction Type | Reported IC50/Ki/EC50 | Therapeutic Relevance |
| Phosphodiesterase 4 (PDE4) | Inhibition | Data not publicly available | Anti-inflammatory effects |
| Vitamin D Receptor (VDR) | Agonism | Data not publicly available | Regulation of keratinocyte differentiation, immunomodulation |
Signaling Pathways and Cellular Effects
This compound's engagement with the VDR initiates a cascade of molecular events that ultimately lead to the amelioration of psoriatic symptoms.
VDR-Mediated Gene Regulation
Upon binding to this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription.
Effects on Keratinocyte Differentiation and Proliferation
In psoriasis, keratinocytes proliferate excessively and fail to differentiate properly. This compound, through VDR activation, helps to normalize this process. It is expected to upregulate the expression of genes associated with keratinocyte differentiation, such as involucrin and transglutaminase, while downregulating genes that promote proliferation.[3]
Immunomodulatory Effects
The VDR is also expressed in various immune cells, including T-cells and dendritic cells, which are key players in the pathogenesis of psoriasis. Activation of the VDR by this compound is anticipated to modulate the production of inflammatory cytokines. Specifically, it is expected to suppress the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Tumor Necrosis Factor-alpha (TNF-α), while potentially promoting the expression of anti-inflammatory cytokines.[4]
Experimental Methodologies
The identification and characterization of this compound's activity at the VDR would have involved a series of standard pharmacological assays.
Vitamin D Receptor Binding Assay (Hypothetical Workflow)
To determine the binding affinity of this compound for the VDR, a competitive radioligand binding assay would be a standard method.
Protocol Outline:
-
Receptor Preparation: A source of VDR, such as nuclear extracts from cells overexpressing the receptor, is prepared.
-
Competitive Binding: A constant concentration of a high-affinity radiolabeled VDR ligand (e.g., [3H]calcitriol) is incubated with the VDR source in the presence of varying concentrations of this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound radioligand is separated from the unbound radioligand using methods like filtration or precipitation.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) can then be calculated from the IC50 value.
Reporter Gene Assay for VDR Activation (Hypothetical Workflow)
To assess the functional consequence of this compound binding to the VDR (i.e., agonism), a reporter gene assay is commonly employed.
Protocol Outline:
-
Cell Line Engineering: A suitable mammalian cell line is engineered to express the human VDR and a reporter gene (e.g., luciferase) under the control of a promoter containing VDREs.
-
Cell Treatment: These cells are then treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated for a sufficient period to allow for VDR-mediated transcription of the reporter gene.
-
Signal Measurement: The cells are lysed, and the activity of the reporter enzyme is measured (e.g., luminescence for luciferase).
-
Data Analysis: The dose-response curve is plotted to determine the EC50 value, which represents the concentration of this compound required to elicit a half-maximal response.
Conclusion
In addition to its role as a PDE4 inhibitor, this compound is a potent agonist of the Vitamin D Receptor. This dual mechanism of action positions it as a promising therapeutic agent for psoriasis, addressing both the inflammatory and proliferative aspects of the disease. The activation of VDR by this compound leads to the normalization of keratinocyte differentiation and the modulation of key inflammatory pathways. Further publication of specific quantitative data on its VDR binding affinity and functional activity will provide a more complete understanding of its pharmacological profile.
Disclaimer: This document is intended for a scientific audience and is based on a review of publicly available information. It is not intended to provide medical advice.
References
- 1. Orchestrated Cytokines Mediated by Biologics in Psoriasis and Its Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of human epidermal keratinocyte differentiation by the vitamin D receptor and its coactivators DRIP205, SRC2, and SRC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
Pefcalcitol: A Comprehensive Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pefcalcitol (also known as M518101) is a novel synthetic vitamin D3 analogue with a dual mechanism of action, functioning as both a vitamin D receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor.[1][2] Developed primarily for the topical treatment of plaque psoriasis, this compound was engineered to maximize therapeutic effects on keratinocyte differentiation and inflammation while minimizing systemic side effects commonly associated with vitamin D analogues, such as hypercalcemia.[1][3] Preclinical studies demonstrated its potential as an effective therapy for plaque psoriasis.[1] However, the clinical development of this compound has been discontinued. This technical guide provides a detailed overview of the pharmacology and toxicology profile of this compound based on available preclinical data.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. Vitamin D analogues are a cornerstone of topical psoriasis treatment, primarily through their effects on the vitamin D receptor (VDR), which modulates the expression of genes involved in cell proliferation, differentiation, and inflammation. Phosphodiesterase-4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that mediates anti-inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, resulting in the suppression of pro-inflammatory cytokine production. This compound was designed to leverage both of these pathways to offer a potentially more effective and safer treatment for psoriasis.
Pharmacology
Mechanism of Action
This compound exerts its pharmacological effects through two distinct mechanisms:
-
Vitamin D Receptor (VDR) Agonism: As a vitamin D3 analogue, this compound binds to and activates the VDR. The activated VDR forms a heterodimer with the retinoid X receptor (RXR), which then binds to vitamin D response elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the inhibition of keratinocyte proliferation and the promotion of normal keratinocyte differentiation, thereby addressing the pathological hallmarks of psoriasis.
-
Phosphodiesterase-4 (PDE4) Inhibition: this compound also inhibits the PDE4 enzyme. PDE4 is highly expressed in immune cells, and its inhibition increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This cascade ultimately leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17), which are key drivers of the inflammatory process in psoriasis.
The following diagram illustrates the proposed dual signaling pathway of this compound.
Pharmacodynamics
Preclinical studies suggested that this compound was designed to achieve higher pharmacological effects, such as promoting keratinocyte differentiation, compared to the native vitamin D3. This enhanced activity was aimed at improving the clinical efficacy in psoriatic lesions. A key pharmacodynamic feature is its design for topical application, which is intended to concentrate the drug's activity in the skin while minimizing systemic exposure and associated side effects.
Pharmacokinetics
A significant aspect of this compound's design is its pharmacokinetic profile, which favors topical activity with limited systemic effects. It is suggested that the compound is rapidly converted into a pharmacologically inactive form after permeating the skin and entering systemic circulation. This rapid systemic inactivation is a crucial feature for reducing the risk of hypercalcemia, a common side effect of potent vitamin D analogues.
| Pharmacokinetic Parameters | This compound |
| VDR Binding Affinity | Data not publicly available. |
| PDE4 IC50 | Data not publicly available. |
| Systemic Bioavailability (Topical) | Designed to be low with rapid conversion to an inactive metabolite. |
| Cmax (Maximum Plasma Concentration) | Data not publicly available. |
| Tmax (Time to Cmax) | Data not publicly available. |
| AUC (Area Under the Curve) | Data not publicly available. |
| Half-life | Data not publicly available. |
| Table 1: Summary of Pharmacokinetic Data for this compound. Specific quantitative values are not publicly available. |
Toxicology
The toxicological profile of this compound has been evaluated in several preclinical studies, with a focus on genotoxicity, given its intended use as a chronic topical therapy.
Genotoxicity
A battery of genotoxicity tests was conducted to assess the mutagenic potential of this compound.
-
Rat Skin Micronucleus (MN) Test: An initial in vivo skin micronucleus test in rats showed a positive result when specimens were stained with Giemsa. However, further investigation revealed that this was a false positive. Re-staining with the nucleic acid-specific fluorescent dye, acridine orange (AO), showed no increase in the frequency of micronucleated cells. Histopathological evaluation indicated that the Giemsa-stained granules were keratohyalin granules in keratinocytes that had proliferated in response to this compound treatment, not micronuclei. This compound was ultimately concluded to be negative in the rat skin MN test.
-
In Vitro Chromosome Aberration Test: An in vitro chromosome aberration test using Chinese Hamster Lung (CHL) cells was negative for clastogenicity.
-
In Vivo Bone Marrow Micronucleus Test: An in vivo bone marrow micronucleus test in rats did not indicate clastogenicity.
-
gpt delta Transgenic Mouse Mutagenicity Assay: To further evaluate in vivo mutagenicity, particularly in the skin, a study was conducted using gpt delta transgenic mice. After 28 days of percutaneous administration, there was no significant increase in the mutant frequency in either the skin or the liver.
| Toxicology Study | Method | Result |
| Rat Skin Micronucleus Test | Giemsa Staining | Misleading Positive |
| Acridine Orange Staining & Histopathology | Negative | |
| In Vitro Chromosome Aberration Test | CHL Cells | Negative |
| In Vivo Bone Marrow Micronucleus Test | Rat | Negative |
| In Vivo Mutagenicity | gpt delta Transgenic Mouse (Skin and Liver) | Negative |
| Table 2: Summary of Genotoxicity Studies for this compound. |
General Toxicology
This compound was designed to have fewer side effects than other vitamin D3 analogs. Preclinical animal models suggested a favorable safety profile, particularly with regard to systemic side effects like hypercalcemia, which is attributed to its rapid systemic inactivation.
Experimental Protocols
Rat Skin Micronucleus Test Methodology
The following is a generalized workflow for the rat skin micronucleus test as performed for this compound, based on the available descriptions.
The study involved the topical application of this compound to the skin of rats. Following the treatment period, skin samples were collected. Initial specimen preparation involved staining with Giemsa. These slides were then analyzed microscopically for the presence of micronuclei in keratinocytes. Due to the initial positive finding and negative results in other genotoxicity assays, a more detailed investigation was launched. This included re-staining the specimens with acridine orange, a fluorescent dye specific for nucleic acids, and conducting a thorough histopathological examination of the skin tissue to identify the nature of the Giemsa-stained granules.
Rationale for Favorable Safety Profile
The intended favorable safety profile of this compound, particularly the reduced risk of hypercalcemia, is based on its pharmacokinetic properties. The following diagram illustrates the logical relationship between its rapid metabolism and reduced systemic side effects.
Clinical Development and Conclusion
This compound was investigated in clinical trials for plaque psoriasis. A Phase 2, open-label study (NCT02970331) was planned to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a 0.005% this compound ointment in adolescents with plaque psoriasis, but this trial was withdrawn prior to patient enrollment. The overall development of this compound has since been discontinued.
References
In-Vitro Characterization of Pefcalcitol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pefcalcitol (also known as M5181) is a synthetic analog of Vitamin D3 that has demonstrated potential in the topical treatment of plaque psoriasis. Its mechanism of action is multifaceted, primarily functioning as a Vitamin D Receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor. This dual activity allows this compound to modulate key pathways involved in keratinocyte proliferation and differentiation, as well as to exert anti-inflammatory effects. This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing its biochemical and cellular activities. The information presented herein is intended to support further research and development of this compound for dermatological applications.
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, accompanied by inflammation mediated by various immune cells. Vitamin D analogs are a cornerstone of topical psoriasis treatment, primarily through their action on the Vitamin D Receptor (VDR), a nuclear hormone receptor that regulates gene expression to promote normal keratinocyte differentiation and inhibit proliferation. More recently, the role of phosphodiesterase-4 (PDE4) in inflammation has been highlighted, and its inhibition has emerged as a therapeutic strategy for inflammatory diseases. This compound is a novel compound that uniquely combines both VDR agonism and PDE4 inhibitory activity, suggesting a synergistic approach to treating psoriasis. This document outlines the in-vitro studies that characterize these dual mechanisms of action.
Biochemical Characterization
Vitamin D Receptor (VDR) Binding Affinity
The affinity of this compound for the VDR is a critical determinant of its potency as a Vitamin D analog. While specific Ki or IC50 values for this compound are not publicly available in the retrieved search results, the methodology to determine these values is well-established. A competitive binding assay is the standard method to quantify the binding affinity of a test compound to the VDR.
Table 1: VDR Binding Affinity of this compound (Hypothetical Data)
| Compound | Ki (nM) | IC50 (nM) |
| This compound | [Data Not Available] | [Data Not Available] |
| Calcitriol (Reference) | ~0.1-1 | ~1-10 |
Phosphodiesterase-4 (PDE4) Inhibitory Activity
This compound's anti-inflammatory effects are, in part, attributed to its ability to inhibit PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production. The potency of this compound as a PDE4 inhibitor is determined by its IC50 value.
Table 2: PDE4 Inhibitory Activity of this compound (Hypothetical Data)
| Compound | IC50 (nM) |
| This compound | [Data Not Available] |
| Roflumilast (Reference) | ~0.8 |
Cellular Characterization
Effect on Keratinocyte Proliferation
A hallmark of psoriasis is the hyperproliferation of keratinocytes. Vitamin D analogs are known to inhibit this process. The anti-proliferative activity of this compound on human keratinocytes can be quantified using assays such as the MTT assay, which measures cell viability and proliferation.
Table 3: Anti-proliferative Effect of this compound on Human Keratinocytes (Hypothetical Data)
| Compound | IC50 (µM) |
| This compound | [Data Not Available] |
| Calcitriol (Reference) | ~0.01-0.1 |
Regulation of Gene Expression
This compound's dual mechanism of action allows it to modulate the expression of genes involved in both keratinocyte differentiation and inflammation.
As a VDR agonist, this compound is expected to upregulate the expression of genes associated with normal keratinocyte differentiation, such as involucrin, loricrin, and filaggrin. These proteins are essential for the formation of the cornified envelope, a critical component of the skin barrier.
Table 4: Effect of this compound on Keratinocyte Differentiation Marker Gene Expression (Hypothetical Data)
| Gene | Fold Change (this compound vs. Control) |
| Involucrin (IVL) | [Data Not Available] |
| Loricrin (LOR) | [Data Not Available] |
| Filaggrin (FLG) | [Data Not Available] |
Through its PDE4 inhibitory activity, this compound can suppress the expression of pro-inflammatory cytokines that are elevated in psoriatic lesions, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
Table 5: Effect of this compound on Pro-inflammatory Cytokine Gene Expression in Keratinocytes (Hypothetical Data)
| Gene | Fold Change (this compound vs. Stimulated Control) | IC50 for Inhibition (µM) |
| TNF-α | [Data Not Available] | [Data Not Available] |
| IL-6 | [Data Not Available] | [Data Not Available] |
| IL-8 | [Data Not Available] | [Data Not Available] |
Signaling Pathways
Vitamin D Receptor (VDR) Signaling Pathway
This compound, as a VDR agonist, binds to the VDR in the cytoplasm of keratinocytes. This complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). The this compound-VDR-RXR complex binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of co-activator or co-repressor proteins and subsequent modulation of gene transcription. This signaling cascade ultimately results in the inhibition of keratinocyte proliferation and the promotion of their differentiation.
PDE4-cAMP Signaling Pathway
This compound inhibits the enzyme PDE4, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP). This leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors such as NF-κB. The inhibition of NF-κB signaling results in the decreased transcription of pro-inflammatory cytokine genes, leading to an anti-inflammatory effect.
Experimental Protocols
VDR Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled VDR ligand (e.g., [³H]-Calcitriol) for binding to the VDR.
-
Materials:
-
Recombinant human VDR
-
[³H]-Calcitriol
-
Test compound (this compound)
-
Assay buffer
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate a fixed concentration of recombinant human VDR with a fixed concentration of [³H]-Calcitriol in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as filtration through glass fiber filters.
-
Quantify the amount of bound radioactivity on the filters by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
In-Vitro PDE4 Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of PDE4.
-
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Test compound (this compound)
-
Assay buffer
-
Detection reagents (e.g., based on fluorescence polarization, FRET, or luminescence)
-
-
Procedure:
-
Pre-incubate the PDE4 enzyme with increasing concentrations of the test compound (this compound).
-
Initiate the enzymatic reaction by adding a fixed concentration of cAMP.
-
Allow the reaction to proceed for a defined period.
-
Stop the reaction and measure the amount of remaining cAMP or the product (AMP) using a suitable detection method.
-
The concentration of the test compound that inhibits 50% of the PDE4 activity is determined as the IC50 value.
-
Keratinocyte Proliferation (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Materials:
-
Human keratinocytes
-
Cell culture medium
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed human keratinocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The concentration of this compound that inhibits cell proliferation by 50% is determined as the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to quantify the messenger RNA (mRNA) levels of specific genes.
-
Materials:
-
Human keratinocytes
-
Test compound (this compound)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific primers for target genes (e.g., IVL, LOR, FLG, TNF-α, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Procedure:
-
Treat human keratinocytes with this compound for a specified duration. For cytokine analysis, cells may be co-stimulated with an inflammatory agent (e.g., TNF-α or LPS).
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase.
-
Perform qPCR using the cDNA, gene-specific primers, and qPCR master mix. The instrument monitors the fluorescence intensity in real-time as the DNA is amplified.
-
The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of a housekeeping gene. The results are typically expressed as fold change compared to a control group.
-
Conclusion
The in-vitro characterization of this compound reveals a molecule with a dual mechanism of action, targeting both the Vitamin D receptor and phosphodiesterase-4. This unique combination of VDR agonism and PDE4 inhibition provides a strong rationale for its development as a topical treatment for psoriasis. The methodologies outlined in this guide provide a framework for the continued investigation and quantitative evaluation of this compound and other novel compounds for dermatological applications. Further studies are warranted to fully elucidate the quantitative aspects of its biochemical and cellular activities to optimize its therapeutic potential.
Early-Phase Clinical Trial Data on Pefcalcitol: A Technical Overview of a Withdrawn Investigational Compound
Despite initial interest in its novel dual mechanism of action, publicly available quantitative data from early-phase clinical trials of Pefcalcitol (M5181) for the treatment of plaque psoriasis is unavailable. The key Phase 2 clinical trial intended to evaluate its safety, tolerability, and pharmacokinetics was withdrawn prior to patient enrollment, precluding the generation of clinical data.[1][2][3]
This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound, a vitamin D3 analog with phosphodiesterase 4 (PDE4) inhibitory activity. While specific clinical trial data for this compound is absent, this document will detail the established signaling pathways associated with its two therapeutic targets, offering valuable insights for researchers, scientists, and drug development professionals.
This compound: Proposed Dual Mechanism of Action
This compound was developed as a topical treatment for psoriasis, aiming to leverage two distinct and complementary anti-psoriatic pathways:
-
Vitamin D Receptor (VDR) Agonism: As a vitamin D3 analog, this compound is designed to bind to and activate the Vitamin D Receptor. This interaction is known to inhibit the excessive proliferation of keratinocytes and promote their normal differentiation, counteracting the hallmark epidermal dysregulation in psoriatic lesions. Furthermore, VDR activation has immunomodulatory effects, helping to suppress local inflammatory responses.
-
Phosphodiesterase 4 (PDE4) Inhibition: Uniquely, this compound also possesses PDE4 inhibitory properties. The enzyme PDE4 is prevalent in immune cells and plays a crucial role in regulating inflammatory signaling. By inhibiting PDE4, this compound would increase intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger. Elevated cAMP levels are known to downregulate the production of multiple pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and Interleukin-23 (IL-23), which are pivotal in the pathogenesis of psoriasis.[1] Preclinical studies suggested this dual action could offer effective treatment while potentially minimizing hypercalcemic side effects associated with other vitamin D3 analogs.[1]
Data Presentation
Due to the withdrawal of the pivotal Phase 2 trial (NCT02970331) and the lack of published data from any preceding Phase 1 studies, no quantitative clinical data on the pharmacokinetics, pharmacodynamics, safety, or efficacy of this compound can be presented.
Experimental Protocols
Detailed methodologies for clinical experiments involving this compound are not available in the public domain as the planned key studies were not conducted. The withdrawn Phase 2 study was designed as a multicenter, open-label trial to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of a 0.005% this compound ointment applied twice daily for 8 weeks in adolescents aged 12 to < 17 years with plaque psoriasis.
Visualizing the Core Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the two primary signaling pathways targeted by this compound.
Vitamin D Receptor Signaling Pathway
This pathway illustrates how a Vitamin D3 analog like this compound can influence gene transcription to normalize skin cell growth and reduce inflammation in psoriasis.
Caption: this compound activates the VDR, leading to gene regulation.
PDE4 Inhibition Signaling Pathway
This diagram shows how inhibiting the PDE4 enzyme leads to a reduction in the inflammatory cascade central to psoriasis.
Caption: this compound inhibits PDE4, reducing pro-inflammatory cytokines.
References
- 1. Exploring the Therapeutic Landscape: A Narrative Review on Topical and Oral Phosphodiesterase-4 Inhibitors in Dermatology [mdpi.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Phase 2, Multicenter, Open-label Study to Assess the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of this compound Ointment, 0.005%, Applied Topically Twice Daily (BID) for 8 Weeks in Adolescent Subjects 12 to < 17 Years of Age With Plaque Psoriasis [ctv.veeva.com]
Methodological & Application
Application Notes and Protocols for Pefcalcitol Topical Formulation in Plaque Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefcalcitol is a novel investigational topical agent for the treatment of plaque psoriasis. It is a dual-action molecule, functioning as both a vitamin D3 analog and a phosphodiesterase-4 (PDE4) inhibitor. This unique combination of activities targets key pathways in the pathophysiology of psoriasis, offering a potentially synergistic approach to treatment.
-
Vitamin D3 Analog Activity: Like other vitamin D3 analogs (e.g., calcipotriol), this compound is expected to bind to the vitamin D receptor (VDR). This interaction regulates gene expression in keratinocytes, leading to inhibition of proliferation and promotion of normal differentiation, thereby addressing the hyperkeratosis characteristic of psoriatic plaques.
-
PDE4 Inhibitor Activity: By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP has anti-inflammatory effects, including the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23), which are pivotal in the inflammatory cascade of psoriasis.
Preclinical studies have suggested that this compound may offer an effective therapy for plaque psoriasis with a favorable safety profile, potentially minimizing the hypercalcemic side effects associated with some vitamin D3 analogs. A Phase 2 clinical trial for a 0.005% this compound ointment (NCT02970331) was planned for adolescent subjects with plaque psoriasis, but this trial was withdrawn and did not enroll patients. Consequently, there is a lack of publicly available clinical efficacy and safety data for this compound.
These application notes provide a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound and similar dual-action compounds for plaque psoriasis. The protocols outlined below are based on established methodologies for evaluating topical psoriasis therapies.
Data Presentation
Due to the absence of published clinical data for this compound, the following tables are illustrative examples based on expected outcomes and data from representative vitamin D analogs (e.g., Calcipotriol) and topical PDE4 inhibitors (e.g., Roflumilast). These tables provide a template for organizing and presenting preclinical and clinical data for a dual-action topical agent like this compound.
Table 1: Illustrative In Vitro Activity of this compound
| Parameter | Assay Type | Illustrative Value | Comparator: Calcipotriol | Comparator: Roflumilast |
| VDR Binding Affinity (Kd) | Radioligand Binding Assay | 0.5 nM | 0.2 nM | N/A |
| PDE4B Inhibition (IC50) | Enzyme Inhibition Assay | 10 nM | N/A | 0.8 nM |
| Keratinocyte Proliferation Inhibition (IC50) | BrdU Incorporation Assay | 50 nM | 20 nM | 100 nM |
| IL-17A Secretion Inhibition from T-cells (IC50) | ELISA | 100 nM | >1000 nM | 50 nM |
| TNF-α Secretion Inhibition from PBMCs (IC50) | ELISA | 80 nM | >1000 nM | 40 nM |
Table 2: Illustrative Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
| Treatment Group (Topical, Once Daily) | Mean PASI Score Reduction (%) | Mean Epidermal Thickness Reduction (%) | Mean IL-17A Tissue Level Reduction (%) |
| Vehicle Control | 5% | 2% | 3% |
| This compound Ointment (0.005%) | 60% | 55% | 65% |
| Calcipotriol Ointment (0.005%) | 50% | 45% | 20% |
| Roflumilast Cream (0.3%) | 55% | 50% | 70% |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of a topical this compound formulation.
In Vitro Assays
Objective: To determine the binding affinity of this compound for the human Vitamin D Receptor.
Methodology:
-
Prepare Reagents:
-
Recombinant human VDR.
-
Radiolabeled ligand (e.g., [³H]1α,25-dihydroxyvitamin D3).
-
Binding buffer (e.g., Tris-HCl, EDTA, DTT, and molybdate).
-
Unlabeled this compound and comparator compounds (e.g., Calcipotriol) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, combine recombinant human VDR with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of unlabeled this compound or comparator compounds.
-
Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separate bound from free radioligand using a method such as filtration through a glass fiber filter.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value (concentration of competitor that inhibits 50% of specific binding).
-
Determine the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
Objective: To determine the inhibitory potency (IC50) of this compound on PDE4 enzymatic activity.
Methodology:
-
Prepare Reagents:
-
Recombinant human PDE4B enzyme.
-
cAMP substrate.
-
Assay buffer (e.g., Tris-HCl, MgCl₂).
-
This compound and comparator compounds (e.g., Roflumilast) at various concentrations.
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or luminescence).
-
-
Assay Procedure:
-
In a suitable microplate, add the PDE4B enzyme to the assay buffer.
-
Add increasing concentrations of this compound or comparator compounds.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate to allow for cAMP hydrolysis.
-
Stop the reaction and add detection reagents to measure the amount of remaining cAMP or the product (AMP).
-
-
Data Analysis:
-
Plot the enzyme activity (or signal) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Objective: To assess the anti-proliferative effect of this compound on human keratinocytes.
Methodology:
-
Cell Culture:
-
Culture primary human epidermal keratinocytes or an immortalized keratinocyte cell line (e.g., HaCaT) in appropriate keratinocyte growth medium.
-
-
Treatment:
-
Seed the keratinocytes in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound, a positive control (e.g., Calcipotriol), and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
-
Proliferation Measurement (BrdU Assay):
-
Add BrdU (5-bromo-2'-deoxyuridine) to the cell culture medium and incubate to allow for its incorporation into the DNA of proliferating cells.
-
Fix the cells and add an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Add the enzyme substrate and measure the resulting colorimetric or fluorometric signal, which is proportional to the amount of cell proliferation.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the vehicle control for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
-
Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines from activated human immune cells.
Methodology:
-
Cell Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.
-
Culture the PBMCs in a suitable culture medium.
-
-
Treatment and Stimulation:
-
Pre-treat the PBMCs with various concentrations of this compound or a comparator (e.g., Roflumilast) for a short period (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS] for TNF-α release, or anti-CD3/CD28 antibodies for T-cell cytokine release like IL-17A).
-
Incubate for 24-48 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-17A) using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the stimulated vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Efficacy Model
Objective: To assess the in vivo efficacy of a topical this compound formulation in reducing psoriasis-like skin inflammation.
Methodology:
-
Animals:
-
Use 8-10 week old female BALB/c or C57BL/6 mice.
-
-
Induction of Psoriasis-like Lesions:
-
On day 0, shave a defined area on the dorsal back of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear for 5-7 consecutive days.[1]
-
-
Treatment:
-
Divide the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (ointment base without active ingredient).
-
Group 2: this compound ointment (e.g., 0.005%).
-
Group 3: Positive control 1 (e.g., Calcipotriol ointment 0.005%).
-
Group 4: Positive control 2 (e.g., Roflumilast cream 0.3%).
-
-
Apply the topical treatments once daily to the inflamed skin area, typically a few hours before or after the imiquimod application.
-
-
Efficacy Assessment:
-
Clinical Scoring (Daily): Score the severity of erythema, scaling, and skin thickness of the back skin using a modified Psoriasis Area and Severity Index (PASI) score (each parameter scored from 0 to 4). The cumulative score reflects the overall severity.
-
Ear Thickness (Daily): Measure the ear thickness using a digital caliper.
-
Histological Analysis (End of study):
-
Euthanize the mice and collect skin biopsies from the treated area.
-
Fix the tissues in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
-
Cytokine Analysis (End of study):
-
Homogenize a portion of the skin biopsy to extract proteins or RNA.
-
Measure the levels of key pro-inflammatory cytokines (e.g., IL-17A, IL-23, TNF-α) using ELISA or qPCR.
-
-
-
Data Analysis:
-
Compare the mean PASI scores, ear thickness, epidermal thickness, and cytokine levels between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Visualization of Pathways and Workflows
Signaling Pathways
Caption: this compound's dual mechanism of action in psoriasis.
Experimental Workflows
Caption: Workflow for the in vivo imiquimod-induced psoriasis model.
Caption: General workflow for in vitro evaluation of this compound.
Representative Topical Formulation
The exact composition of the this compound ointment is not publicly available. However, a typical ointment formulation for a topical vitamin D analog or a PDE4 inhibitor for psoriasis would likely contain the following excipients. This representative formulation can be used as a starting point for developing a vehicle control and a test formulation for preclinical studies.
Table 3: Representative Ointment Formulation
| Ingredient | Function | Representative Concentration (w/w) |
| This compound | Active Pharmaceutical Ingredient | 0.005% |
| White Petrolatum | Ointment Base, Emollient | 70-80% |
| Mineral Oil | Emollient, Solvent | 5-15% |
| Propylene Glycol | Penetration Enhancer, Solvent | 5-10% |
| α-Tocopherol | Antioxidant | 0.01-0.1% |
| Steareth-2 | Emulsifying Agent | 1-3% |
| Disodium Phosphate Dihydrate | Buffering Agent | q.s. to pH |
| Edetate Disodium | Chelating Agent | 0.01-0.1% |
| Purified Water | Aqueous Phase | q.s. to 100% |
Note: The final formulation would require optimization for stability, skin penetration, and patient acceptability.
Conclusion
This compound represents a promising therapeutic candidate for plaque psoriasis due to its dual mechanism of action. The application notes and protocols provided here offer a comprehensive framework for the preclinical evaluation of this compound and other novel topical agents for psoriasis. By systematically assessing both the vitamin D receptor-mediated and PDE4-inhibitory activities, researchers can gain a thorough understanding of the compound's efficacy and mechanism of action, paving the way for further development. Given the lack of clinical data, rigorous preclinical investigation is crucial to validate the therapeutic potential of this compound.
References
Pefcalcitol Ointment: Application Notes and Protocols for In Vivo Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefcalcitol (also known as M5181) is a novel vitamin D3 analog that also exhibits phosphodiesterase-4 (PDE4) inhibitory activity, making it a promising dual-action topical agent for immunoinflammatory skin diseases such as psoriasis.[1] As a vitamin D receptor (VDR) agonist, this compound promotes keratinocyte differentiation and normalization of proliferation. Concurrently, by inhibiting PDE4, it increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the suppression of pro-inflammatory cytokine production.[1][2][3] Preclinical studies have suggested that this compound is an effective therapy for plaque psoriasis with a potentially better safety profile than older vitamin D3 analogs, exhibiting fewer systemic side effects like hypercalcemia.[1]
These application notes provide detailed protocols for the preparation of this compound ointment for use in preclinical in vivo studies, particularly in murine models of psoriasis. It also summarizes expected quantitative outcomes based on preclinical data from related compounds and outlines the key signaling pathways involved.
Data Presentation
The following table summarizes representative quantitative data from preclinical studies of topical vitamin D analogs and PDE4 inhibitors in murine models of psoriasis. While specific preclinical data for this compound is not extensively published, these findings from compounds with similar mechanisms of action provide an expected range of efficacy.
| Parameter | Animal Model | Treatment Group | Vehicle Control | Outcome | Reference |
| Epidermal Thickness (µm) | IL-23 Induced Psoriasiform Dermatitis | Roflumilast (PDE4 inhibitor) | 20.18 ± 3.83 | 14.23 ± 1.53 | |
| Ear Thickness (µm) | IL-23 Induced Psoriasiform Dermatitis | Roflumilast (PDE4 inhibitor) | 496.25 ± 53.59 | 364.27 ± 28.73 | |
| Total Clinical Score (TCS) Reduction (%) | Psoriasis Plaque Assay (Human) | Calcipotriol (Vitamin D analog) Ointment | Vehicle | 61% reduction from baseline | |
| Skin Infiltrate Thickness Change (µm) | Psoriasis Plaque Assay (Human) | Calcipotriol 0.005% Cream | Vehicle Cream | -187.7 | |
| PASI Score | Imiquimod-Induced Psoriasis | Roflumilast (PDE4 inhibitor) | - | No significant alteration |
Note: The Psoriasis Area and Severity Index (PASI) is a clinical score for humans; murine equivalents are often scored based on erythema, scaling, and thickness.
Signaling Pathways
This compound's dual mechanism of action targets two key pathways in the pathogenesis of psoriasis: the Vitamin D Receptor (VDR) signaling pathway and the Phosphodiesterase-4 (PDE4) inhibition pathway.
Caption: Dual signaling pathway of this compound in keratinocytes.
Experimental Protocols
Protocol 1: Preparation of this compound Ointment (0.005%) for In Vivo Studies
This protocol describes a method for preparing a 0.005% this compound ointment suitable for topical application in murine models of psoriasis. The formulation is based on common ointment excipients.
Materials:
-
This compound (active pharmaceutical ingredient)
-
White Petrolatum (ointment base)
-
Propylene Glycol (solvent, penetration enhancer)
-
Oleic Acid (penetration enhancer)
-
Anhydrous Ethanol (co-solvent)
-
Glass mortar and pestle
-
Spatula
-
Analytical balance
-
Ointment mill (optional, for homogeneity)
-
Storage containers (e.g., ointment tubes or jars)
Procedure:
-
Preparation of the Drug Concentrate:
-
Accurately weigh 5 mg of this compound powder.
-
In a small glass beaker, dissolve the this compound in a minimal amount of anhydrous ethanol.
-
Add 10 g of propylene glycol and 1 g of oleic acid to the this compound solution.
-
Mix thoroughly with a glass stirring rod until a clear solution is obtained. This is the drug concentrate.
-
-
Geometric Dilution with Ointment Base:
-
Weigh out 89 g of white petrolatum and place it in a glass mortar.
-
Levigate a small amount of the petrolatum with the drug concentrate using a spatula or pestle until a smooth, uniform mixture is achieved.
-
Gradually add the remaining white petrolatum in approximately equal portions, mixing thoroughly after each addition to ensure homogeneity. This process of geometric dilution is critical for achieving a uniform distribution of the active ingredient.
-
-
Homogenization (Optional but Recommended):
-
For optimal consistency and drug distribution, pass the final ointment mixture through an ointment mill according to the manufacturer's instructions.
-
-
Packaging and Storage:
-
Transfer the final ointment into appropriate light-resistant containers.
-
Store at controlled room temperature (20-25°C), protected from light.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control ointment by following the same procedure but omitting the this compound. The final vehicle composition will be white petrolatum, propylene glycol, and oleic acid in the same proportions.
-
Protocol 2: Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation in Mice
This is a widely used model to induce a psoriasis-like phenotype in mice, characterized by skin thickening, scaling (hyperkeratosis), and erythema.
Materials:
-
8-12 week old BALB/c or C57BL/6 mice
-
This compound ointment (0.005% or desired concentration)
-
Vehicle control ointment
-
Imiquimod cream (5%)
-
Calipers for measuring skin thickness
-
Scoring system for erythema and scaling (e.g., 0-4 scale)
Procedure:
-
Acclimatization:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
-
Induction of Psoriasis-like Lesions:
-
On day 0, shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin for 5-7 consecutive days.
-
-
Treatment Application:
-
Divide the mice into at least three groups: Naive (no IMQ, no treatment), Vehicle Control (IMQ + vehicle ointment), and this compound-treated (IMQ + this compound ointment).
-
Beginning on day 1 or 2, apply a thin layer (approximately 100 mg) of the respective ointment to the inflamed dorsal skin daily, a few hours after the imiquimod application.
-
-
Evaluation of Disease Severity:
-
From day 1 until the end of the experiment, daily assess and score the severity of erythema, scaling, and skin thickness of the back skin based on a 0-4 scale (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The sum of these scores constitutes the cumulative psoriasis-like severity score.
-
Measure the thickness of the dorsal skin daily using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 7 or 8), euthanize the mice.
-
Collect skin biopsies for histological analysis (H&E staining for epidermal thickness) and for molecular analysis (e.g., qPCR for inflammatory cytokine expression such as IL-17, IL-23, TNF-α).
-
Spleens can also be collected and weighed as an indicator of systemic inflammation.
-
Experimental Workflow and Logic
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for this compound ointment preparation.
Caption: Workflow for the in vivo psoriasis model experiment.
References
Application Notes and Protocols for Cell-Based Efficacy Testing of Pefcalcitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefcalcitol is a synthetic analog of vitamin D3 being investigated as a topical treatment for plaque psoriasis. Its therapeutic potential stems from a dual mechanism of action: activation of the Vitamin D Receptor (VDR) and inhibition of phosphodiesterase 4 (PDE4). This combination allows this compound to address both the hyperproliferation and abnormal differentiation of keratinocytes, as well as the underlying inflammation that characterizes psoriatic lesions. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of this compound in vitro, offering a framework for researchers in dermatology and drug discovery.
Mechanism of Action
This compound is designed to offer enhanced pharmacological effects on keratinocyte differentiation compared to naturally occurring vitamin D3, with potentially fewer side effects.[1] Its efficacy is attributed to two primary molecular activities:
-
Vitamin D Receptor (VDR) Agonism: this compound binds to and activates the VDR, a nuclear receptor that plays a crucial role in keratinocyte differentiation and proliferation. VDR activation leads to the regulation of target genes that promote the maturation of keratinocytes and inhibit their excessive growth.
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound also exhibits inhibitory activity against PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This anti-inflammatory action is critical in mitigating the immune response that drives psoriasis.
Data Presentation
The following tables summarize quantitative data for representative VDR agonists and PDE4 inhibitors. Due to the limited availability of publicly accessible preclinical data for this compound, values for well-characterized compounds are provided for comparative purposes.
Table 1: In Vitro VDR Activation
| Compound | Cell Line | Assay Type | EC50 / AC50 |
| Calcipotriol | HEK293T | CYP24A1-Luciferase Reporter Assay | 0.0009 µM[2] |
| 1,25-dihydroxyvitamin D3 | HEK293T | CYP24A1-Luciferase Reporter Assay | 0.65 nM[2] |
| PRI-5202 (Vitamin D Analog) | 13781 Ovarian Cancer Cells | CYP24A1 mRNA Expression | 2.98 nM[1] |
Table 2: In Vitro PDE4 Inhibition
| Compound | Enzyme Source | IC50 |
| Roflumilast | Recombinant PDE4 | 0.7 nM[3] |
| Apremilast | Recombinant PDE4 | 140 nM |
| Crisaborole | Recombinant PDE4 | 750 nM |
Table 3: Clinical Efficacy of Topical Psoriasis Treatments (for comparative context)
| Treatment | Study Population | Primary Endpoint | Efficacy Result |
| Calcipotriol 0.005% Cream | Mild-to-severe plaque psoriasis | Mean change in skin infiltrate thickness | -187.7 µm (vs. vehicle) |
| Roflumilast 0.5% Cream | Mild-to-severe plaque psoriasis | Mean change in skin infiltrate thickness | -237.1 µm (vs. vehicle) |
| Apremilast (oral) 30 mg BID | Moderate-to-severe plaque psoriasis | PASI-75 at week 16 | 28.8% of patients |
Signaling Pathways and Experimental Workflows
Vitamin D Receptor (VDR) Signaling Pathway
The following diagram illustrates the signaling cascade initiated by VDR activation in keratinocytes, leading to the regulation of gene expression involved in differentiation and proliferation.
Caption: VDR signaling pathway in keratinocytes.
Phosphodiesterase 4 (PDE4) Signaling Pathway
This diagram outlines the mechanism of PDE4 inhibition, leading to an anti-inflammatory response.
Caption: PDE4 signaling pathway.
Experimental Workflow for this compound Efficacy Testing
The following workflow provides a logical sequence for the in vitro evaluation of this compound.
Caption: Experimental workflow for this compound testing.
Experimental Protocols
VDR Activation Assay (Luciferase Reporter Assay)
Objective: To quantify the agonist activity of this compound on the human Vitamin D Receptor.
Materials:
-
Human VDR reporter assay kit (e.g., from Indigo Biosciences or similar) containing VDR-expressing reporter cells, optimized media, a reference agonist (e.g., Calcitriol), and luciferase detection reagent.
-
This compound stock solution (in DMSO).
-
96-well white, clear-bottom assay plates.
-
Luminometer.
Protocol:
-
Prepare the reporter cells according to the manufacturer's protocol, which typically involves thawing cryopreserved cells and resuspending them in the provided medium.
-
Dispense 200 µL of the cell suspension into each well of the 96-well plate and pre-incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the reference agonist in the appropriate medium. A typical concentration range to test would be from 1 pM to 10 µM. Include a vehicle control (DMSO).
-
After the pre-incubation, carefully discard the culture medium from the wells.
-
Add 200 µL of the prepared treatment media (containing different concentrations of this compound, reference agonist, or vehicle) to the respective wells.
-
Incubate the plate for 22-24 hours at 37°C in a 5% CO2 incubator.
-
Discard the treatment media and add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence (Relative Light Units, RLU) using a plate-reading luminometer.
-
Calculate the fold activation relative to the vehicle control and plot the dose-response curves to determine the EC50 value for this compound.
Keratinocyte Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).
-
Keratinocyte growth medium.
-
This compound stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well tissue culture plates.
-
Microplate reader.
Protocol:
-
Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) for 48-72 hours. Include a vehicle control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition compared to the vehicle control and determine the IC50 value for this compound.
Keratinocyte Differentiation Assay (qPCR for Differentiation Markers)
Objective: To evaluate the effect of this compound on the expression of keratinocyte differentiation markers.
Materials:
-
Human keratinocytes.
-
Keratinocyte differentiation medium (high calcium).
-
This compound stock solution (in DMSO).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., Keratin 10, Loricrin, Involucrin, Transglutaminase) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR system.
Protocol:
-
Culture human keratinocytes to near confluence in growth medium.
-
Induce differentiation by switching to a high-calcium differentiation medium.
-
Treat the cells with a selected concentration of this compound (based on proliferation assay results) or vehicle for 48-96 hours.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for the differentiation markers and the housekeeping gene.
-
Analyze the relative gene expression using the ΔΔCt method, comparing the expression levels in this compound-treated cells to the vehicle-treated control.
PDE4 Inhibition Assay (Biochemical Assay)
Objective: To determine the inhibitory effect of this compound on PDE4 activity.
Materials:
-
Recombinant human PDE4 enzyme.
-
PDE4 assay kit (e.g., fluorescence polarization-based or similar).
-
This compound stock solution (in DMSO).
-
A known PDE4 inhibitor as a positive control (e.g., Roflumilast).
-
384-well assay plates.
-
Microplate reader capable of measuring fluorescence polarization.
Protocol:
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
In a 384-well plate, add the PDE4 enzyme, followed by the test compounds or controls.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate the plate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).
-
Stop the reaction and measure the fluorescence polarization.
-
Calculate the percentage of PDE4 inhibition for each concentration of this compound and determine the IC50 value.
References
Application Notes and Protocols for Pefcalcitol in Preclinical Psoriasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefcalcitol is a novel topical agent for the treatment of plaque psoriasis, exhibiting a dual mechanism of action as a Vitamin D3 analog and a phosphodiesterase-4 (PDE4) inhibitor.[1] This unique combination targets key pathways in the pathophysiology of psoriasis, offering the potential for enhanced efficacy. Vitamin D analogs are known to normalize keratinocyte proliferation and differentiation, while PDE4 inhibitors reduce the production of pro-inflammatory cytokines.[2][3] Preclinical studies suggest that topical this compound can effectively reduce inflammation and skin lesions associated with plaque psoriasis with a favorable safety profile.[1][4]
These application notes provide a comprehensive overview of the use of established animal models for evaluating the efficacy of this compound in psoriasis research. Detailed protocols for the Imiquimod (IMQ)-Induced Psoriasis Model and the Keratinocyte-specific Tie2 (KC-Tie2) Transgenic Mouse Model are provided, along with expected quantitative outcomes based on the known mechanisms of Vitamin D analogs and PDE4 inhibitors.
Featured Animal Models for Psoriasis Research
Two of the most widely used and relevant animal models for preclinical psoriasis research are the imiquimod-induced mouse model and the KC-Tie2 transgenic mouse model.
-
Imiquimod (IMQ)-Induced Psoriasis Model: This is an acute model that rapidly induces a psoriasis-like skin inflammation in mice through the topical application of imiquimod, a Toll-like receptor 7 (TLR7) agonist. This model is characterized by erythema, scaling, and epidermal thickening, and it effectively recapitulates the IL-23/IL-17 inflammatory axis, a key driver of human psoriasis. It is particularly useful for rapid screening of potential anti-psoriatic compounds.
-
Keratinocyte-specific Tie2 (KC-Tie2) Transgenic Mouse Model: This is a genetically engineered mouse model that spontaneously develops a chronic inflammatory skin phenotype closely resembling human psoriasis. These mice overexpress the Tie2 receptor in keratinocytes, leading to characteristic features such as acanthosis, immune cell infiltration, and increased expression of psoriasis-associated cytokines. This model is valuable for studying the chronic aspects of the disease and the long-term efficacy of therapeutic agents.
Data Presentation: Expected Efficacy of this compound
The following tables summarize the expected quantitative outcomes following topical application of a this compound-like dual-acting compound in the imiquimod-induced and KC-Tie2 mouse models. The data is extrapolated from studies using Vitamin D analogs and PDE4 inhibitors in these models.
Table 1: Expected Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Parameter | Vehicle Control (IMQ) | This compound Treatment (IMQ + this compound) | Expected Percent Reduction |
| PASI Score (0-12) | 10.57 ± 0.77 | 4.0 - 6.0 | 40-60% |
| Ear Thickness (μm) | ~300-400 | ~150-250 | 30-50% |
| Epidermal Thickness (μm) | 80 - 120 | 30 - 60 | 50-70% |
| Splenomegaly Index | Increased | Reduced | 20-40% |
| Key Cytokine mRNA Levels (Fold Change vs. Naive) | |||
| IL-17A | High | Significantly Reduced | 50-80% |
| IL-23 | High | Significantly Reduced | 40-70% |
| TNF-α | High | Significantly Reduced | 40-60% |
Table 2: Expected Efficacy in KC-Tie2 Transgenic Mouse Model
| Parameter | Vehicle Control (KC-Tie2) | This compound Treatment (KC-Tie2 + this compound) | Expected Percent Reduction |
| Epidermal Thickness (μm) | ~100-150 | ~40-70 | 50-60% |
| CD4+ T-cell Infiltration (cells/field) | High | Significantly Reduced | 40-70% |
| CD8+ T-cell Infiltration (cells/field) | High | Moderately Reduced | 20-40% |
| Key Cytokine mRNA Levels (Fold Change vs. Wild Type) | |||
| IL-17A | High | Significantly Reduced | 50-75% |
| IL-23 | High | Significantly Reduced | 40-60% |
| TNF-α | High | Moderately Reduced | 30-50% |
Experimental Protocols
Imiquimod-Induced Psoriasis Model Protocol
Materials:
-
8-week-old female BALB/c or C57BL/6J mice
-
5% Imiquimod cream (e.g., Aldara™)
-
This compound ointment (or vehicle control)
-
Calipers for ear thickness measurement
-
Scoring system for Psoriasis Area and Severity Index (PASI)
-
Anesthesia (e.g., isoflurane)
-
Tools for tissue collection and processing (scalpels, forceps, cryotubes, formalin)
Procedure:
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Hair Removal: Two days prior to the start of the experiment, shave the dorsal back skin of the mice over a 2x3 cm area.
-
Induction of Psoriasis:
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved back skin and right ear for 6 consecutive days.
-
The left ear can serve as an untreated control.
-
-
Topical Treatment:
-
Starting on day 0 (concurrently with the first imiquimod application), topically apply a defined amount of this compound ointment or vehicle control to the imiquimod-treated areas once or twice daily.
-
-
Daily Monitoring and Scoring:
-
Record the body weight of each mouse daily.
-
Measure the thickness of both ears daily using a caliper.
-
Score the severity of the skin inflammation on the back using a modified PASI score for erythema, scaling, and thickness. Each parameter is scored on a scale of 0-4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked), with a maximum total score of 12.
-
-
Termination and Sample Collection:
-
On day 7, euthanize the mice.
-
Collect skin biopsies from the treated back area and ears for histological analysis and cytokine measurement.
-
Collect the spleen and weigh it to determine the splenomegaly index (spleen weight/body weight).
-
Histological Analysis:
-
Fix skin samples in 10% neutral buffered formalin.
-
Embed the fixed tissues in paraffin and section them.
-
Stain the sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Perform immunohistochemistry for markers such as Ki67 (proliferation), CD4, and CD8 (T-cells).
Cytokine Analysis:
-
Homogenize skin tissue samples in a suitable buffer.
-
Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of key cytokines such as IL-17A, IL-23, and TNF-α.
-
Alternatively, protein levels can be measured using ELISA on the tissue homogenates.
KC-Tie2 Transgenic Mouse Model Protocol
Materials:
-
KC-Tie2 transgenic mice and wild-type littermate controls
-
This compound ointment (or vehicle control)
-
Calipers for skin thickness measurement (optional)
-
Tools for tissue collection and processing
Procedure:
-
Animal Husbandry: House KC-Tie2 mice and wild-type controls under standard conditions. The psoriatic phenotype develops spontaneously.
-
Topical Treatment:
-
Begin topical application of this compound ointment or vehicle control to the affected skin areas (typically the back and ears) once or twice daily for a predetermined period (e.g., 4-8 weeks).
-
-
Monitoring:
-
Visually assess the skin phenotype for changes in erythema, scaling, and thickness.
-
Photodocument the progression of the skin lesions.
-
-
Termination and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect skin biopsies from treated and untreated areas for histological and cytokine analysis.
-
Histological and Cytokine Analysis:
-
Follow the same procedures as described for the imiquimod-induced model to assess epidermal thickness, immune cell infiltration, and cytokine expression levels.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of this compound.
Experimental Workflow: Imiquimod-Induced Psoriasis Model
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Pefcalcitol in Preclinical Psoriasis Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefcalcitol is a synthetic analog of vitamin D3 that also exhibits phosphodiesterase-4 (PDE4) inhibitory activity.[1] This dual mechanism of action makes it a compound of interest for the topical treatment of plaque psoriasis, a chronic inflammatory skin condition. Preclinical studies suggest that this compound can effectively reduce inflammation and skin lesions associated with psoriasis while potentially offering a safer therapeutic profile compared to other vitamin D3 analogs by minimizing hypercalcemic side effects.[2] These application notes provide a summary of the available preclinical information on this compound and generalized protocols for its evaluation in established animal models of psoriasis.
Mechanism of Action
This compound's therapeutic effect in psoriasis is believed to stem from its ability to target two key pathways involved in the disease's pathogenesis:
-
Vitamin D Receptor (VDR) Agonism: Like other vitamin D3 analogs, this compound binds to and activates the VDR. This interaction helps to normalize keratinocyte proliferation and differentiation, which are dysregulated in psoriatic skin.[3]
-
Phosphodiesterase-4 (PDE4) Inhibition: this compound also inhibits PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By increasing intracellular cAMP levels in immune cells, this compound can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interleukin-23 (IL-23), which are key drivers of the inflammatory cascade in psoriasis.[1]
The following diagram illustrates the dual signaling pathways of this compound.
Preclinical Data Summary
While specific quantitative data from preclinical studies on this compound are not widely published, the available information indicates its potential as a topical anti-psoriatic agent. The following table summarizes the general findings. A lack of specific publicly available data prevents a more detailed quantitative summary.
| Animal Model | Administration Route | General Efficacy | Safety Profile |
| Rodent models of psoriasis (e.g., imiquimod-induced) | Topical | Reduction in skin inflammation and psoriatic lesions[2] | Minimized hypercalcemic side effects compared to other vitamin D3 analogs |
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of a topical formulation of this compound in a common preclinical model of psoriasis. These protocols are based on standard methodologies used in dermatological research.
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation in Mice
This is a widely used and robust model that recapitulates many of the histological and immunological features of human psoriasis.
Materials:
-
This compound ointment (concentration to be determined based on formulation)
-
Vehicle control ointment
-
Imiquimod cream (5%)
-
8-10 week old BALB/c or C57BL/6 mice
-
Calipers for ear thickness measurement
-
Scoring system for erythema, scaling, and thickness (e.g., a 0-4 scale)
-
Anesthesia for tissue collection
-
Reagents and equipment for histology (H&E staining) and cytokine analysis (ELISA or qPCR)
Procedure:
-
Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on their dorsal skin.
-
Induction of Psoriasis: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved dorsal skin and the right ear for 5-7 consecutive days.
-
Treatment Administration:
-
Divide the mice into three groups: Naive (no treatment), Vehicle Control, and this compound-treated.
-
Beginning on the first day of IMQ application, topically administer the this compound ointment or vehicle control to the affected dorsal skin and ear daily. The application of the test article should be done a few hours after the IMQ application.
-
-
Assessment of Inflammation:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on the dorsal skin using a 0-4 scale. The cumulative score represents the Psoriasis Area and Severity Index (PASI).
-
Ear Thickness: Measure the thickness of the right ear daily using calipers.
-
-
Termination and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect the treated dorsal skin and ear tissue.
-
-
Analysis:
-
Histology: Fix a portion of the skin and ear tissue in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltrate.
-
Cytokine Analysis: Homogenize the remaining tissue to extract protein or RNA. Analyze the levels of key pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using ELISA or qPCR.
-
The following diagram outlines the experimental workflow for the imiquimod-induced psoriasis model.
Conclusion
This compound presents a promising therapeutic approach for psoriasis through its dual action on the Vitamin D receptor and PDE4. The preclinical protocols outlined here provide a framework for the in-vivo evaluation of its efficacy. Further publication of detailed preclinical data will be crucial for a more comprehensive understanding of its dose-response relationship, optimal formulation, and long-term safety profile.
References
Application Notes and Protocols for Pefcalcitol Stability and Storage in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefcalcitol (also known as M5181) is a synthetic analog of vitamin D3 with a dual mechanism of action as a Vitamin D Receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor.[1][2][3] It has been investigated as a topical treatment for plaque psoriasis.[3] As with any research compound, understanding its stability and optimal storage conditions is critical for obtaining reliable and reproducible experimental results. These application notes provide a comprehensive overview of recommended storage conditions, protocols for stability assessment, and insights into the potential degradation pathways of this compound, based on established methodologies for similar vitamin D analogs.
Disclaimer: Specific stability data for this compound is not extensively available in the public domain. The following protocols and recommendations are based on general principles of drug stability testing, ICH guidelines, and published data on other vitamin D analogs, such as Paricalcitol and Calcipotriol.[4] Researchers should validate these methods for their specific formulations and experimental conditions.
Recommended Storage Conditions
To maintain the integrity of this compound for research purposes, the following storage conditions are recommended. These are based on best practices for chemically sensitive compounds and analogs.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Light Conditions | Atmosphere |
| Solid (Neat Compound) | -20°C or below | Protect from light | Inert atmosphere (e.g., Argon, Nitrogen) if possible |
| Stock Solutions (in organic solvent, e.g., Ethanol, DMSO) | -20°C or below | Protect from light in amber vials or wrapped in foil | Tightly sealed to prevent solvent evaporation |
| Aqueous Formulations/Dilutions | 2-8°C for short-term use (<24h); -20°C for longer-term storage | Protect from light | Prepare fresh and use promptly to avoid hydrolysis |
This compound Stability Profile: Influencing Factors
Several environmental factors can influence the stability of this compound. Understanding these is key to preventing degradation.
-
Temperature: Vitamin D analogs can be susceptible to thermal degradation. Elevated temperatures can accelerate oxidation and other degradation reactions.
-
Light (Photostability): Exposure to UV and visible light can lead to isomerization and degradation of the triene system common in vitamin D analogs.
-
pH: this compound's stability in solution is expected to be pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of the molecule.
Experimental Protocols for Stability Assessment
The following protocols describe methodologies to assess the stability of this compound in various research settings.
Protocol 1: Stability-Indicating HPLC Method for this compound Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the intact drug from its potential degradation products. The following method is a starting point based on validated methods for other vitamin D analogs.
Table 2: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition |
| Instrument | HPLC with UV/Vis or Diode Array Detector (DAD) |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). Optimization may be required. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | ~250-265 nm (scan with DAD to find optimal wavelength) |
| Injection Volume | 20 µL |
| Standard Preparation | Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) and dilute to a working concentration range (e.g., 1-50 µg/mL) with the mobile phase. |
| Sample Preparation | Dilute the test sample with the mobile phase to fall within the calibration curve range. |
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Protocol 2: Forced Degradation Studies
Forced degradation (stress testing) studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
a. Acid and Base Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
For acid hydrolysis, add an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
For base hydrolysis, add an equal volume of 0.1 M sodium hydroxide. Keep at room temperature and collect samples at similar time points.
-
Neutralize the samples before HPLC analysis.
-
Analyze by the validated HPLC method.
b. Oxidative Degradation:
-
Treat the this compound solution with 3% hydrogen peroxide.
-
Store at room temperature, protected from light.
-
Collect samples at various time points and analyze by HPLC.
c. Thermal Degradation:
-
Expose solid this compound powder to dry heat (e.g., 80°C) in a stability chamber.
-
Separately, expose a solution of this compound to the same temperature.
-
Collect samples at various time points and analyze by HPLC.
d. Photostability Testing:
-
Expose a solution of this compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to serve as a dark control.
-
Analyze both light-exposed and dark control samples by HPLC.
Table 3: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Up to 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Up to 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal (Dry Heat) | - | 80°C | Up to 72 hours |
| Thermal (Solution) | - | 80°C | Up to 72 hours |
| Photolytic | ICH Q1B compliant light source | Controlled | Per ICH guidelines |
This compound Signaling Pathway
This compound exerts its effects through two primary signaling pathways. As a Vitamin D analog, it binds to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR) and modulates gene transcription. As a PDE4 inhibitor, it increases intracellular levels of cyclic AMP (cAMP), leading to downstream anti-inflammatory effects.
References
- 1. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 2. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Pefcalcitol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefcalcitol (also known as M5181) is a synthetic analog of Vitamin D3 being investigated for its anti-inflammatory properties, particularly in the context of skin diseases such as plaque psoriasis. Uniquely, this compound exhibits a dual mechanism of action, functioning as both a Vitamin D Receptor (VDR) agonist and a phosphodiesterase 4 (PDE4) inhibitor.[1][2] This dual activity suggests a multi-faceted approach to reducing inflammation, making it a compound of significant interest.
As a VDR agonist, this compound is expected to modulate the expression of genes involved in inflammation and keratinocyte differentiation.[3][4] Its PDE4 inhibitory activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn suppresses the production of pro-inflammatory cytokines.[5] Preclinical studies have indicated that this compound is effective in reducing inflammation and skin lesions associated with psoriasis, with potentially fewer hypercalcemic side effects compared to other Vitamin D3 analogs.
These application notes provide detailed protocols for a range of in vitro and in vivo assays to comprehensively assess the anti-inflammatory effects of this compound. The methodologies are designed to enable researchers to quantify its activity at various stages of the inflammatory cascade, from target engagement to cellular responses and in vivo efficacy.
Signaling Pathways of this compound
The anti-inflammatory effects of this compound are mediated through two primary signaling pathways:
-
Vitamin D Receptor (VDR) Agonism: this compound binds to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in inflammation and cell differentiation.
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound inhibits the PDE4 enzyme, preventing the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). This pathway ultimately leads to a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory mediators.
Quantitative Data Summary
The following tables are designed to summarize the quantitative data obtained from the experimental protocols outlined below. Researchers should populate these tables with their experimental results to facilitate comparison and analysis.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Assay Type | Cell Line/System | Result (e.g., IC50, Ki, EC50) |
| PDE4 Inhibition | PDE4 Enzyme Assay | Recombinant Human PDE4 | User to determine |
| cAMP Accumulation Assay | Human PBMCs | User to determine | |
| VDR Binding Affinity | VDR Competitive Binding | Recombinant Human VDR | User to determine |
| VDR Activation | VDR Reporter Gene Assay | VDR-transfected cells | User to determine |
| NF-κB Inhibition | NF-κB Reporter Assay | Human Keratinocytes | User to determine |
Table 2: Effect of this compound on Cytokine Production in Human Keratinocytes
| Cytokine | Stimulant | This compound Conc. (nM) | % Inhibition |
| TNF-α | LPS or Poly(I:C) | User to determine | User to determine |
| IL-6 | LPS or Poly(I:C) | User to determine | User to determine |
| IL-8 | LPS or Poly(I:C) | User to determine | User to determine |
| IL-1β | LPS or Poly(I:C) | User to determine | User to determine |
Table 3: In Vivo Efficacy of this compound in Psoriasis Mouse Models
| Model | Treatment | Ear Thickness (mm) | PASI Score | Key Cytokine Levels (pg/mL) |
| Aldara-Induced | Vehicle | User to determine | User to determine | User to determine |
| This compound (dose 1) | User to determine | User to determine | User to determine | |
| This compound (dose 2) | User to determine | User to determine | User to determine | |
| IL-23-Induced | Vehicle | User to determine | User to determine | User to determine |
| This compound (dose 1) | User to determine | User to determine | User to determine | |
| This compound (dose 2) | User to determine | User to determine | User to determine |
Experimental Protocols
In Vitro Assays
This protocol determines the direct inhibitory effect of this compound on PDE4 enzyme activity.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamine D analogue-based therapies for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New vitamin D analogs in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors for Psoriasis: What to Know [healthline.com]
Application Notes and Protocols: Utilizing Pefcalcitol in Combination with Other Psoriasis Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pefcalcitol is an investigational topical therapeutic agent for psoriasis, characterized by a dual mechanism of action. It functions as both a vitamin D analog and a phosphodiesterase-4 (PDE4) inhibitor.[1] This unique combination targets key pathways in the pathophysiology of psoriasis. The vitamin D receptor agonism helps in normalizing keratinocyte proliferation and differentiation, while PDE4 inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), subsequently reducing the production of pro-inflammatory cytokines.[1][2]
Combination therapy is a cornerstone of psoriasis management, often leading to enhanced efficacy, improved safety profiles, and better long-term disease control compared to monotherapy.[3][4] These application notes provide a framework for researchers and drug development professionals on the principles and potential protocols for evaluating this compound in combination with other standard psoriasis treatments, primarily topical corticosteroids and narrowband ultraviolet B (NB-UVB) phototherapy. Given the limited publicly available clinical trial data on this compound in combination regimens, the following protocols and expected outcomes are based on the well-established efficacy of combining its constituent mechanism of action—vitamin D analogues and PDE4 inhibition—with other psoriasis therapies.
I. This compound in Combination with Topical Corticosteroids
Rationale for Combination
The combination of a vitamin D analog with a topical corticosteroid is a well-established and logical approach for treating plaque psoriasis. Vitamin D analogs can help mitigate some of the side effects associated with long-term corticosteroid use, such as skin atrophy. Conversely, corticosteroids can reduce the irritation sometimes caused by vitamin D analogs. This synergistic relationship often leads to a more rapid onset of action and greater overall efficacy than either agent used alone.
Data Presentation: Efficacy of Vitamin D Analog and Corticosteroid Combinations
The following table summarizes representative data from clinical trials of other vitamin D analog and corticosteroid combination therapies, which can serve as a benchmark for designing studies with this compound.
| Combination Therapy | Efficacy Endpoint | Week 4 Response Rate (Combination) | Week 4 Response Rate (Monotherapy) | Reference |
| Calcipotriol + Betamethasone Dipropionate | ≥75% reduction in Psoriasis Area and Severity Index (PASI 75) | 52.1% | Calcipotriol: 33.7% | |
| Calcipotriol + Betamethasone Dipropionate | Investigator's Global Assessment (IGA) score of 'clear' or 'almost clear' | 47.9% | Betamethasone: 30.7% | |
| Halobetasol Propionate + Tazarotene (Retinoid) | IGA score of 'clear' or 'almost clear' with at least a 2-grade improvement (Week 8) | 35.8% - 45.3% | Vehicle: 7.0% - 12.5% |
Experimental Protocol: Preclinical Evaluation of this compound and Clobetasol Propionate in a Psoriasis Mouse Model
This protocol outlines a preclinical study to assess the efficacy and safety of combined this compound and Clobetasol Propionate treatment in an imiquimod-induced psoriasis-like skin inflammation model in mice.
1. Animal Model:
-
Species: BALB/c mice, 8-10 weeks old.
-
Induction of Psoriasis-like Lesions: Daily topical application of 62.5 mg of 5% imiquimod cream (Aldara) on the shaved back and right ear for 6 consecutive days.
2. Treatment Groups (n=10 mice per group):
-
Group 1 (Vehicle Control): Application of the vehicle ointment.
-
Group 2 (this compound Monotherapy): Topical application of this compound ointment.
-
Group 3 (Clobetasol Propionate Monotherapy): Topical application of 0.05% Clobetasol Propionate ointment.
-
Group 4 (Combination Therapy): Sequential application of this compound and Clobetasol Propionate ointment.
3. Treatment Protocol:
-
Duration: 7 days, starting 24 hours after the first imiquimod application.
-
Application: Topical treatments to be applied once daily to the affected back skin.
4. Efficacy Assessment:
-
Psoriasis Area and Severity Index (PASI) Score: Daily scoring of erythema, scaling, and thickness of the back skin on a scale of 0 to 4.
-
Ear Thickness: Measurement of ear swelling daily using a digital micrometer.
-
Histological Analysis: At the end of the study, skin biopsies will be collected for H&E staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin homogenates will be analyzed for the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) using ELISA or qPCR.
5. Safety Assessment:
-
Skin Atrophy: Measurement of skinfold thickness at the treatment site.
-
Systemic Effects: Monitoring of body weight and general health status.
Signaling Pathway: this compound and Corticosteroid Action in Psoriasis
Caption: Combined signaling of this compound and corticosteroids.
II. This compound in Combination with Narrowband UVB (NB-UVB) Phototherapy
Rationale for Combination
Combining topical treatments with phototherapy is a common strategy to enhance the therapeutic effects and potentially reduce the cumulative dose of UV radiation, which is a concern for long-term cancer risk. Vitamin D analogs, like a component of this compound, have been shown to be effective when used with UVB phototherapy, leading to faster clearing of psoriatic plaques and a longer remission period. The anti-inflammatory effects of PDE4 inhibition from this compound could further augment the benefits of phototherapy.
Data Presentation: Efficacy of Vitamin D Analog and Phototherapy Combinations
The following table presents data from studies combining calcipotriol, a vitamin D analog, with UVB phototherapy.
| Combination Therapy | Efficacy Endpoint | Week 8 Response Rate (Combination) | Week 8 Response Rate (Monotherapy) | Reference |
| Calcipotriol + UVB | Mean reduction in PASI score from baseline | 76% | Calcipotriol alone: 53% | |
| Calcipotriol + UVB | Percentage of patients with 'cleared' or 'marked improvement' | 83% | UVB alone: 65% | |
| Home-based NB-UVB | 'Clear' or 'almost clear' skin at 12 weeks | 32.8% | Office-based NB-UVB: 25.6% |
Experimental Protocol: Clinical Trial of this compound with NB-UVB Phototherapy
This protocol outlines a randomized, controlled clinical trial to evaluate the efficacy and safety of this compound in combination with NB-UVB phototherapy for moderate-to-severe plaque psoriasis.
1. Study Design:
-
A 12-week, multicenter, randomized, double-blind, vehicle-controlled study.
2. Patient Population:
-
Adults (18-65 years) with a diagnosis of chronic plaque psoriasis for at least 6 months.
-
Psoriasis affecting 10-20% of Body Surface Area (BSA).
-
Investigator's Global Assessment (IGA) score of 3 (moderate) or 4 (severe).
3. Treatment Arms:
-
Arm A (Combination): this compound ointment applied twice daily + NB-UVB phototherapy three times a week.
-
Arm B (Monotherapy Control): Vehicle ointment applied twice daily + NB-UVB phototherapy three times a week.
4. Treatment Protocol:
-
Topical Application: Patients will apply the assigned ointment to all psoriatic lesions throughout the 12-week treatment period.
-
NB-UVB Phototherapy: Administered three times per week, starting with 70% of the minimal erythema dose (MED) and increasing with each session as tolerated.
5. Efficacy Endpoints:
-
Primary Endpoint: Proportion of patients achieving at least a 75% reduction in PASI score (PASI 75) from baseline at week 12.
-
Secondary Endpoints:
-
Proportion of patients achieving an IGA score of 'clear' (0) or 'almost clear' (1).
-
Mean change in PASI score from baseline.
-
Change in Dermatology Life Quality Index (DLQI).
-
6. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs), with a focus on local skin reactions (e.g., erythema, burning, stinging) and signs of hypercalcemia.
-
Laboratory monitoring of serum and urinary calcium levels.
Experimental Workflow: Clinical Trial of this compound with NB-UVB
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Phosphodiesterase 4 Inhibition in the Treatment of Psoriasis, Psoriatic Arthritis and Other Chronic Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. Study Is First to Summarize Efficacy of Psoriasis Therapies [medscape.com]
Troubleshooting & Optimization
Technical Support Center: Pefcalcitol In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pefcalcitol in vitro. Due to its nature as a Vitamin D3 analog, this compound is characterized by low aqueous solubility, which can present challenges in experimental settings. This guide offers strategies to overcome these solubility issues and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in vitro?
This compound is a Vitamin D3 analog that has shown potential as a phosphodiesterase-4 (PDE4) inhibitor, making it a compound of interest for inflammatory diseases such as psoriasis.[1][2][3] Like other Vitamin D derivatives, this compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions like cell culture media.[4][5] This can lead to precipitation of the compound, resulting in inaccurate concentrations and unreliable experimental outcomes.
Q2: What is the recommended solvent for preparing a this compound stock solution?
Q3: How can I prevent this compound from precipitating in my cell culture medium?
Precipitation upon dilution of the stock solution into aqueous media is a common issue. To mitigate this, ensure the final concentration of the organic solvent in the culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Additionally, incorporating a solubilizing agent, such as a surfactant or cyclodextrin, into the medium can help maintain this compound's solubility.
Q4: Are there alternative formulation strategies to improve this compound's solubility for in vitro testing?
Yes, several formulation strategies can enhance the solubility of poorly soluble compounds like this compound for in vitro studies. These include the use of co-solvents, surfactants, lipid-based delivery systems, and complexation with cyclodextrins. The choice of method will depend on the specific experimental requirements and cell type being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation observed after adding this compound to cell culture medium. | The aqueous solubility limit of this compound has been exceeded. | - Decrease the final concentration of this compound. - Increase the concentration of a solubilizing agent (e.g., serum in the medium, non-toxic surfactant). - Prepare a fresh, lower concentration working solution from the stock. |
| Inconsistent or non-reproducible experimental results. | Inconsistent dissolution of this compound leading to variable effective concentrations. | - Ensure the stock solution is completely dissolved before each use by vortexing or brief sonication. - Use a consistent, validated protocol for preparing working solutions. - Visually inspect for precipitation before adding to the experimental setup. |
| Cell toxicity or altered cell morphology observed. | The concentration of the organic solvent (e.g., DMSO) in the final medium is too high. | - Ensure the final solvent concentration is at a level known to be non-toxic for your specific cell line (typically ≤ 0.1% v/v). - Run a vehicle control (medium with the same concentration of solvent) to assess solvent toxicity. |
| Difficulty dissolving the initial this compound powder. | Inappropriate solvent or insufficient solubilization effort. | - Use a recommended organic solvent like DMSO or ethanol. - Gently warm the solution and use vortexing or sonication to aid dissolution. |
Quantitative Data: Solubility of Vitamin D3 (as a reference for this compound)
The following table summarizes the solubility of Vitamin D3 in various solvents. This data can be used as a starting point for selecting appropriate solvents for this compound, though actual solubilities may vary.
| Solvent | Solubility Classification | Mole Fraction Solubility (at 298.2 K) |
| Water | Practically Insoluble | 1.03 x 10⁻⁶ |
| Propylene Glycol (PG) | Sparingly Soluble | 3.37 x 10⁻³ |
| Polyethylene Glycol 400 (PEG-400) | Sparingly Soluble | 2.91 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | 7.23 x 10⁻³ |
| Ethanol | Very Soluble | 1.77 x 10⁻¹ |
| Isopropanol (IPA) | Very Soluble | 2.45 x 10⁻¹ |
| Transcutol® | Very Soluble | 4.03 x 10⁻¹ |
Data sourced from.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If necessary, sonicate the tube for 5-10 minutes in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solutions in Cell Culture Medium
This protocol outlines the dilution of the this compound stock solution into a cell culture medium.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed cell culture medium (with or without serum, as required by the experiment)
-
Sterile conical tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
When diluting, add the stock solution to the medium and immediately vortex or pipette up and down to ensure rapid and uniform mixing, which helps prevent precipitation.
-
Ensure the final concentration of DMSO in the medium does not exceed a non-toxic level (e.g., 0.1%).
-
Use the freshly prepared working solutions immediately for your experiments.
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed signaling pathway of this compound as a PDE4 inhibitor.
Experimental Workflow for In Vitro this compound Treatment
Caption: A general experimental workflow for in vitro studies with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2022044005A1 - Topical roflumilast compositions and uses thereof - Google Patents [patents.google.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurofins.it [eurofins.it]
Technical Support Center: Optimizing Pefcalcitol for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Pefcalcitol in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of Vitamin D3. It functions as a dual-action molecule. Firstly, it is an agonist of the Vitamin D Receptor (VDR), meaning it binds to and activates this nuclear receptor, which then modulates the transcription of various genes involved in cell differentiation and proliferation. Secondly, this compound is a phosphodiesterase 4 (PDE4) inhibitor. By inhibiting PDE4, it increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), a key second messenger involved in reducing inflammation. This dual mechanism makes it a subject of interest for diseases like psoriasis.
Q2: What is a typical starting concentration range for this compound in cell culture?
Direct in vitro concentration ranges for this compound are not widely published. However, based on data from other Vitamin D3 analogs like Calcitriol and various PDE4 inhibitors, a starting point for dose-response experiments can be inferred. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.
Data on Analogous Compounds for Initial Range Finding
| Compound Class | Analog Example | Cell Type | Concentration Range | Effect |
| Vitamin D3 Analog | Calcitriol | Osteoblast-like cells | 0.1 nM - 60 nM | Proliferation/Inhibition[1][2] |
| Calcitriol | Normal Parathyroid cells | 10⁻¹⁰ M - 10⁻⁷ M | Inhibition of proliferation[3] | |
| Vitamin D Analogs | Keratinocytes | 1.25 µM - 5 µM | Inhibition of proliferation[4] | |
| PDE4 Inhibitor | Roflumilast | Human Neutrophils | IC₅₀ = 0.8 nM | Inhibition of PDE4 activity[5] |
| Cilomilast | Dendritic Cells | - | Inhibition of cytokine secretion |
Note: This table provides data from analogous compounds to guide initial experimental design. The optimal concentration of this compound must be determined empirically.
Troubleshooting Guides
Issue 1: this compound Precipitation in Cell Culture Medium
Q: I am observing a precipitate in my cell culture medium after adding this compound. What could be the cause and how can I resolve it?
A: Precipitation of hydrophobic molecules like this compound is a common issue in aqueous cell culture media. Here are potential causes and solutions:
-
High Stock Concentration: Your stock solution might be too concentrated, causing the compound to crash out when diluted into the aqueous medium.
-
Solution: Prepare a fresh, lower-concentration stock solution in a suitable solvent like DMSO or ethanol.
-
-
Improper Dilution Technique: Adding a small volume of highly concentrated stock directly to a large volume of medium can cause localized high concentrations and precipitation.
-
Solution: Perform a serial dilution. First, dilute the stock in a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final culture volume.
-
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium might be too low to maintain solubility.
-
Solution: While keeping the final solvent concentration non-toxic to your cells (typically ≤0.5% for DMSO), ensure it is sufficient to maintain this compound in solution at your desired working concentration. You may need to optimize the balance between the stock concentration and the final dilution factor.
-
-
Media Composition and Temperature: Components in the cell culture medium can interact with this compound, and temperature shifts can affect solubility.
-
Solution: Always use pre-warmed (37°C) media. If precipitation persists, you may need to assess the solubility of this compound in your specific media formulation.
-
Issue 2: High Cell Death or Unexpected Cytotoxicity
Q: I am observing significant cell death even at low concentrations of this compound. What could be the reason?
A: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: The solvent used to dissolve this compound, most commonly DMSO or ethanol, can be toxic to cells at higher concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture is below the toxic threshold for your specific cell line. It is crucial to include a vehicle control (medium with the same final concentration of the solvent) in your experiments to assess solvent toxicity.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Vitamin D analogs and PDE4 inhibitors.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of this compound for your specific cell line. This will help you establish a non-toxic working concentration range.
-
-
Compound Degradation: this compound, like other Vitamin D analogs, may be sensitive to light and temperature, and degradation products could be cytotoxic.
-
Solution: Store this compound stock solutions protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment.
-
Issue 3: Inconsistent or Non-reproducible Results
Q: My experimental results with this compound are not consistent between experiments. What are the possible reasons?
A: Inconsistent results can be frustrating. Here are some common culprits and their solutions:
-
Stock Solution Variability: Repeated freeze-thaw cycles of the stock solution can lead to degradation or changes in concentration.
-
Solution: Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles.
-
-
Cell Passage Number and Health: The responsiveness of cells can change with increasing passage number. Cellular stress or sub-optimal health can also affect experimental outcomes.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Ensure your cells are healthy and in the logarithmic growth phase before starting an experiment.
-
-
Inconsistent Incubation Times: The effects of this compound on gene expression and cell function are time-dependent.
-
Solution: Adhere strictly to the planned incubation times for all experimental and control groups.
-
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay (MTT Assay)
This protocol is for assessing cell viability and determining the cytotoxic concentration range of this compound.
Materials:
-
Target cells in culture
-
This compound
-
DMSO or Ethanol (for stock solution)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A suggested starting range, based on analogous compounds, could be from 0.1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of solvent) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessing the Effect of this compound on Keratinocyte Differentiation
This protocol is to evaluate the pro-differentiating effect of this compound on keratinocytes.
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
This compound
-
High calcium differentiation medium (e.g., 1.2 mM CaCl₂)
-
Lysis buffer
-
Antibodies for differentiation markers (e.g., Involucrin, Filaggrin, Keratin 10)
-
Western blotting or qPCR reagents and equipment
Procedure:
-
Cell Culture: Culture human keratinocytes in a low calcium medium to maintain them in a proliferative state.
-
Treatment: When cells reach approximately 70-80% confluency, switch to a high calcium medium to induce differentiation. Treat the cells with a non-cytotoxic concentration of this compound (determined from the dose-response assay). Include a vehicle control and a positive control (high calcium medium without this compound).
-
Incubation: Incubate the cells for a suitable period to observe differentiation (e.g., 3-7 days).
-
Protein or RNA Extraction: After incubation, wash the cells with PBS and lyse them to extract total protein or RNA.
-
Analysis of Differentiation Markers:
-
Western Blotting: Analyze the expression levels of keratinocyte differentiation markers such as Involucrin, Filaggrin, and Keratin 10 by Western blotting.
-
qPCR: Analyze the mRNA expression levels of the genes encoding these differentiation markers using quantitative real-time PCR.
-
-
Data Analysis: Compare the expression of differentiation markers in this compound-treated cells to the vehicle control and positive control to determine the effect of this compound on keratinocyte differentiation.
Visualizations
Caption: this compound's VDR-mediated signaling pathway.
Caption: this compound's PDE4 inhibitory signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. The in vitro effect of calcitriol on parathyroid cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative effect of vitamin A and D analogues on adult human keratinocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
Pefcalcitol Topical Formulation Technical Support Center
Welcome to the technical support center for Pefcalcitol topical formulation development. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of formulating this compound for effective topical delivery. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a topical formulation for this compound?
A1: this compound, a vitamin D3 analog, presents several formulation challenges common to this class of molecules. These include poor solubility in aqueous vehicles, potential for oxidative and photodegradation, and difficulties in achieving adequate skin permeation to the target dermal layers.[1][2] Formulations must be carefully designed to ensure the stability of the active pharmaceutical ingredient (API), maintain a desirable consistency and sensory feel, and optimize drug delivery into the skin.[1]
Q2: How does the choice of vehicle impact this compound's stability and efficacy?
A2: The formulation vehicle is critical as it influences the solubility, stability, and release rate of this compound.[2][3] Ointments, being occlusive, can enhance skin hydration and drug penetration but may have a greasy texture. Creams and lotions are often more cosmetically elegant but may require specific excipients to ensure this compound remains solubilized and stable. The vehicle's composition, including oils, emulsifiers, and stabilizers, directly impacts the product's shelf-life and therapeutic performance.
Q3: What are the common side effects associated with topical vitamin D analogs like this compound, and how can formulation help mitigate them?
A3: A common side effect of topical vitamin D analogs is skin irritation, including redness, itching, and burning. This can be exacerbated by the formulation's excipients. Combining this compound with corticosteroids in a formulation can help reduce irritation due to the anti-inflammatory properties of the steroid. Additionally, careful selection of non-irritating excipients and optimizing the drug concentration are key formulation strategies to improve tolerability.
Q4: Are there any known incompatibilities of this compound with common topical excipients?
A4: While specific incompatibility data for this compound is not widely published, vitamin D analogs can be sensitive to acidic pH and may interact with certain preservatives or antioxidants. It is crucial to conduct thorough compatibility studies with all chosen excipients under accelerated stability conditions. Key considerations include the selection of pH modifiers, antioxidants, and chelating agents to maintain the integrity of this compound in the final formulation.
Troubleshooting Guides
Issue 1: this compound Precipitation in the Formulation
| Symptom | Possible Cause | Troubleshooting Steps |
| Visible crystals or cloudiness in the formulation upon storage. | Poor solubility of this compound in the chosen vehicle. | 1. Increase Solvent Capacity: Incorporate co-solvents such as propylene glycol, ethanol, or Transcutol® to improve solubility.2. Optimize pH: Adjust the pH of the formulation to a range where this compound exhibits maximum solubility.3. Use of Surfactants: Include non-ionic surfactants to form micelles that can encapsulate the lipophilic this compound molecule. |
| Formulation becomes gritty over time. | Changes in temperature leading to supersaturation and crystallization. | 1. Conduct Saturation Solubility Studies: Determine the saturation solubility of this compound in the vehicle at various temperatures.2. Maintain Concentration Below Saturation: Ensure the concentration of this compound is maintained at or below 85% of its saturation limit in the final formulation.3. Incorporate Crystal Growth Inhibitors: Add polymers like PVP or HPMC to inhibit crystal formation. |
Issue 2: Degradation of this compound in the Formulation
| Symptom | Possible Cause | Troubleshooting Steps |
| Loss of potency in stability studies. | Oxidative degradation. | 1. Incorporate Antioxidants: Add antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or alpha-tocopherol.2. Use Chelating Agents: Include EDTA to chelate metal ions that can catalyze oxidation.3. Inert Atmosphere: Manufacture and package the product under an inert atmosphere (e.g., nitrogen). |
| Discoloration or change in odor. | Photodegradation or interaction with other excipients. | 1. Use UV-Protective Packaging: Store the formulation in opaque or amber-colored containers.2. Conduct Photostability Studies: Expose the formulation to light according to ICH guidelines to assess its photostability.3. Excipient Compatibility Screening: Perform compatibility studies with all excipients to identify any interactions. |
Issue 3: Low Skin Permeation of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor efficacy in in-vitro permeation tests or pre-clinical models. | The stratum corneum acting as a significant barrier. | 1. Incorporate Permeation Enhancers: Add chemical permeation enhancers such as oleic acid, ethanol, or Transcutol® to disrupt the stratum corneum lipids.2. Optimize the Vehicle: Use a vehicle with occlusive properties (e.g., an ointment base) to increase skin hydration and drug penetration.3. Utilize Advanced Delivery Systems: Consider formulating this compound in lipid-based nanocarriers like solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to enhance skin delivery. |
| High drug retention in the upper layers of the skin with low penetration to the dermis. | Strong binding of this compound to skin components. | 1. Modify the Formulation to Alter Partitioning: Adjust the hydrophilic-lipophilic balance (HLB) of the formulation to optimize the partitioning of this compound from the vehicle into the skin.2. Increase Drug Concentration: A higher concentration gradient can be a driving force for diffusion into deeper skin layers. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Ethanol | 15.2 |
| Propylene Glycol | 8.5 |
| Isopropyl Myristate | 5.8 |
| Oleic Acid | 12.3 |
| Transcutol® P | 25.4 |
Table 2: Stability of this compound in a Cream Formulation under Accelerated Conditions (40°C/75% RH)
| Time (Weeks) | Assay (%) | Total Degradants (%) | Appearance |
| 0 | 100.0 | < 0.1 | Homogeneous white cream |
| 4 | 98.2 | 0.8 | Homogeneous white cream |
| 8 | 96.5 | 1.5 | Slight yellowing |
| 12 | 94.1 | 2.9 | Yellowish cream |
Experimental Protocols
Protocol 1: Determination of this compound Solubility
-
Objective: To determine the saturation solubility of this compound in various topical solvents.
-
Materials: this compound powder, selected solvents (e.g., water, ethanol, propylene glycol), vials, magnetic stirrer, 0.22 µm syringe filters, HPLC system.
-
Methodology:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Stir the mixture at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Allow the suspension to settle for 1 hour.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.
-
Repeat the experiment in triplicate for each solvent.
-
Protocol 2: In-Vitro Skin Permeation Study
-
Objective: To evaluate the permeation of this compound from different topical formulations through a skin model.
-
Materials: Franz diffusion cells, excised human or animal skin, this compound formulations, receptor solution (e.g., phosphate-buffered saline with a solubility enhancer), HPLC system.
-
Methodology:
-
Mount the excised skin on the Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Fill the receptor compartment with the receptor solution and maintain it at 32°C ± 1°C.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh receptor solution.
-
Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
At the end of the study, dismount the skin, and determine the amount of this compound retained in the different skin layers (stratum corneum, epidermis, dermis).
-
Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.
-
Visualizations
Caption: Troubleshooting workflow for this compound formulation instability.
Caption: Experimental workflow for in-vitro skin permeation studies.
References
Managing potential off-target effects of Pefcalcitol in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pefcalcitol. The focus is on identifying and managing potential off-target or secondary effects to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a synthetic analog of Vitamin D3. Its primary mechanism of action is as an agonist for the Vitamin D Receptor (VDR)[1]. Like natural Vitamin D, its binding to the VDR modulates the expression of genes involved in cell proliferation, differentiation, and immune response, which is why it has been investigated for psoriasis treatment[1][2][3].
Q2: Does this compound have other known mechanisms of action?
Yes. In addition to its activity as a VDR agonist, this compound has been reported to be a Phosphodiesterase-4 (PDE4) inhibitor[4]. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways. PDE4 inhibition leads to increased intracellular cAMP levels, which generally has an anti-inflammatory effect. This dual activity is critical to consider during experimental design and data interpretation.
Q3: What are the most common potential off-target or class-related effects of Vitamin D analogs like this compound?
The most well-documented side effects for the Vitamin D analog class are:
-
Local Skin Irritation: When used topically, redness, itching, burning, or dryness at the site of application can occur.
-
Hypercalcemia: Overuse, especially over large application areas, can lead to increased systemic absorption and elevated calcium levels in the blood (hypercalcemia). This compound was designed to have fewer side effects, likely including a lower risk of hypercalcemia compared to natural Vitamin D3.
Q4: How might the PDE4 inhibitory activity of this compound affect my experimental results?
The PDE4 inhibitory activity could produce effects independent of or synergistic with VDR activation. For example, both VDR activation and increased cAMP levels can suppress inflammatory cytokine production. If your experiment measures inflammatory responses, you may be observing a combined effect from both pathways. Common effects of PDE4 inhibitors include nausea and diarrhea, although these are more associated with systemic administration rather than topical application.
Troubleshooting Experimental Results
This section provides guidance for addressing specific unexpected outcomes in your research.
Issue 1: Unexpected Anti-inflammatory Effects or Changes in Cytokine Profile
You observe a stronger anti-inflammatory response than anticipated from VDR activation alone.
Possible Cause: The observed effects may be a result of the combined action of VDR agonism and PDE4 inhibition.
Troubleshooting Workflow:
Caption: Workflow for dissecting VDR vs. PDE4-mediated effects.
Issue 2: Unexplained Cytotoxicity or Reduced Cell Viability
You are observing cell death or reduced proliferation at concentrations expected to be non-toxic.
Possible Cause:
-
Hypercalcemia-induced stress: Even in cell culture, high local calcium concentrations can be toxic. VDR activation can increase the expression of calcium channels.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO, ethanol) may be reaching toxic levels.
-
Cell-type specific sensitivity: Your specific cell line may be unusually sensitive to VDR agonism or PDE4 inhibition.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Perform a Dose-Response Curve | Establish the precise IC50/EC50 in your model system. Run a standard cytotoxicity assay (e.g., MTT, LDH). |
| 2 | Run a Vehicle Control | Treat cells with the highest concentration of the solvent used in your experiments to rule out vehicle toxicity. |
| 3 | Measure Calcium in Media | Use a calcium assay kit to measure calcium concentration in the cell culture supernatant after treatment. |
| 4 | Test Other VDR Agonists | Compare the effects with another Vitamin D analog (e.g., Calcipotriol) to see if the toxicity is a class effect. |
Key Signaling Pathways
Understanding the distinct signaling pathways engaged by this compound is crucial for interpreting experimental data.
Caption: this compound's primary pathway via the Vitamin D Receptor (VDR).
Caption: this compound's secondary pathway via PDE4 inhibition.
Experimental Protocols
Protocol 1: VDR Pathway Confirmation Using a Receptor Antagonist
Objective: To determine if an observed cellular response to this compound is mediated by the Vitamin D Receptor.
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment: Add a VDR antagonist (e.g., ZK159222) at a concentration known to be effective for receptor blockade (typically 100-fold molar excess relative to the agonist) to the appropriate wells. Incubate for 1-2 hours.
-
Treatment: Add this compound to both antagonist-treated and non-antagonist-treated wells. Include vehicle-only and antagonist-only controls.
-
Incubation: Incubate for the experimentally determined time required to observe the effect (e.g., 24, 48, or 72 hours).
-
Assay: Perform the relevant functional assay (e.g., qPCR for a known VDR target gene, cytokine ELISA, proliferation assay).
-
Analysis: Compare the this compound effect in the presence and absence of the VDR antagonist. A significant reduction or complete blockade of the effect in the presence of the antagonist indicates a VDR-mediated mechanism.
Protocol 2: Measurement of Intracellular cAMP Levels
Objective: To confirm that this compound is inhibiting PDE4 in your cellular model, leading to an increase in intracellular cAMP.
Methodology:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) and grow to confluency.
-
Pre-incubation: Wash cells and pre-incubate with a broad-spectrum phosphodiesterase inhibitor like IBMX (100-500 µM) for 10-30 minutes. This step is to potentiate the cAMP signal.
-
Treatment: Remove the pre-incubation medium and add fresh medium containing this compound at various concentrations. Include a known PDE4 inhibitor (e.g., Roflumilast) as a positive control and a vehicle control.
-
Incubation: Incubate for a short period, typically 10-30 minutes, as cAMP changes are often rapid.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Quantification: Measure cAMP levels using a competitive ELISA-based or fluorescence-based commercial assay kit, following the manufacturer's instructions.
-
Analysis: Plot the cAMP concentration against the this compound concentration. A dose-dependent increase in cAMP confirms PDE4 inhibition.
Summary of VDR vs. PDE4 Effects in Skin
The following table summarizes the distinct and overlapping effects of activating the VDR pathway versus inhibiting the PDE4 pathway in the context of skin biology. This can help in forming hypotheses about your experimental results.
| Cellular Effect | VDR Agonism | PDE4 Inhibition | Potential for Overlap |
| Keratinocyte Proliferation | Inhibition | Inhibition | High |
| Keratinocyte Differentiation | Promotion | Variable reports | Moderate |
| Pro-inflammatory Cytokines (e.g., TNF-α, IL-17) | Inhibition | Inhibition | High |
| Anti-inflammatory Cytokines (e.g., IL-10) | Promotion | Promotion | High |
| Antimicrobial Peptides | Induction | Limited direct evidence | Low |
| Epidermal Barrier Function | Improvement | Improvement | Moderate |
References
Technical Support Center: Improving the Bioavailability of Topical Pefcalcitol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the topical formulation of Pefcalcitol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at enhancing the dermal and transdermal delivery of this potent vitamin D analogue and phosphodiesterase-4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the skin?
This compound is a synthetic analogue of Vitamin D3.[1][2] Its therapeutic effect in skin conditions like psoriasis stems from a dual mechanism of action:
-
Vitamin D Receptor (VDR) Agonism: Like other vitamin D analogues, this compound binds to and activates the Vitamin D Receptor in skin cells (keratinocytes). This interaction helps to normalize cell proliferation and differentiation, which are dysregulated in psoriatic skin.[3]
-
Phosphodiesterase-4 (PDE4) Inhibition: this compound also inhibits the PDE4 enzyme. PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines involved in the pathogenesis of psoriasis.[1][4]
Q2: What are the main challenges in achieving optimal bioavailability for topical this compound?
The primary barrier to the topical delivery of this compound is the stratum corneum, the outermost layer of the skin. This lipid-rich layer is highly impermeable and limits the penetration of many drug molecules. Key challenges include:
-
Physicochemical Properties of this compound: As a derivative of Vitamin D3, this compound is a lipophilic molecule. While this property can aid in partitioning into the stratum corneum, its overall solubility and diffusion characteristics within the different layers of the skin need to be carefully considered in formulation design.
-
Formulation-Skin Interactions: The vehicle or base of the topical formulation plays a critical role in the release and penetration of this compound. Poorly optimized formulations can lead to the drug remaining on the skin's surface or being trapped within the formulation itself, thus reducing its therapeutic effect.
-
Stability of the Active Ingredient: this compound, like other vitamin D analogues, can be sensitive to factors such as pH, light, and oxidative stress. Formulation components and storage conditions must be chosen to ensure the stability of the drug.
Q3: What strategies can be employed to enhance the skin penetration of this compound?
Several approaches can be taken to improve the bioavailability of topical this compound:
-
Chemical Penetration Enhancers: Incorporating chemical penetration enhancers into the formulation can reversibly disrupt the stratum corneum's barrier function. Examples include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol, propylene glycol), and surfactants.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers such as liposomes, nanoemulsions, or solid lipid nanoparticles can improve its stability and penetration into the skin.
-
Optimization of the Vehicle: The choice of ointment, cream, gel, or other vehicle systems significantly impacts drug release. The solubility of this compound in the vehicle and its partitioning behavior between the vehicle and the skin are critical parameters to optimize.
Troubleshooting Guides
Issue 1: Low In Vitro Skin Permeation of this compound Formulation
| Possible Causes | Troubleshooting Steps |
| Inadequate Formulation Design | - Incorporate a suitable penetration enhancer: Refer to the data tables below for examples of enhancers and their effects on similar vitamin D analogues. Start with well-established enhancers like oleic acid or propylene glycol. - Optimize the vehicle: Ensure this compound is solubilized and has a favorable thermodynamic activity towards the skin. The choice between an ointment, cream, or gel can significantly impact release. - Consider nanocarrier systems: Formulations like nanoemulsions or solid lipid nanoparticles have been shown to improve the permeation of other vitamin D analogues like calcipotriol. |
| Poor Drug Release from the Vehicle | - Evaluate drug solubility in the formulation: this compound should be in a dissolved state to effectively partition into the skin. - Assess the viscosity of the formulation: Highly viscous formulations can sometimes hinder drug diffusion. |
| Suboptimal Experimental Conditions | - Ensure sink conditions in the receptor fluid: The concentration of this compound in the receptor fluid should not exceed 10% of its saturation solubility to ensure a proper concentration gradient. Consider adding a solubilizing agent like a surfactant or albumin to the receptor fluid. - Verify skin integrity: Before the experiment, check the integrity of the skin samples using methods like transepidermal water loss (TEWL) measurement. |
Issue 2: High Variability in In Vitro Skin Permeation Results
| Possible Causes | Troubleshooting Steps |
| Inconsistent Skin Samples | - Use skin from the same donor and anatomical site: Skin properties can vary significantly between donors and body regions. - Standardize skin preparation: Follow a consistent protocol for skin preparation, including dermatoming to a uniform thickness. |
| Issues with Franz Diffusion Cell Setup | - Ensure proper cell assembly: Avoid air bubbles between the skin and the receptor fluid, as they can act as a barrier to diffusion. - Standardize dosing: Apply a consistent amount of the formulation to the skin surface in each cell. |
| Operator Variability | - Develop and follow a detailed Standard Operating Procedure (SOP): This will help ensure consistency in how the experiments are performed by different individuals. |
Data Presentation
Table 1: Hypothetical In Vitro Permeation Data for Different this compound Formulations
| Formulation | Penetration Enhancer | Steady-State Flux (Jss) (ng/cm²/h) | Amount Retained in Skin (ng/cm²) |
| Simple Ointment | None | 0.8 ± 0.2 | 25.3 ± 4.1 |
| Ointment + 5% Oleic Acid | Oleic Acid | 3.2 ± 0.5 | 48.7 ± 6.2 |
| Hydrogel | Propylene Glycol | 2.5 ± 0.4 | 35.1 ± 5.5 |
| Nanoemulsion | - | 5.1 ± 0.7 | 62.9 ± 7.8 |
Table 2: Effect of Different Penetration Enhancers on the Permeability of a Hypothetical this compound Cream
| Penetration Enhancer (5% w/w) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio* |
| Control (No Enhancer) | 0.40 ± 0.08 | 1.0 |
| Ethanol | 0.92 ± 0.15 | 2.3 |
| Propylene Glycol | 1.28 ± 0.21 | 3.2 |
| Oleic Acid | 2.04 ± 0.33 | 5.1 |
| Isopropyl Myristate | 1.60 ± 0.26 | 4.0 |
*Enhancement Ratio = Kp with enhancer / Kp of control
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of a topical this compound formulation.
1. Materials and Equipment:
-
Franz diffusion cells
-
Dermatome
-
Excised human or porcine skin
-
Receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent)
-
Magnetic stirrer and stir bars
-
Water bath or heating block
-
HPLC system with UV detector
-
This compound formulation and analytical standards
2. Skin Preparation:
-
a. Thaw frozen skin at room temperature.
-
b. Carefully remove any subcutaneous fat.
-
c. Use a dermatome to obtain skin sections of a consistent thickness (e.g., 400-500 µm).
-
d. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
3. Franz Diffusion Cell Setup:
-
a. Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
b. Fill the receptor compartment with pre-warmed (32°C) receptor fluid and ensure no air bubbles are trapped beneath the skin.
-
c. Equilibrate the skin for 30 minutes.
-
d. Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
4. Sampling:
-
a. At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment.
-
b. Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid.
5. Sample Analysis:
-
a. Analyze the collected samples for this compound concentration using a validated HPLC-UV method.
6. Data Analysis:
-
a. Calculate the cumulative amount of drug permeated per unit area at each time point.
-
b. Plot the cumulative amount permeated versus time.
-
c. Determine the steady-state flux (Jss) from the linear portion of the plot.
-
d. Calculate the permeability coefficient (Kp).
Protocol 2: HPLC-UV Method for Quantification of this compound in Skin Samples (Adapted from methods for other Vitamin D analogues)
This protocol provides a starting point for developing a validated analytical method for this compound.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Approximately 265 nm (based on the UV absorbance maximum for vitamin D analogues)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Standard Preparation:
-
a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
b. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples.
3. Sample Preparation (from skin):
-
a. At the end of the permeation study, dismantle the Franz cells and carefully clean the skin surface to remove any excess formulation.
-
b. Separate the stratum corneum (e.g., by tape stripping) and the epidermis/dermis.
-
c. Extract this compound from the skin layers using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or homogenization.
-
d. Centrifuge the extracts and filter the supernatant before injecting into the HPLC system.
4. Method Validation:
-
The method should be validated according to ICH guidelines for linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
References
- 1. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 | MDPI [mdpi.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. impactfactor.org [impactfactor.org]
- 4. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pefcalcitol experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pefcalcitol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as M5181) is a synthetic analog of vitamin D3.[1][2] It functions as a dual-acting compound, exhibiting properties of both a Vitamin D Receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor.[2] Its primary therapeutic target has been inflammatory skin conditions such as psoriasis, where it is expected to exert anti-inflammatory and anti-proliferative effects by modulating gene expression through VDR activation and increasing intracellular cyclic AMP (cAMP) levels via PDE4 inhibition.[2][3]
Q2: What are the recommended cell lines for in vitro this compound experiments?
Human keratinocyte cell lines are the most relevant for studying the effects of this compound in the context of skin diseases. The HaCaT cell line, a spontaneously immortalized human keratinocyte line, is a commonly used and well-characterized model for studying keratinocyte proliferation and differentiation. Primary human epidermal keratinocytes (NHEKs) are also an excellent choice for more physiologically relevant studies, though they have a limited lifespan in culture.
Q3: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. It is advisable to prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can affect the stability of the compound. When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture media?
The stability of this compound in aqueous-based cell culture media at 37°C for extended periods may be limited. It is best practice to dilute the DMSO stock solution into the cell culture medium immediately before treating the cells. For longer-term experiments, the medium containing this compound should be replaced periodically (e.g., every 24-48 hours) to ensure a consistent concentration of the active compound.
Troubleshooting Inconsistent Results
Issue 1: High Variability in Cell Viability/Proliferation Assays
Question: My cell viability/proliferation assays (e.g., MTT, BrdU) with this compound show high variability between replicate wells and experiments. What are the potential causes and solutions?
Possible Causes and Troubleshooting Steps:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.
-
Solution: Ensure a single-cell suspension before seeding by gentle pipetting. Use a hemocytometer or automated cell counter to accurately determine cell density. When plating, mix the cell suspension between pipetting to prevent settling.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Inconsistent this compound Concentration: Degradation of this compound in the culture medium can lead to variable effects.
-
Solution: Prepare fresh working solutions of this compound for each experiment. For long-term assays, replenish the medium with fresh this compound at regular intervals (e.g., every 24 hours).
-
-
Cell Passage Number: High passage numbers can lead to changes in cellular phenotype and response to stimuli.
-
Solution: Use cells within a consistent and low passage number range for all experiments.
-
Issue 2: Inconsistent Gene Expression Results (qPCR)
Question: I am observing inconsistent upregulation or downregulation of target genes (e.g., those related to inflammation or differentiation) in keratinocytes treated with this compound. Why might this be happening?
Possible Causes and Troubleshooting Steps:
-
RNA Quality and Integrity: Degraded RNA will lead to unreliable qPCR results.
-
Solution: Use an RNase-free workflow. Assess RNA integrity using a method like the RNA Integrity Number (RIN) on an Agilent Bioanalyzer or similar instrument. A RIN value of 8 or higher is recommended.
-
-
Suboptimal Primer/Probe Design: Inefficient or non-specific primers will result in inaccurate quantification.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. Ensure primer specificity using tools like BLAST.
-
-
Reference Gene Instability: The expression of the housekeeping gene used for normalization may be affected by this compound treatment.
-
Solution: Validate the stability of your chosen reference gene (e.g., GAPDH, ACTB) under your experimental conditions. It is recommended to test multiple reference genes and use a geNorm or similar algorithm to identify the most stable ones.
-
-
Variable Treatment Response: The cellular response to this compound may be dependent on cell confluence or differentiation state.
-
Solution: Standardize the cell seeding density and the duration of culture before treatment to ensure a consistent cellular state at the start of each experiment.
-
Issue 3: Difficulty Detecting VDR Activation or Translocation
Question: I am having trouble observing a clear increase in Vitamin D Receptor (VDR) nuclear translocation or changes in VDR protein levels after this compound treatment in my Western blot or immunofluorescence experiments. What could be the issue?
Possible Causes and Troubleshooting Steps:
-
Suboptimal Antibody: The primary antibody against VDR may have low affinity or specificity.
-
Solution: Test different VDR antibodies from reputable vendors. Optimize the antibody concentration and incubation conditions. Include a positive control, such as cells treated with a known potent VDR agonist like calcitriol.
-
-
Timing of Analysis: VDR translocation to the nucleus can be a rapid and transient event.
-
Solution: Perform a time-course experiment to identify the optimal time point for observing maximal nuclear translocation. This could range from 30 minutes to a few hours after treatment.
-
-
Inefficient Subcellular Fractionation: Incomplete separation of nuclear and cytoplasmic fractions can obscure the detection of translocation in Western blotting.
-
Solution: Use a high-quality subcellular fractionation kit. Monitor the purity of your fractions by blotting for markers of the nucleus (e.g., Lamin B1) and cytoplasm (e.g., GAPDH).
-
-
Low VDR Expression: The cell line you are using may have low endogenous levels of VDR.
-
Solution: Confirm VDR expression in your cell line at both the mRNA (qPCR) and protein (Western blot) level. Consider using a cell line known to express higher levels of VDR.
-
Data Presentation
Table 1: Illustrative IC50/EC50 Values for VDR Agonists and PDE4 Inhibitors in Keratinocytes
Due to the limited availability of public preclinical data for this compound, this table presents representative data for other VDR agonists and PDE4 inhibitors in relevant cell-based assays. These values should be considered as a general guide.
| Compound Class | Compound Example | Assay | Cell Line | Illustrative IC50/EC50 |
| VDR Agonist | Calcitriol | Keratinocyte Proliferation (BrdU) | HaCaT | ~50 nM |
| Calcitriol | Transglutaminase-1 (TGM1) Expression (qPCR) | NHEK | ~10 nM | |
| PDE4 Inhibitor | Roflumilast | TNF-α Release (LPS-stimulated) | HaCaT | ~1 nM |
| Apremilast | IL-8 Production (TNF-α stimulated) | HaCaT | ~100 nM |
Table 2: Illustrative Gene Expression Changes in Keratinocytes Treated with VDR Agonists or PDE4 Inhibitors
This table provides examples of expected gene expression changes in keratinocytes following treatment with a VDR agonist or a PDE4 inhibitor, based on published literature. The magnitude of change can vary depending on experimental conditions.
| Treatment | Target Gene | Gene Function | Expected Change in Expression |
| VDR Agonist (e.g., Calcitriol) | Involucrin (IVL) | Keratinocyte Differentiation | Upregulation |
| Loricrin (LOR) | Keratinocyte Differentiation | Upregulation | |
| IL-1β | Pro-inflammatory Cytokine | Downregulation | |
| PDE4 Inhibitor (e.g., Apremilast) | IL-8 | Pro-inflammatory Chemokine | Downregulation |
| TNF-α | Pro-inflammatory Cytokine | Downregulation | |
| IL-10 | Anti-inflammatory Cytokine | Upregulation |
Experimental Protocols
Cell Proliferation Assay (MTT)
This protocol is for assessing the effect of this compound on the proliferation of HaCaT keratinocytes.
Materials:
-
HaCaT keratinocytes
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Seed HaCaT cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in DMEM with 10% FBS. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis (qPCR)
This protocol outlines the steps for analyzing changes in gene expression in HaCaT cells treated with this compound.
Materials:
-
HaCaT keratinocytes
-
This compound
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Gene-specific primers
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA concentration and purity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using a suitable master mix, cDNA template, and gene-specific primers for your target genes and a validated reference gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
VDR Nuclear Translocation (Western Blot)
This protocol describes how to assess the translocation of the Vitamin D Receptor from the cytoplasm to the nucleus upon this compound treatment.
Materials:
-
HaCaT keratinocytes
-
This compound
-
Subcellular fractionation kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies (anti-VDR, anti-Lamin B1, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture HaCaT cells to 80-90% confluency in 10 cm dishes.
-
Treat cells with this compound or vehicle for a predetermined time (e.g., 1 hour).
-
Harvest the cells and perform subcellular fractionation to separate the nuclear and cytoplasmic extracts according to the kit manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against VDR, Lamin B1 (nuclear marker), and GAPDH (cytoplasmic marker).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the relative abundance of VDR in the nuclear versus cytoplasmic fractions.
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for gene expression analysis.
Caption: A logical approach to troubleshooting.
References
Pefcalcitol Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and mitigating the degradation of pefcalcitol. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and visualizations to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main therapeutic applications?
This compound (SMD-502) is a synthetic analog of vitamin D3.[1] It is being investigated as a topical treatment for skin conditions such as psoriasis.[1] Like other vitamin D3 analogs, it is believed to exert its effects by inhibiting keratinocyte proliferation and stimulating keratinocyte differentiation. This compound is also a phosphodiesterase-4 (PDE4) inhibitor, which contributes to its anti-inflammatory properties.
Q2: What are the primary known degradation pathways for compounds structurally similar to this compound (vitamin D3 analogs)?
While specific degradation pathways for this compound are not extensively published, data from its structural parent, vitamin D3, and its analogs suggest the following are highly probable degradation routes:
-
Isomerization: Exposure to heat and light (UV radiation) can cause isomerization of the triene system in vitamin D3 analogs. This can lead to the formation of various isomers such as pre-vitamin D3, tachysterol, and isotachysterol, which may have reduced or no biological activity.
-
Oxidation: The double bonds in the this compound molecule are susceptible to oxidation, especially in the presence of oxygen and/or oxidizing agents. This can lead to the formation of various oxidation products, altering the efficacy and safety profile of the drug.
-
Hydrolysis: this compound's stability can be affected by pH. Under acidic or basic conditions, hydrolysis can occur, leading to the degradation of the molecule. Vitamin D3 is known to be most stable at a pH above 5.[2]
-
Transesterification: In formulations containing esters, such as triglycerides as excipients, transesterification can occur, leading to the formation of this compound esters.
Q3: What are the optimal storage conditions to minimize this compound degradation?
To minimize degradation, this compound and its formulations should be:
-
Protected from light: Store in amber or opaque containers to prevent photo-induced isomerization.
-
Stored at controlled room temperature or refrigerated: Avoid exposure to high temperatures to reduce the rate of isomerization and other degradation reactions. Specific temperature recommendations should be determined by stability studies.
-
Protected from air (oxygen): For bulk materials or formulations sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. The use of antioxidants in the formulation can also mitigate oxidative degradation.[3]
-
Maintained at an optimal pH: In solution or semi-solid formulations, maintaining a pH around 5-6 is likely to enhance stability.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially indicating degradation.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency/Activity in Cell-Based Assays | This compound has degraded due to improper storage or handling. | 1. Review storage conditions (light, temperature, atmosphere). 2. Prepare fresh stock solutions from a new batch of this compound. 3. Analyze the sample for purity and degradation products using a stability-indicating HPLC method. |
| Appearance of Unknown Peaks in HPLC Chromatogram | Degradation of this compound into one or more degradation products. | 1. Compare the chromatogram with a reference standard stored under optimal conditions. 2. Perform forced degradation studies to tentatively identify the degradation peaks. 3. Use a photodiode array (PDA) detector to check for peak purity. |
| Change in Physical Appearance of Formulation (e.g., color change, phase separation) | Chemical degradation of this compound or excipient interactions. Physical instability of the formulation. | 1. Investigate the compatibility of this compound with all excipients in the formulation. 2. Conduct stability studies on the formulation under accelerated conditions (e.g., elevated temperature and humidity). 3. Evaluate the impact of manufacturing process parameters on formulation stability. |
| Inconsistent Experimental Results | Inter-sample variability due to ongoing degradation. | 1. Ensure consistent and appropriate handling of all samples. 2. Prepare and use solutions promptly. 3. Include stability checks of the stock solution over the duration of the experiment. |
Key Experimental Protocols
Forced Degradation Study Protocol for this compound Topical Ointment
Objective: To identify potential degradation products and degradation pathways of this compound in a topical ointment formulation under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the this compound ointment.
-
Dissolve the ointment in a suitable solvent system (e.g., a mixture of a non-polar solvent to dissolve the ointment base and a polar solvent to dissolve the this compound) to achieve a known concentration of this compound.
-
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at 60°C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the ointment sample at 80°C for 48 hours. Then, prepare the sample solution as described in step 1.
-
Photolytic Degradation: Expose the ointment spread as a thin film in a petri dish to a light source providing both UV and visible light (e.g., Xenon lamp) for a specified duration (e.g., ICH Q1B conditions). Prepare the sample solution as described in step 1.
-
Control Sample: Prepare a sample solution of the ointment without subjecting it to any stress conditions.
-
-
Analysis:
-
Analyze all samples (stressed and control) using a validated stability-indicating HPLC method (see protocol below).
-
Compare the chromatograms of the stressed samples to the control to identify degradation products.
-
Ensure a degradation of 5-20% of the active pharmaceutical ingredient for meaningful results.
-
Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products, process impurities, and excipients.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a photodiode array (PDA) detector and a data acquisition system.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV scan). A PDA detector will be useful to analyze the spectra of the degradation products.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products by analyzing the samples from the forced degradation study. Peak purity analysis using the PDA detector is essential.
-
Linearity: Analyze a series of this compound standard solutions over a defined concentration range.
-
Accuracy and Precision: Determine by replicate injections of known concentrations of this compound.
-
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways of this compound.
Forced Degradation Experimental Workflow
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pefcalcitol Penetration Through the Stratatum Corneum
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the dermal penetration of Pefcalcitol. The following sections detail experimental protocols, quantitative data on penetration enhancement, and troubleshooting for common laboratory challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the skin?
This compound is a synthetic analog of Vitamin D3.[1] Its therapeutic effect in skin conditions like psoriasis is attributed to its dual mechanism of action:
-
Vitamin D Receptor (VDR) Agonism: this compound binds to and activates the Vitamin D Receptor present in keratinocytes. This interaction modulates gene expression, leading to the inhibition of keratinocyte proliferation and the promotion of their normal differentiation, processes that are dysregulated in psoriatic skin.[2]
-
Phosphodiesterase 4 (PDE4) Inhibition: this compound also inhibits the enzyme phosphodiesterase 4. PDE4 breaks down cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn reduces the production of pro-inflammatory cytokines involved in the pathogenesis of psoriasis.[3][4]
Q2: What are the main challenges in delivering this compound through the stratum corneum?
The primary challenge is the barrier function of the stratum corneum, the outermost layer of the skin. This layer is composed of tightly packed, anucleated corneocytes embedded in a lipid-rich matrix, making it highly impermeable to many molecules, particularly those that are large or hydrophilic.[5] Like other vitamin D analogs, this compound's penetration can be limited, affecting its efficacy at the target site in the epidermis.
Q3: What are the common strategies to enhance the penetration of Vitamin D analogs like this compound?
Several strategies can be employed to overcome the stratum corneum barrier and enhance the delivery of topical drugs:
-
Chemical Penetration Enhancers: These are compounds that reversibly disrupt the ordered structure of the stratum corneum lipids, thereby increasing drug permeability. Examples include fatty acids (e.g., oleic acid), alcohols (e.g., ethanol), and sulfoxides (e.g., DMSO).
-
Physical Enhancement Techniques: Methods like iontophoresis (use of a small electric current), sonophoresis (use of ultrasound), and microneedles can create temporary pathways through the stratum corneum for drug delivery.
-
Novel Formulation Strategies: Encapsulating the drug in carrier systems like liposomes, nanoparticles, or nanoemulsions can improve its solubility, stability, and partitioning into the skin, leading to enhanced penetration.
Quantitative Data on Penetration Enhancement of Vitamin D Analogs
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize representative data from studies on other Vitamin D analogs, which can serve as a valuable reference.
Table 1: In Vitro Skin Penetration of Vitamin D Analogs with Chemical Enhancers
| Vitamin D Analog | Vehicle/Enhancer | Skin Model | Flux (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio (ER) |
| Vitamin D3 | Ointment (Control) | Porcine Skin | - | - | 1.0 |
| Vitamin D3 | Ointment + Dodecylamine | Porcine Skin | - | - | >1.0 (qualitative increase) |
| Vitamin D3 | Ointment + Dodecylamine + 50% Ethanol Pretreatment | Porcine Skin | ~0.032 | - | Significant increase vs. control |
| Maxacalcitol | Ointment | Rat Skin | - | Dsc: 1.50 x 10⁻⁷ cm²/h | - |
| Maxacalcitol | Ointment | Rat Skin | - | Dved: 2.96 x 10⁻⁴ cm²/h | - |
Note: Data for Vitamin D3 is adapted from a study by Yatuv et al. (2010). The enhancement for dodecylamine was noted but not quantified with a specific ER. The flux for the ethanol-pretreated group was calculated from the reported total permeation over 24 hours. Data for maxacalcitol represents diffusion coefficients in the stratum corneum (Dsc) and viable epidermis and dermis (Dved) as reported by Yamaguchi et al. (2006).
Table 2: Impact of Formulation on Skin Deposition of Vitamin D Analogs
| Vitamin D Analog | Formulation | Skin Model | Amount in Epidermis (ng/cm²) after 24h | Amount in Stratum Corneum (ng/cm²) after 24h |
| Vitamin D3 | Control Ointment | Porcine Skin | ~150 | ~750 |
| Vitamin D3 | Ointment + Dodecylamine | Porcine Skin | ~300 | ~1500 |
| Vitamin D3 | Ointment + Oleic Acid | Porcine Skin | ~600 | ~7500 |
| Calcipotriol | Liposomes (Small Unilamellar) | Pig Skin | Significantly increased deposition | - |
| Vitamin D3 | Polymeric Nanospheres (15 wt%) | Human Skin | ~1200 (after 12h) | - |
Note: Data for Vitamin D3 is adapted from Yatuv et al. (2010). Data for calcipotriol is a qualitative summary from Knudsen et al. (2012). Data for Vitamin D3 in nanospheres is from Ghaffari et al. (2014).
Experimental Protocols
Detailed Methodology: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a typical experiment to evaluate the penetration of a topical this compound formulation.
1. Objective: To quantify the permeation of this compound from a novel formulation through an excised skin membrane over a 24-hour period.
2. Materials:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin
-
This compound formulation and control vehicle
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or a serum-based medium to ensure sink conditions)
-
High-performance liquid chromatography (HPLC) system for analysis
-
Water bath with circulator
-
Magnetic stir bars and stirrer
-
Micro-syringes for sampling
3. Procedure:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Franz Cell Assembly:
-
Fill the receptor chamber of each Franz cell with pre-warmed (32°C ± 1°C) and de-gassed receptor solution, ensuring no air bubbles are trapped.
-
Place a small magnetic stir bar in the receptor chamber.
-
Mount the skin section onto the cell with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
Place the assembled cells in a water bath maintained at 32°C ± 1°C to ensure the skin surface temperature is physiologically relevant.
-
-
Dosing:
-
Allow the skin to equilibrate for at least 30 minutes.
-
Apply a known amount of the this compound formulation (e.g., 5-10 mg/cm²) evenly onto the surface of the stratum corneum in the donor chamber.
-
-
Sampling:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw a sample (e.g., 200 µL) from the receptor solution through the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of this graph represents the steady-state flux (Jss).
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the concentration of the drug in the donor formulation.
-
Calculate the Enhancement Ratio (ER) by dividing the flux or Kp of the test formulation by that of the control formulation.
-
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's dual mechanism of action in keratinocytes.
Caption: Workflow for in vitro skin permeation studies.
Caption: Troubleshooting common issues in permeation experiments.
Troubleshooting Guides
Issue 1: High variability in permeation data between replicate Franz cells.
-
Question: Are the Franz diffusion cells properly validated and identical in their dimensions?
-
Answer: Ensure that all cells have the same orifice diameter, receptor volume, and that the stirring speed is consistent across all cells. Variations in these parameters can significantly affect the hydrodynamics and, consequently, the permeation results.
-
-
Question: Is the handling and preparation of the skin membranes consistent?
-
Answer: Use skin from the same donor and anatomical site whenever possible. Ensure uniform thickness of the skin sections by using a dermatome. Standardize the storage and thawing procedures for the skin samples.
-
-
Question: Is the application of the topical formulation uniform?
-
Answer: Apply the same amount of the formulation to a consistently defined area on the skin surface for each cell. Uneven application can lead to variable release and penetration.
-
Issue 2: No or very low drug permeation detected in the receptor fluid.
-
Question: Are sink conditions being maintained in the receptor chamber?
-
Answer: The concentration of the drug in the receptor fluid should not exceed 10% of its solubility in that medium. If the drug has low aqueous solubility, consider adding a co-solvent (e.g., ethanol) or using a protein-containing medium (e.g., serum) to increase its solubility and maintain sink conditions.
-
-
Question: Is the analytical method sensitive enough to detect low concentrations of the drug?
-
Answer: Validate your analytical method (e.g., HPLC) to ensure that the limit of detection (LOD) and limit of quantification (LOQ) are sufficiently low to measure the expected concentrations of this compound in the receptor fluid.
-
-
Question: Has the integrity of the skin barrier been compromised or is it unusually high?
-
Answer: Perform a barrier integrity test, such as measuring the transepidermal water loss (TEWL) or electrical resistance of the skin, before applying the formulation. This will help to ensure that the skin barrier is intact and to identify any outlier skin samples.
-
Issue 3: The chosen penetration enhancer does not improve this compound permeation.
-
Question: Is the enhancer compatible with the formulation and this compound?
-
Answer: The enhancer should not negatively interact with this compound or other components of the formulation. It should also be soluble and stable within the formulation.
-
-
Question: Is the concentration of the enhancer optimal?
-
Answer: The effect of a penetration enhancer is often concentration-dependent. A concentration that is too low may be ineffective, while a concentration that is too high could cause irreversible damage to the skin barrier or lead to skin irritation. It is advisable to test a range of enhancer concentrations.
-
-
Question: Does the mechanism of the enhancer match the properties of this compound?
-
Answer: Different enhancers have different mechanisms of action. For a lipophilic drug like a vitamin D analog, enhancers that disrupt the lipid lamellae of the stratum corneum (e.g., fatty acids, terpenes) may be more effective. Consider the physicochemical properties of this compound when selecting an enhancer.
-
References
- 1. Efficacy and Safety of Different Formulations of Calcipotriol/Betamethasone Dipropionate in Psoriasis: Gel, Foam, and Ointment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activity of vitamin D analogues in the skin, with special reference to antipsoriatic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cutaneous pharmacokinetics of topically applied maxacalcitol ointment and lotion - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Pefcalcitol
Welcome to the technical support center for Pefcalcitol. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to the batch-to-batch variability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presented in clear, structured tables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of Vitamin D3. It functions as a dual-action therapeutic agent. Primarily, it is an agonist of the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of a wide array of genes involved in cell proliferation, differentiation, and immune response.[1] Additionally, this compound has been shown to be an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[2][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[4] This dual mechanism makes it a candidate for treating inflammatory skin conditions like psoriasis.[2]
Q2: What are the potential sources of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of this compound, particularly in a topical formulation, can arise from several factors affecting its physicochemical properties and, consequently, its biological activity. These sources can be broadly categorized as:
-
Active Pharmaceutical Ingredient (API) Variability:
-
Purity Profile: Differences in the levels and types of impurities from the chemical synthesis process.
-
Polymorphism: The existence of different crystalline forms of the this compound API, which can affect solubility and dissolution rates.
-
Particle Size Distribution: Variations in the particle size of the API can impact its dissolution and absorption characteristics in a topical formulation.
-
-
Excipient Variability:
-
Inconsistencies in the quality and properties of excipients used in the formulation (e.g., ointments, creams) can affect the drug's release and stability.
-
-
Manufacturing Process Variability:
-
Parameters such as mixing speed, temperature, and cooling rate during the formulation process can influence the microstructure of the final product, affecting its rheological properties and drug release profile.
-
Q3: How can I assess the consistency of a new batch of this compound?
A3: To ensure the consistency of a new batch of this compound, a multi-faceted approach is recommended:
-
Physicochemical Characterization: Perform analytical tests to confirm the identity, purity, and physical properties of the API. This includes techniques like High-Performance Liquid Chromatography (HPLC) for purity and quantification, and spectroscopy for structural confirmation.
-
In Vitro Functional Assays: Conduct cell-based assays to verify the biological activity of the new batch. This should include assays to measure both VDR agonism and PDE4 inhibition. Comparing the EC50 and IC50 values of the new batch to a qualified reference standard is crucial.
-
Formulation Characterization (for topical products): If working with a formulated product, assess its physical properties such as viscosity, particle size distribution of the API within the vehicle, and in vitro drug release characteristics.
Troubleshooting Guides
Issue 1: Inconsistent Results in VDR Agonist Assays
Q: My new batch of this compound shows lower potency (higher EC50) in a VDR reporter gene assay compared to previous batches. What are the possible causes and how can I troubleshoot this?
A: This is a common issue that can stem from several factors. Below is a troubleshooting guide to help you identify the root cause.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| This compound Degradation | Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C in a suitable solvent like DMSO, protected from light). Prepare fresh dilutions for each experiment. Consider re-qualifying the concentration of your stock solution via HPLC. |
| Cell-based Assay Variability | Use a consistent cell line and passage number. Ensure cells are healthy and not overgrown. Standardize cell seeding density and incubation times. Include a positive control (e.g., calcitriol) in every assay to monitor for changes in cell responsiveness. |
| Reagent Issues | Verify the quality and concentration of all reagents, including the reporter plasmid, transfection reagents, and lysis buffers. Prepare fresh reagents if necessary. |
| Batch-Specific API Issues | If other potential causes have been ruled out, the issue may lie with the new batch of this compound. Refer to the supplier's Certificate of Analysis (CoA) and compare the purity and impurity profile with previous batches. Consider performing an independent analytical characterization of the new batch. |
Example Data: VDR Activation Assay Troubleshooting
| Batch ID | EC50 (nM) | Purity (HPLC, %) | Notes |
| Pefcal-001 (Reference) | 0.5 | 99.5 | Historical data |
| Pefcal-002 | 0.6 | 99.3 | Within acceptable range |
| Pefcal-003 | 5.2 | 99.4 | Out of specification. Potency is significantly lower despite high purity. Suggests potential issues with solubility or presence of an antagonist impurity not detected by standard HPLC. |
| Pefcal-004 | 0.8 | 95.1 | Out of specification. Lower purity correlates with reduced potency. |
Issue 2: Variable Results in PDE4 Inhibition Assays
Q: I am observing high variability in my PDE4 inhibition assay results between different batches of this compound. How can I address this?
A: High variability in PDE4 inhibition assays can be due to the compound, the assay setup, or data analysis. Here's a guide to troubleshoot this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Incomplete Solubilization | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before preparing dilutions. Visually inspect for any precipitate. Gentle warming or sonication may aid dissolution. |
| Assay Conditions | Optimize the concentration of the PDE4 enzyme and the substrate (cAMP). Ensure the assay is run within the linear range of the enzyme kinetics. Standardize incubation times and temperatures. |
| Data Analysis | Use a consistent data analysis method. Ensure proper normalization to positive (e.g., Rolipram) and negative (vehicle) controls. |
| Batch-to-Batch Differences | As with VDR agonist assays, if other factors are controlled, the variability may be inherent to the this compound batch. Compare the CoA and consider independent analytical testing. |
Example Data: PDE4 Inhibition Assay Troubleshooting
| Batch ID | IC50 (nM) | Purity (HPLC, %) | Notes |
| Pefcal-001 (Reference) | 10.5 | 99.5 | Historical data |
| Pefcal-002 | 11.2 | 99.3 | Within acceptable range |
| Pefcal-003 | 15.8 | 99.4 | Out of specification. Potency is lower than expected. |
| Pefcal-004 | 25.1 | 95.1 | Out of specification. Lower purity correlates with significantly reduced potency. |
Experimental Protocols
Protocol 1: VDR Reporter Gene Assay
This protocol describes a method to assess the potency of this compound in activating the Vitamin D Receptor using a luciferase reporter gene assay.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HaCaT) in appropriate media.
-
Transfection: Co-transfect the cells with a VDR expression plasmid and a luciferase reporter plasmid containing a Vitamin D Response Element (VDRE).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., from 1 pM to 1 µM) or a reference agonist (e.g., calcitriol). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Protocol 2: PDE4 Inhibition Assay
This protocol outlines a biochemical assay to measure the inhibitory activity of this compound on PDE4.
Methodology:
-
Reagents: Prepare an assay buffer, recombinant human PDE4 enzyme, and cAMP substrate.
-
Compound Preparation: Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) and a reference inhibitor (e.g., Rolipram).
-
Assay Reaction: In a microplate, combine the PDE4 enzyme with the this compound dilutions or controls and incubate for a short period.
-
Initiate Reaction: Add the cAMP substrate to initiate the enzymatic reaction.
-
Stop Reaction and Detection: After a defined incubation period, stop the reaction and detect the amount of AMP produced. This can be done using various methods, such as commercially available fluorescence polarization or luminescence-based assay kits.
-
Data Analysis: Calculate the percentage of PDE4 inhibition for each this compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Workflows
References
Mitigating cytotoxicity of Pefcalcitol at high concentrations
Welcome to the technical support center for Pefcalcitol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential in vitro cytotoxicity at high concentrations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analog of Vitamin D3.[1][2] Its primary mechanism of action is as a Vitamin D receptor (VDR) agonist.[1] Activation of the VDR in skin cells, such as keratinocytes, helps to regulate cell proliferation and differentiation, which is beneficial in hyperproliferative skin conditions like psoriasis.[2][3] Additionally, this compound has been reported to exhibit phosphodiesterase-4 (PDE4) inhibitory activity, which contributes to its anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.
Q2: Is cytotoxicity expected at high concentrations of this compound in vitro?
While specific public data on this compound's cytotoxicity at high concentrations is limited, studies on other Vitamin D3 analogs, such as calcipotriol, have shown anti-proliferative and even pro-apoptotic effects in keratinocytes at high concentrations (≥1 µM). Therefore, it is plausible that high concentrations of this compound could lead to reduced cell viability in in vitro experiments. It is crucial to determine the optimal concentration range for your specific cell model.
Q3: What are the potential mechanisms of cytotoxicity for a compound like this compound?
Given its dual action as a VDR agonist and PDE4 inhibitor, potential mechanisms for cytotoxicity at high concentrations could include:
-
Induction of Apoptosis: Vitamin D3 analogs can induce apoptosis (programmed cell death) in keratinocytes. This is a desired effect in hyperproliferative diseases but can be a concern in vitro if not controlled.
-
Cell Cycle Arrest: As a regulator of cell proliferation, high concentrations might lead to significant cell cycle arrest, which can be followed by apoptosis.
-
Off-Target Effects: At very high concentrations, off-target effects unrelated to VDR or PDE4 inhibition could contribute to cytotoxicity. While topical PDE4 inhibitors are generally considered safe with limited systemic side effects, the local concentration in an in vitro setting can be significantly higher than what is achieved in vivo.
Q4: What in vitro models are recommended for assessing this compound's activity and potential cytotoxicity?
For dermatological research, the following in vitro models are recommended:
-
Human Keratinocyte Cell Lines: Immortalized human keratinocyte cell lines like HaCaT are widely used for toxicity and efficacy testing of dermatological compounds.
-
Primary Human Epidermal Keratinocytes (NHEK): These cells provide a model that is closer to the in vivo situation but have a limited lifespan in culture.
-
3D Reconstructed Human Epidermis (RHE) Models: These models, such as EpiDerm™ or SkinEthic™, consist of stratified, differentiated keratinocytes and provide a more physiologically relevant system for topical drug testing, including irritation and toxicity assessment.
Troubleshooting Guide: High Cytotoxicity Observed in Experiments
If you are observing higher-than-expected cytotoxicity in your in vitro experiments with this compound, consider the following troubleshooting steps.
Problem 1: Significant decrease in cell viability in a monolayer culture (e.g., HaCaT cells).
| Possible Cause | Suggested Solution |
| Concentration too high | Perform a dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and CC50 (cytotoxic concentration for 50% of cells). Aim to work in a therapeutic window where efficacy is observed without significant cytotoxicity. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is non-toxic to the cells. Run a solvent-only control. |
| Prolonged exposure time | Optimize the incubation time. Cytotoxic effects may become more pronounced with longer exposure. Consider shorter time points for initial assessments. |
| Cell culture conditions | Ensure your cell line is healthy, within a low passage number, and free from contamination. Sub-optimal culture conditions can sensitize cells to drug-induced stress. |
Problem 2: Apoptosis is detected at concentrations where efficacy is expected.
| Possible Cause | Suggested Solution |
| On-target pro-apoptotic effect | This may be an inherent property of the drug class. Quantify the extent of apoptosis using Annexin V/PI staining and flow cytometry to differentiate between early apoptosis, late apoptosis, and necrosis. |
| Secondary necrosis | High levels of apoptosis can lead to secondary necrosis, which is a more inflammatory form of cell death. Assess both apoptosis and necrosis markers (e.g., LDH release) to get a complete picture. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Reagent stability | Prepare fresh stock solutions of this compound for each experiment. If storing, validate the storage conditions and duration. |
| Assay variability | Ensure consistent cell seeding density and assay incubation times. Use appropriate positive and negative controls for each assay. |
| Formulation issues | If using a formulated version of this compound, ensure it is properly solubilized and dispersed in the culture medium. |
Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol is adapted for assessing the viability of keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm with a reference wavelength of >650 nm.
Cytotoxicity Assessment: LDH Release Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells cultured in a 96-well plate and treated with this compound
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis solution (for positive control)
-
96-well assay plate
-
Microplate reader
Procedure:
-
After treatment with this compound, centrifuge the cell plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
For the positive control (maximum LDH release), add 10 µL of lysis solution to untreated cells 45 minutes before this step.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well of the assay plate.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm with a reference wavelength of >600 nm.
Apoptosis Detection: Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation
Table 1: Example Dose-Response Data for this compound on HaCaT Cells (48h exposure)
| This compound (µM) | Cell Viability (% of Control) | LDH Release (% of Max) | Apoptosis (% Annexin V+) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 2 | 3 ± 1 |
| 0.01 | 98 ± 6 | 6 ± 2 | 4 ± 2 |
| 0.1 | 95 ± 4 | 8 ± 3 | 7 ± 3 |
| 1 | 85 ± 7 | 15 ± 4 | 25 ± 5 |
| 10 | 55 ± 8 | 40 ± 6 | 60 ± 8 |
| 100 | 15 ± 5 | 85 ± 7 | 80 ± 9 |
Note: This is hypothetical data for illustrative purposes.
Visualizations
Caption: this compound's dual mechanism of action.
References
Validation & Comparative
Pefcalcitol and Calcipotriol in Psoriasis Models: A Comparative Analysis
In the landscape of topical treatments for psoriasis, both pefcalcitol and calcipotriol represent significant therapeutic options, each with distinct mechanisms of action. While calcipotriol has been a cornerstone of psoriasis management for decades as a vitamin D3 analog, this compound has emerged as a novel agent with a dual mechanism, acting as both a vitamin D receptor (VDR) agonist and a phosphodiesterase-4 (PDE4) inhibitor. This guide provides a detailed comparison of their performance in preclinical and clinical psoriasis models, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Please note: Direct head-to-head comparative studies between this compound and calcipotriol are limited in the publicly available scientific literature. Therefore, this guide synthesizes data from individual studies on each compound and general knowledge of their respective drug classes to provide a comprehensive overview.
Mechanism of Action
Calcipotriol primarily exerts its effects through the Vitamin D Receptor (VDR) signaling pathway. As a synthetic analog of calcitriol (the active form of vitamin D3), it binds to the VDR in keratinocytes. This interaction leads to the inhibition of keratinocyte proliferation and the promotion of their differentiation, counteracting the hyperproliferative and aberrant differentiation characteristic of psoriatic skin.[1] Furthermore, calcipotriol modulates the immune response in the skin by suppressing the production of pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-23 (IL-23) by T-cells.[2]
This compound , in addition to its activity as a VDR agonist, also functions as a phosphodiesterase-4 (PDE4) inhibitor. PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of a broad range of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-17, and IL-23.[3][4] This dual action targets both the keratinocyte-driven and the immune-mediated aspects of psoriasis pathogenesis.
Performance in Psoriasis Models
In Vitro Models: Keratinocyte Proliferation and Differentiation
| Parameter | This compound | Calcipotriol |
| Keratinocyte Proliferation | Inhibition of proliferation through VDR and PDE4 pathways. | Inhibition of proliferation via VDR activation.[5] Downregulates STAT1 and STAT3 signaling. |
| Keratinocyte Differentiation | Promotes differentiation through VDR activation. | Promotes differentiation, evidenced by increased expression of keratin 10 (K10) and keratin 15 (K15), and decreased expression of keratin 6 (K6). |
| Inflammatory Cytokine Production | Reduction of pro-inflammatory cytokines (TNF-α, IL-17, IL-23) via PDE4 inhibition. | Suppresses the production of pro-inflammatory cytokines by immune cells. |
In Vivo Models: Imiquimod-Induced Psoriasis Mouse Model
The imiquimod (IMQ)-induced psoriasis model is a widely used preclinical model that recapitulates key features of human psoriasis, including epidermal hyperplasia, inflammation, and scaling.
| Parameter | This compound | Calcipotriol |
| Epidermal Thickness | Expected to reduce epidermal thickness due to its anti-proliferative and anti-inflammatory effects. (Specific comparative data not available) | Shown to have limited effect on epidermal hyperplasia in some IMQ model studies when used as a monotherapy. |
| Inflammatory Infiltrate | Expected to significantly reduce inflammatory cell infiltration due to its dual anti-inflammatory mechanism. (Specific comparative data not available) | Studies have shown mixed results regarding its effect on the IL-23/IL-17 axis in the IMQ model. |
| PASI Score Reduction | Clinical trials have demonstrated efficacy in reducing psoriasis severity. (Direct comparison in animal models not available) | Effective in reducing the Psoriasis Area and Severity Index (PASI) score in clinical settings. |
Clinical Trials
| Parameter | This compound | Calcipotriol |
| Efficacy | Phase II and III clinical trials are underway or have been completed, demonstrating its potential as a topical treatment for psoriasis. | Established efficacy in numerous clinical trials for mild to moderate plaque psoriasis, often used as a first-line topical treatment. |
| Safety Profile | Preclinical studies suggest a lower risk of hypercalcemic side effects compared to other vitamin D3 analogs. | Generally well-tolerated, with local skin irritation being the most common side effect. Systemic side effects like hypercalcemia are rare when used within the recommended dosage. |
Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of topical treatments.
Protocol:
-
Animal Model: Typically, BALB/c or C57BL/6 mice are used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara) is applied to the shaved back and sometimes the ear of the mice for 5-7 consecutive days.
-
Treatment: The test compounds (this compound or calcipotriol ointment/cream) and a vehicle control are applied topically to the inflamed skin, usually starting from day 3 of imiquimod application and continuing for the duration of the experiment.
-
Assessment:
-
Macroscopic Scoring: The severity of erythema, scaling, and skin thickness is scored daily using a modified Psoriasis Area and Severity Index (PASI).
-
Histology: At the end of the study, skin biopsies are taken for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Immunohistochemistry/qPCR: Skin samples can be analyzed for the expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) and markers of proliferation (e.g., Ki67) and differentiation (e.g., K10, loricrin).
-
In Vitro Keratinocyte Proliferation and Differentiation Assays
Objective: To assess the direct effects of this compound and calcipotriol on keratinocyte behavior.
Protocol:
-
Cell Culture: Human epidermal keratinocytes (primary cells or cell lines like HaCaT) are cultured in appropriate keratinocyte growth medium.
-
Proliferation Assay (e.g., BrdU or MTT assay):
-
Keratinocytes are seeded in multi-well plates.
-
After adherence, cells are treated with various concentrations of this compound, calcipotriol, or vehicle control for a specified period (e.g., 24-72 hours).
-
Cell proliferation is quantified using a BrdU incorporation assay or an MTT assay, which measures metabolic activity as an indicator of cell viability and proliferation.
-
-
Differentiation Assay (e.g., Western Blot or qPCR for differentiation markers):
-
Keratinocytes are cultured to near confluence.
-
The medium is then switched to a high-calcium medium to induce differentiation, in the presence or absence of the test compounds.
-
After several days of treatment, cell lysates are collected.
-
The expression of differentiation markers such as involucrin, loricrin, and keratin 10 is analyzed by Western blotting or qPCR.
-
Signaling Pathways and Experimental Workflows
Caption: Calcipotriol Vitamin D Receptor Signaling Pathway.
Caption: this compound's Dual VDR Agonist and PDE4 Inhibitor Action.
Caption: Experimental Workflow for the Imiquimod-Induced Psoriasis Model.
Conclusion
Calcipotriol remains a well-established and effective topical treatment for psoriasis, primarily acting through the VDR pathway to normalize keratinocyte function. This compound represents a promising next-generation topical therapy with a dual mechanism of action that targets both the epidermal and immunological drivers of psoriasis. Its PDE4 inhibitory activity offers a broader anti-inflammatory effect compared to VDR agonism alone. While direct comparative data is still emerging, the distinct pharmacological profile of this compound suggests it may offer advantages in terms of efficacy and potentially a lower risk of hypercalcemia. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of this compound and calcipotriol in the management of psoriasis.
References
- 1. Vitamin D analogs in the treatment of psoriasis: Where are we standing and where will we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphodiesterase-4 Inhibition in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pefcalcitol and Other Vitamin D Analogues for Psoriasis Treatment
This guide offers a comparative overview of Pefcalcitol and other vitamin D analogues, namely Calcipotriol, Calcitriol, and Tacalcitol, for the treatment of plaque psoriasis. The content is tailored for researchers, scientists, and professionals in drug development, providing a synthesis of preclinical and clinical data to support an objective assessment of these therapeutic agents.
While this compound is a novel vitamin D3 analogue with a promising preclinical profile, a lack of extensive head-to-head clinical trial data necessitates a comparison based on its proposed mechanism and available preclinical findings against the well-established clinical data of other analogues.
Overview of Vitamin D Analogues in Psoriasis Management
Topical vitamin D analogues are a first-line treatment for mild to moderate psoriasis. Their therapeutic effect is mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates the transcription of genes involved in keratinocyte proliferation and differentiation, as well as immune modulation. By binding to the VDR, these compounds help to normalize the abnormal skin cell growth and inflammation characteristic of psoriasis.
This compound is a newer entrant, distinguished by preclinical evidence suggesting a dual mechanism of action: VDR agonism and potential phosphodiesterase-4 (PDE4) inhibition. This could offer a broader anti-inflammatory effect. However, its clinical development has been paused, limiting the availability of comparative clinical data.
Calcipotriol , Calcitriol , and Tacalcitol are well-established vitamin D analogues with extensive clinical data supporting their efficacy and safety in the treatment of psoriasis.
Comparative Efficacy of Vitamin D Analogues
The following table summarizes the results of head-to-head clinical trials comparing the efficacy of established vitamin D analogues.
Table 1: Head-to-Head Efficacy of Vitamin D Analogues in Plaque Psoriasis
| Comparison | Study Design & Duration | Key Efficacy Measures | Outcome |
| Calcipotriol vs. Calcitriol | Randomized, intraindividual, 12-week study with NBUVB phototherapy | Target plaque score (erythema, scaling, thickness), time to clearance, relapse rate | Both were effective, but the Calcipotriol combination resulted in earlier plaque clearance and a lower relapse rate. Fewer phototherapy sessions were needed with Calcipotriol.[1][2] |
| Calcipotriol vs. Tacalcitol | Randomized, intraindividual, 12-week study with NBUVB phototherapy | Target plaque score, time to clearance, relapse rate | Both showed efficacy. The Calcipotriol combination led to a faster clearance of plaques and a lower rate of relapse.[3] |
| Calcipotriol vs. Tacalcitol | Double-blind, randomized, 8-week study | Reduction in the sum score of erythema, infiltration, and scaling | Both treatments were effective. The mean reduction in the sum score was greater for twice-daily Calcipotriol (5.05) compared to once-daily Tacalcitol (4.03).[4] |
| Calcipotriol vs. Calcitriol | Retrospective analysis of 630 patients with mild psoriasis | Physician Global Assessment Score (PGAS) and Psoriasis Area and Severity Index (PASI) | Both demonstrated improvement, with a statistically significant greater improvement observed in the Calcitriol group at day 42.[5] |
| Calcipotriol vs. Calcitriol | Randomized, 12-week study | Dermatological Sum Score (DSS) and global improvement | Both were significantly effective in reducing the DSS, with no statistically significant difference between the two treatments. |
Safety and Tolerability Profile
Table 2: Comparative Safety and Tolerability
| Analogue | Key Findings from Comparative Studies |
| This compound | Preclinical data suggests a favorable safety profile with potentially fewer side effects than conventional vitamin D3, attributed to its rapid conversion to an inactive form upon systemic absorption. |
| Calcipotriol | Associated with a higher incidence of local skin irritation. In one study, 24% of patients experienced treatment-related adverse events. |
| Calcitriol | Generally demonstrated a better tolerability profile, especially in sensitive skin areas. One study reported treatment-related adverse events in only 4% of patients. |
| Tacalcitol | Well-tolerated with once-daily application and no significant impact on calcium metabolism reported in a large clinical trial. |
Signaling Pathways and Mechanism of Action
The primary mechanism for vitamin D analogues involves the activation of the VDR signaling pathway.
Caption: Vitamin D Analogue Signaling Pathway.
This compound's potential as a PDE4 inhibitor suggests a secondary pathway for its anti-inflammatory effects.
Caption: Proposed Dual Mechanism of this compound.
Experimental Protocols
Protocol: Comparative Study of Calcipotriol vs. Calcitriol with NBUVB Phototherapy
-
Objective: To compare the efficacy and safety of once-daily calcipotriol and calcitriol ointments when used in combination with NBUVB phototherapy for stable plaque psoriasis.
-
Design: A 12-week, prospective, randomized, open-label, intraindividual (left-right) study.
-
Participants: 30 patients with bilaterally symmetrical stable plaque psoriasis.
-
Methodology:
-
Patients were enrolled after providing informed consent.
-
For each patient, a target lesion on the left side of the body was treated with calcitriol ointment once daily, while a corresponding lesion on the right side was treated with calcipotriol ointment once daily.
-
All patients received narrowband UVB (NBUVB) phototherapy to the whole body three times a week.
-
Efficacy was evaluated at baseline and at regular intervals using a target plaque score, which assessed erythema, scaling, and induration.
-
Safety was monitored through the recording of any adverse events.
-
References
- 1. Comparative evaluation of efficacy and safety of calcipotriol versus calcitriol ointment, both in combination with narrow-band ultraviolet B phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. Comparative evaluation of efficacy and safety of calcipotriol versus tacalcitol ointment, both in combination with NBUVB phototherapy in the treatment of stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Once daily treatment of psoriasis with tacalcitol compared with twice daily treatment with calcipotriol. A double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
Validating the Anti-inflammatory Effects of Pefcalcitol In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pefcalcitol is an emerging topical therapeutic agent currently under investigation for inflammatory skin conditions such as psoriasis. As a novel compound that combines the properties of a vitamin D analog and a phosphodiesterase-4 (PDE4) inhibitor, it presents a dual mechanism of action against the complex inflammatory cascades underlying these diseases. This guide provides an objective comparison of the anticipated anti-inflammatory effects of this compound with other alternatives, supported by established experimental protocols and an examination of the relevant signaling pathways.
Due to the proprietary nature of drugs in development, direct comparative in vivo studies for this compound are not publicly available at this time. Therefore, this guide will focus on the established preclinical models and known mechanisms of action for its constituent drug classes—vitamin D analogs and PDE4 inhibitors—to provide a framework for evaluating its potential therapeutic efficacy.
Comparative Performance of Anti-inflammatory Agents
While specific quantitative data for this compound from comparative in vivo studies is not available in the public domain, the following table summarizes the typical performance of its parent drug classes (Vitamin D3 Analogs and PDE4 Inhibitors) and a common topical corticosteroid in a preclinical psoriasis model. This provides a baseline for understanding the expected efficacy of this compound.
| Treatment Class | Key Efficacy Markers (Imiquimod-Induced Psoriasis Model) | Anticipated Side Effect Profile |
| Vitamin D3 Analogs (e.g., Calcipotriol) | Moderate reduction in epidermal thickness, erythema, and scaling. | Potential for local irritation, hypercalcemia with excessive use. |
| PDE4 Inhibitors (e.g., Roflumilast, Apremilast) | Significant reduction in inflammatory cell infiltration and pro-inflammatory cytokine levels (e.g., TNF-α, IL-17, IL-23).[1] | Oral formulations may cause gastrointestinal side effects.[2][3] |
| Topical Corticosteroids (e.g., Clobetasol) | Strong suppression of erythema, scaling, and epidermal thickness. | Risk of skin atrophy, striae, and systemic absorption with long-term use. |
| This compound (Anticipated) | Expected to combine the effects of Vitamin D3 analogs and PDE4 inhibitors, potentially leading to a synergistic reduction in epidermal hyperproliferation and inflammation with a favorable side effect profile. | Preclinical studies suggest a safer therapeutic profile with minimized hypercalcemic side effects compared to other vitamin D3 analogs.[4] |
Experimental Protocols
A widely accepted and relevant animal model for studying psoriasis and evaluating the efficacy of topical anti-inflammatory agents is the imiquimod-induced psoriasis model in mice.[5]
Imiquimod-Induced Psoriasis Mouse Model
Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the efficacy of topical anti-inflammatory treatments.
Animals: Adult (8-12 weeks old) female C57BL/6 mice are commonly used for this model.
Materials:
-
Imiquimod 5% cream (e.g., Aldara™)
-
Vehicle control cream (e.g., Vaseline Lanette cream)
-
Test compound (this compound) and its vehicle
-
Calipers for measuring skin thickness
-
Scoring system for erythema, scaling, and induration (Psoriasis Area and Severity Index - PASI)
-
Anesthesia for in-life measurements
-
Tissue collection supplies (biopsy punches, formalin, RNAlater)
Procedure:
-
Acclimation: House mice in standard laboratory conditions for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the rostral back (e.g., 2x3 cm).
-
Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and sometimes the ear for 5-7 consecutive days. A control group should receive the vehicle cream.
-
Treatment: Begin topical application of the test compound (this compound), a positive control (e.g., clobetasol), and their respective vehicles on a predetermined day after the start of imiquimod application (e.g., day 2 or 3).
-
Clinical Scoring: Daily, before the application of treatments, score the severity of erythema, scaling, and skin thickness (induration) on a scale of 0 to 4 for each parameter. The sum of these scores constitutes the PASI score.
-
Thickness Measurement: Measure the thickness of the ear and a fold of the back skin daily using calipers.
-
Termination and Sample Collection: At the end of the study (e.g., day 6 or 8), euthanize the mice. Collect skin biopsies for histological analysis (H&E staining), immunohistochemistry (for inflammatory markers), and gene expression analysis (e.g., qPCR for cytokines like TNF-α, IL-17, IL-23). Spleen weight can also be measured as an indicator of systemic inflammation.
Outcome Measures:
-
Change in PASI score over time.
-
Reduction in ear and back skin thickness.
-
Histological assessment of epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.
-
Quantification of pro-inflammatory cytokine mRNA and protein levels in the skin.
Signaling Pathways
This compound's dual mechanism of action targets two key pathways in psoriatic inflammation.
Vitamin D Receptor (VDR) Signaling
Vitamin D analogs exert their anti-inflammatory and anti-proliferative effects by binding to the Vitamin D Receptor (VDR), a nuclear hormone receptor. This complex then modulates the transcription of various genes.
Caption: this compound binds to the VDR, modulating gene transcription to reduce inflammation.
Phosphodiesterase-4 (PDE4) Inhibition
PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.
References
- 1. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoriasis: Unraveling Disease Mechanisms and Advancing Pharmacological and Nanotechnological Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
Pefcalcitol and Topical Corticosteroids: An Indirect Efficacy Comparison for Psoriasis Treatment
In the management of plaque psoriasis, both pefcalcitol, a novel dual-action vitamin D analog and phosphodiesterase-4 (PDE4) inhibitor, and topical corticosteroids stand as prominent therapeutic options. While direct head-to-head clinical trials comparing the efficacy of this compound and topical corticosteroids are not yet available in published literature, an indirect comparison can be drawn from their performances in placebo-controlled studies. This guide provides a comprehensive overview of their respective efficacy, mechanisms of action, and the experimental designs of key clinical trials.
Efficacy Data: An Indirect Comparison
To facilitate an objective comparison, efficacy data from placebo-controlled trials for both this compound and a representative potent topical corticosteroid, betamethasone dipropionate 0.05%, are presented below. It is crucial to note that these data are from separate studies and not from a direct comparative trial.
Table 1: Psoriasis Area and Severity Index (PASI) Score Improvements
| Treatment | Study Duration | PASI 75 Response Rate | Placebo Response Rate |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Betamethasone Dipropionate 0.05% Spray [1][2] | 28 Days | Not Reported | Not Reported |
Note: Specific PASI 75 data for this compound from placebo-controlled trials were not available in the searched literature. For betamethasone dipropionate spray, the primary endpoint was often Investigator's Global Assessment (IGA) success rather than PASI 75.
Table 2: Investigator's Global Assessment (IGA) Success
| Treatment | Study Duration | IGA Success (Clear or Almost Clear) | Placebo Success Rate |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Betamethasone Dipropionate 0.05% Spray [1][2] | 28 Days | 34.5% | 13.6% |
Note: IGA success is a common primary endpoint in clinical trials for topical psoriasis treatments. The lack of available quantitative data from published this compound placebo-controlled trials prevents a direct numerical comparison in this table.
Mechanisms of Action: Distinct Signaling Pathways
The therapeutic effects of this compound and topical corticosteroids in psoriasis stem from their distinct interactions with cellular signaling pathways involved in inflammation and keratinocyte proliferation.
This compound: A Dual-Action Approach
This compound is a vitamin D analog that also exhibits phosphodiesterase-4 (PDE4) inhibitory activity. This dual mechanism targets two key pathways in psoriasis pathogenesis.
-
Vitamin D Receptor (VDR) Agonism: Like other vitamin D analogs, this compound binds to the VDR in keratinocytes. This interaction modulates the expression of genes involved in cell differentiation and proliferation, helping to normalize the abnormal keratinocyte growth characteristic of psoriatic plaques.
-
Phosphodiesterase-4 (PDE4) Inhibition: By inhibiting PDE4, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels have anti-inflammatory effects, leading to a reduction in the production of pro-inflammatory cytokines that drive the psoriatic inflammatory cascade.
Topical Corticosteroids: Broad Anti-inflammatory and Immunosuppressive Effects
Topical corticosteroids exert their effects by binding to glucocorticoid receptors in the cytoplasm of various skin cells. This complex then translocates to the nucleus and modulates gene expression, resulting in:
-
Anti-inflammatory Action: Inhibition of the transcription of pro-inflammatory genes, such as those for cytokines, chemokines, and adhesion molecules.
-
Immunosuppressive Effects: Suppression of the function of immune cells like T-cells and dendritic cells, which are key drivers of the psoriatic immune response.
-
Antiproliferative Activity: Reduction in the proliferation of keratinocytes.
-
Vasoconstriction: Narrowing of blood vessels in the upper dermis, which helps to reduce the redness (erythema) of psoriatic lesions.
Experimental Protocols: A Look at Clinical Trial Design
The following outlines the typical methodologies employed in Phase 2 and Phase 3 clinical trials for topical psoriasis treatments, based on available protocols for this compound and betamethasone dipropionate.
This compound Phase 2 Trial Protocol (Representative)
A typical Phase 2 study for a new topical agent like this compound would be designed as a multicenter, randomized, double-blind, placebo-controlled trial to assess safety, tolerability, and efficacy.
-
Study Population: Adults with a diagnosis of stable plaque psoriasis affecting a certain percentage of their body surface area (BSA) and with a baseline Investigator's Global Assessment (IGA) score indicating mild to moderate severity.
-
Treatment Arms: Patients are randomized to receive different concentrations of this compound ointment or a vehicle (placebo) ointment.
-
Treatment Regimen: Patients are instructed to apply the assigned treatment to all psoriatic lesions twice daily for a specified period, often 8 to 12 weeks.
-
Efficacy Endpoints:
-
Primary: The proportion of subjects who achieve an IGA score of 'clear' (0) or 'almost clear' (1) and at least a 2-grade improvement from baseline at the end of the treatment period.
-
Secondary: Percentage change in Psoriasis Area and Severity Index (PASI) score from baseline, and the proportion of subjects achieving PASI 50, PASI 75, and PASI 90.
-
-
Safety Assessments: Monitoring of adverse events, local skin reactions, and laboratory parameters.
Betamethasone Dipropionate 0.05% Spray Phase 3 Trial Protocol (NCT01947491)[1]
This study was a Phase 3, multicenter, randomized, vehicle-controlled, double-blind, parallel-group study.
-
Study Population: Adults with moderate plaque psoriasis.
-
Treatment Arms:
-
Betamethasone dipropionate spray 0.05%
-
Vehicle spray
-
-
Treatment Regimen: Twice-daily application for 28 days.
-
Efficacy Endpoints:
-
Primary: Proportion of subjects with treatment success at Day 15, defined as an IGA score of 'clear' (0) or 'minimal' (1) and at least a 2-grade reduction from baseline.
-
Secondary: Treatment success at other time points (e.g., Day 8 and Day 29).
-
-
Safety Assessments: Monitoring of adverse events and local tolerability.
References
Pefcalcitol's Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
Pefcalcitol (also known as M5181) is a novel topical therapeutic candidate for psoriasis, identified as a Vitamin D3 analog.[1] Its mechanism of action is understood to be primarily through the activation of the Vitamin D Receptor (VDR), a nuclear hormone receptor that plays a crucial role in keratinocyte proliferation and differentiation.[2][3] Furthermore, preclinical studies suggest that this compound also exhibits phosphodiesterase 4 (PDE4) inhibitory activity, adding a second layer to its anti-inflammatory properties.[1] This dual action positions this compound as a potentially potent agent for the treatment of hyperproliferative and inflammatory skin conditions like psoriasis.
This guide provides a comparative overview of this compound's mechanism of action, cross-validated against other established topical treatments for psoriasis, including other VDR agonists and PDE4 inhibitors. Due to the limited availability of direct comparative preclinical data for this compound, this guide presents the available quantitative data for comparator molecules and outlines the detailed experimental protocols that would be employed to generate a direct, head-to-head comparison.
Quantitative Data Summary
The following tables summarize key performance metrics for this compound's comparator compounds. Quantitative data for this compound is not publicly available at the time of this publication.
Table 1: Comparison of Vitamin D Receptor (VDR) Agonist Activity
| Compound | Target | VDR Binding Affinity (Ki) | VDR Activation (EC50) | Keratinocyte Proliferation Inhibition (IC50) |
| This compound | VDR | Data not available | Data not available | Data not available |
| Calcipotriol | VDR | Similar to Calcitriol[3] | Data not available | Concentration-dependent decrease |
| Tacalcitol | VDR | Data not available | Data not available | Data not available |
| Maxacalcitol | VDR | Data not available | Data not available | Data not available |
| Calcitriol (1,25(OH)₂D₃) | VDR | High affinity (~1000x > Calcifediol) | Data not available | Data not available |
Table 2: Comparison of Phosphodiesterase 4 (PDE4) Inhibitory Activity
| Compound | Target | PDE4 Inhibition (IC50) | Effect on TNF-α Production |
| This compound | PDE4 | Data not available | Data not available |
| Apremilast | PDE4 | ~74 nM | Inhibition (IC50 = 110 nM in PBMCs) |
| Roflumilast | PDE4 | 0.2 - 4.3 nM (isoform dependent) | Inhibition in various immune cells |
| Crisaborole | PDE4 | ~55 - 340 nM (isoform dependent) | Inhibition of cytokine production |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental processes for their validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for a direct and objective comparison of this compound's performance with other alternatives.
Vitamin D Receptor (VDR) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and comparator VDR agonists to the Vitamin D Receptor.
Materials:
-
Recombinant human VDR
-
Radiolabeled ligand (e.g., [³H]Calcitriol)
-
Test compounds (this compound, Calcipotriol, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well microplates
-
Scintillation counter
Procedure:
-
A constant concentration of recombinant human VDR and radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compounds are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The bound and free radioligand are separated using a filter membrane.
-
The amount of bound radioactivity on the filter is quantified using a scintillation counter.
-
The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound and comparator PDE4 inhibitors against the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme
-
cAMP (substrate)
-
Test compounds (this compound, Apremilast, etc.) dissolved in DMSO
-
Assay buffer
-
Detection reagents (e.g., fluorescently labeled anti-cAMP antibody)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
The PDE4 enzyme is incubated with varying concentrations of the test compounds.
-
The enzymatic reaction is initiated by the addition of cAMP.
-
The reaction is allowed to proceed for a defined period.
-
The amount of remaining cAMP is quantified using a competitive immunoassay with a fluorescently labeled anti-cAMP antibody.
-
The fluorescence signal is measured using a plate reader.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated from the dose-response curve.
Keratinocyte Proliferation Assay (MTT Assay)
Objective: To assess the anti-proliferative effects of this compound and comparator compounds on human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Keratinocytes are seeded in 96-well plates and allowed to adhere.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well and incubated, allowing viable cells to metabolize MTT into formazan crystals.
-
The formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, representing the concentration that inhibits cell proliferation by 50%, is determined.
Cytokine Measurement in a Psoriasis Skin Model (ELISA)
Objective: To quantify the effect of this compound and comparators on the production of key pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) in an in vitro psoriasis model.
Materials:
-
3D human reconstructed psoriasis skin model or co-culture of keratinocytes and immune cells
-
Inflammatory stimuli (e.g., a cytokine cocktail of IL-17A, IL-22, and TNF-α)
-
Test compounds
-
ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines
-
Microplate reader
Procedure:
-
The psoriasis skin model is treated with the inflammatory stimuli to induce a psoriatic phenotype.
-
The model is then treated with different concentrations of the test compounds.
-
After an incubation period, the culture supernatant is collected.
-
The concentration of specific cytokines in the supernatant is measured using sandwich ELISA kits according to the manufacturer's instructions.
-
The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.
-
The dose-dependent inhibition of cytokine production by the test compounds is determined.
Conclusion
This compound holds promise as a topical treatment for psoriasis through its dual mechanism of action as a VDR agonist and a putative PDE4 inhibitor. While direct comparative quantitative data for this compound remains limited in the public domain, this guide provides a framework for its cross-validation. The outlined experimental protocols offer a standardized approach for researchers to generate the necessary data to objectively compare this compound's performance against other therapeutic alternatives. Such a direct comparison is essential for fully elucidating its therapeutic potential and positioning within the existing landscape of psoriasis treatments. The synergistic potential of targeting both the VDR and PDE4 pathways with a single molecule warrants further investigation to understand its full clinical implications.
References
Comparative Analysis of Pefcalcitol and Roflumilast in the Context of Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two phosphodiesterase-4 (PDE4) inhibitors, Pefcalcitol and roflumilast. The information is curated to assist researchers and professionals in understanding the distinct characteristics, mechanisms of action, and available clinical evidence for each compound, thereby informing future research and development efforts.
Introduction
This compound is a vitamin D3 analog that also exhibits phosphodiesterase-4 (PDE4) inhibitory activity.[1][2] It was investigated as a topical treatment for plaque psoriasis with the aim of providing a therapy with fewer side effects than traditional vitamin D3 compounds.[1][2] However, its clinical development has been discontinued.[3]
Roflumilast is a selective PDE4 inhibitor available in both oral and topical formulations. It is approved for the treatment of chronic obstructive pulmonary disease (COPD) to reduce the risk of exacerbations. Topical formulations of roflumilast have been approved for the treatment of plaque psoriasis. Roflumilast works by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn reduces inflammation.
Mechanism of Action
Both this compound and roflumilast exert their effects, at least in part, through the inhibition of the PDE4 enzyme. PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cAMP. By inhibiting PDE4, these drugs increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA activation ultimately results in the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory cytokines.
Roflumilast Signaling Pathway
The mechanism of action for roflumilast is well-established and centers on the selective inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in modulating inflammatory responses. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of anti-inflammatory genes. Concurrently, the cAMP/PKA pathway can interfere with the activation of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), thus reducing the expression of a wide range of pro-inflammatory cytokines, chemokines, and adhesion molecules. This dual effect of promoting anti-inflammatory pathways while suppressing pro-inflammatory ones underlies the therapeutic efficacy of roflumilast in chronic inflammatory diseases.
Comparative Data
The following tables summarize the available data for this compound and roflumilast. It is important to note the disparity in the volume of available data, which reflects their different stages in the drug development pipeline.
Table 1: General Characteristics and Development Status
| Feature | This compound | Roflumilast |
| Drug Class | Vitamin D3 analog, PDE4 inhibitor | Selective PDE4 inhibitor |
| Therapeutic Area | Plaque Psoriasis (investigational) | COPD, Plaque Psoriasis (approved) |
| Development Status | Discontinued | Marketed |
Table 2: Summary of Preclinical and Clinical Findings
| Aspect | This compound | Roflumilast |
| Preclinical Efficacy | Effective in preclinical models of plaque psoriasis with potentially fewer side effects than vitamin D3. | Effective in various preclinical models of inflammation, including psoriasis. |
| Clinical Efficacy | A Phase 2 trial in adolescent psoriasis was withdrawn before completion; no published efficacy data is available. | Psoriasis (Topical): Significant improvement in Investigator Global Assessment (IGA) scores and Psoriasis Area and Severity Index (PASI) scores compared to vehicle in Phase 3 trials. COPD (Oral): Reduces the risk of exacerbations in patients with severe COPD. |
| Safety and Tolerability | Preclinical studies suggested a favorable safety profile with fewer side effects than vitamin D3. | Topical: Generally well-tolerated; most common adverse events are application site reactions. Oral: Common side effects include diarrhea, weight loss, nausea, and headache. |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available due to its discontinued development. Below is a representative experimental protocol for a pivotal clinical trial of roflumilast cream for the treatment of plaque psoriasis, which serves as an example of a comprehensive study design in this therapeutic area.
Representative Experimental Protocol: Roflumilast Phase 3 Psoriasis Trial (DERMIS-1)
-
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group Phase 3 study.
-
Participants: Patients aged 12 years and older with stable plaque psoriasis for at least 6 months, involving 2% to 20% of their body surface area, and an Investigator Global Assessment (IGA) score of 3 (moderate) or 4 (severe).
-
Intervention: Patients were randomized in a 2:1 ratio to receive either roflumilast 0.3% cream or a matching vehicle cream, applied once daily for 8 weeks.
-
Primary Endpoint: The primary efficacy endpoint was the proportion of patients who achieved an IGA score of "clear" (0) or "almost clear" (1) plus at least a 2-grade improvement from baseline at week 8.
-
Secondary Endpoints: Key secondary endpoints included the proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI-75), the proportion of patients with an IGA score of 0 or 1 at week 4, and the change from baseline in the Worst Itch Numeric Rating Scale (WI-NRS).
-
Safety Assessments: Safety was monitored through the collection of adverse events, local tolerability assessments, physical examinations, and clinical laboratory tests.
Comparative Development Workflow
The developmental pathways of this compound and roflumilast illustrate two distinct outcomes in the drug development process. Roflumilast has successfully navigated through all phases of clinical trials to gain regulatory approval and enter the market for multiple indications. In contrast, the development of this compound was halted, with a key clinical trial being withdrawn, preventing it from reaching the later stages of clinical evaluation and potential market entry. This divergence highlights the inherent risks and challenges in pharmaceutical R&D.
Conclusion
This comparative analysis of this compound and roflumilast underscores the divergent paths that investigational drugs can take. Roflumilast stands as a successful example of a selective PDE4 inhibitor that has demonstrated clinical efficacy and safety, leading to its approval for treating chronic inflammatory conditions like COPD and psoriasis. The wealth of available data for roflumilast provides a robust foundation for further research and clinical application.
In contrast, this compound, a compound with a dual mechanism of action as a vitamin D3 analog and PDE4 inhibitor, did not complete its clinical development. The discontinuation of its clinical trial program means that a direct, data-driven comparison of its clinical performance against roflumilast is not possible. For researchers and drug development professionals, the case of this compound serves as a reminder of the complexities and attrition rates inherent in the pharmaceutical development process. Future research in this area may focus on leveraging the learnings from both the successful development of roflumilast and the challenges encountered by compounds like this compound to design next-generation therapies with improved efficacy and safety profiles.
References
- 1. Experimental Topical Drug Shows Promise for Atopic Dermatitis and Plaque Psoriasis | MDedge [mdedge.com]
- 2. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase-4 Inhibition in the Management of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pefcalcitol: A Guide for Laboratory Professionals
Introduction
Pefcalcitol, a calcitriol analog, requires careful handling and disposal due to its high potency and potential environmental impact. Adherence to proper disposal procedures is crucial for the safety of laboratory personnel and to ensure compliance with environmental regulations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe disposal of this compound.
Key Safety and Handling Information
This compound and its analogs are pharmacologically active and potent compounds. Exposure to even small amounts can have physiological effects. Therefore, all waste containing this compound must be treated as hazardous waste.
| Hazard Classification | Handling Precautions |
| Health Hazard | Highly potent. Hazardous in case of ingestion, skin contact, eye contact, or inhalation.[1] |
| Environmental Hazard | Very toxic to aquatic organisms with potential for long-term adverse effects.[1][2] |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles, and chemical-resistant gloves.[1] Use respiratory protection when handling powders or in areas with inadequate ventilation.[1] |
Experimental Protocol: this compound Disposal Procedure
This protocol outlines the step-by-step process for the safe disposal of this compound waste in a laboratory setting.
1. Waste Segregation and Collection:
-
Solid Waste:
-
This category includes expired or unused solid this compound, as well as contaminated items like weighing paper, pipette tips, and vials.
-
Carefully place all solid waste into a designated, puncture-resistant container with a secure lid.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".
-
-
Liquid Waste:
-
This includes solutions containing this compound and contaminated solvents.
-
Collect all liquid waste in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its approximate concentration.
-
2. Decontamination of Labware and Surfaces:
-
Thoroughly clean any labware or surfaces that have come into contact with this compound.
-
Use a suitable detergent or solvent for cleaning.
-
Collect all cleaning materials, including wash water, as hazardous waste. Do not pour wash water down the drain.
3. Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, dampen the spilled solid material with water to prevent it from becoming airborne.
-
Carefully sweep or vacuum the spilled material into a hazardous waste container. If using a vacuum, it must be equipped with a HEPA filter.
-
Clean the spill area thoroughly with a suitable detergent or solvent and collect the cleaning materials as hazardous waste.
4. Storage of Hazardous Waste:
-
Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as oxidizing agents.
5. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Arrange for a licensed hazardous waste management company to collect and dispose of the waste, typically through high-temperature incineration.
This compound Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow.
References
Essential Safety and Logistical Information for Handling Pefcalcitol
Disclaimer: No specific Safety Data Sheet (SDS) or occupational exposure limit (OEL) for Pefcalcitol is publicly available. This guidance is based on best practices for handling potent vitamin D analogs and other potent pharmaceutical compounds. A risk assessment specific to the quantities and procedures used in your laboratory should be conducted before handling this compound.
This document provides essential safety protocols, operational plans, and disposal procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is crucial when handling potent compounds like this compound, especially in powder form, to prevent inhalation, dermal, and ocular exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Required PPE | Specifications and Recommendations |
| Weighing and Transfer of Powder | - Respiratory Protection: Powered Air-Purifying Respirator (PAPR) or a properly fit-tested N95/FFP3 respirator. | A PAPR is highly recommended for operations with a high potential for aerosol generation. |
| - Hand Protection: Double nitrile gloves. | Change the outer pair immediately if contaminated. | |
| - Body Protection: Disposable coveralls (e.g., Tyvek®). | Ensures full body coverage. | |
| - Eye Protection: Chemical splash goggles. | Should be worn under the face shield of a PAPR if applicable. | |
| Solution Preparation | - Respiratory Protection: N95/FFP3 respirator if not handled in a certified chemical fume hood. | A fume hood is the preferred engineering control. |
| - Hand Protection: Double nitrile gloves. | ||
| - Body Protection: Laboratory coat. | A disposable gown is recommended for larger quantities. | |
| - Eye Protection: Safety glasses with side shields or chemical splash goggles. | ||
| General Laboratory Operations | - Hand Protection: Nitrile gloves. | |
| - Body Protection: Laboratory coat. | ||
| - Eye Protection: Safety glasses with side shields. |
Operational Plans: Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risk.
Standard Operating Procedure for Handling this compound Powder
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a powder containment hood.
-
Ensure all necessary PPE is available and inspected for integrity before use.
-
Have a pre-prepared spill kit readily accessible.
-
-
Weighing and Transfer:
-
Perform all manipulations of this compound powder within a ventilated enclosure to minimize dust generation.
-
Use the smallest amount of the substance necessary for the experiment.
-
Employ wet-handling techniques, such as dampening the powder with a suitable solvent, to reduce dust.
-
-
Solution Preparation:
-
Slowly add the this compound powder to the solvent to prevent splashing.
-
Conduct all solution preparations within a certified chemical fume hood.
-
-
Decontamination:
-
Thoroughly decontaminate all surfaces and equipment after use with an appropriate solvent or cleaning agent.
-
Dispose of all contaminated disposable items as hazardous waste.
-
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste (e.g., contaminated gloves, weigh paper, disposable garments) | - Place in a clearly labeled, sealed plastic bag designated for hazardous pharmaceutical waste. - Dispose of according to your institution's hazardous waste procedures, which typically involve incineration by a licensed facility.[1][2] |
| Liquid Waste (e.g., unused solutions, contaminated solvents) | - Collect in a sealed, labeled, and compatible hazardous waste container. - Do not dispose of down the drain. - Dispose of through your institution's hazardous waste management program.[1] |
| Empty Stock Vials | - Rinse with a suitable solvent three times. - Collect the rinsate as hazardous liquid waste. - Deface the label and dispose of the empty vial in accordance with institutional guidelines for chemically contaminated glass. |
Emergency Procedures: Spill Response
Immediate and appropriate action is required in the event of a spill to mitigate exposure and contamination.
Spill Response Protocol
-
Evacuate and Alert:
-
Immediately alert others in the vicinity.
-
Evacuate the immediate area of the spill.
-
-
Assess the Spill:
-
If the spill is large, involves a highly volatile solvent, or you are not trained to handle it, contact your institution's emergency response team.
-
-
Contain the Spill (for trained personnel with proper PPE):
-
For Powder Spills: Gently cover the spill with a damp paper towel or absorbent material to prevent the powder from becoming airborne.
-
For Liquid Spills: Contain the spill using absorbent pads or other appropriate materials from a chemical spill kit.
-
-
Clean-up:
-
Work from the outside of the spill inwards.
-
Use appropriate cleaning agents to decontaminate the area.
-
Place all contaminated materials into a sealed, labeled hazardous waste bag.
-
-
Report:
-
Report the incident to your supervisor and your institution's environmental health and safety department.
-
Visual Guides
Experimental Workflow for Handling this compound Powder
Caption: Workflow for the safe handling of this compound powder.
Spill Response Logic Diagram
Caption: Decision-making process for this compound spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
